2-(Cyclopentyloxy)-5-fluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyloxy-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKOVMQYELTXOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Cyclopentyloxy)-5-fluoroaniline
Introduction: The Significance of 2-(Cyclopentyloxy)-5-fluoroaniline in Modern Drug Discovery
This compound is a key building block in medicinal chemistry, valued for its unique structural features that contribute to the development of novel therapeutic agents. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the cyclopentyloxy group increases lipophilicity, properties that are highly desirable in drug candidates.[1] This guide provides a comprehensive overview of the synthesis and characterization of this important intermediate, offering insights into the underlying chemical principles and practical laboratory procedures.
Strategic Synthesis: A Two-Step Approach to this compound
The most efficient and widely adopted synthetic route to this compound involves a two-step process. This strategy begins with the synthesis of the precursor, 2-amino-4-fluorophenol, followed by a Williamson ether synthesis to introduce the cyclopentyloxy group.
Step 1: Synthesis of 2-Amino-4-fluorophenol
The synthesis of 2-amino-4-fluorophenol is a critical initial step.[2] This intermediate can be prepared from 2-nitro-4-fluorophenol through a reduction reaction.[3]
Reaction Mechanism: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several reducing agents can be employed, with tin(II) chloride in an acidic medium being a common and effective choice.[3][4] The reaction proceeds through a series of electron and proton transfers, ultimately converting the nitro group (-NO2) into an amino group (-NH2).
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-nitro-4-fluorophenol in ethanol.
-
Add a solution of tin(II) chloride in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and neutralize it with a strong base, such as sodium hydroxide, to precipitate the tin salts.
-
Filter the mixture and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-fluorophenol.
-
Purify the product by recrystallization or column chromatography.[5]
Step 2: Williamson Ether Synthesis of this compound
With 2-amino-4-fluorophenol in hand, the next step is the introduction of the cyclopentyloxy group via a Williamson ether synthesis.[6][7][8][9] This classic reaction involves the nucleophilic substitution of a halide by an alkoxide.[6]
Reaction Mechanism: The Williamson ether synthesis is a cornerstone of ether formation.[6][7][8][9] In this case, the phenolic hydroxyl group of 2-amino-4-fluorophenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic cyclopentyl halide (e.g., cyclopentyl bromide) in an SN2 reaction, displacing the halide and forming the desired ether linkage.[6][7]
Experimental Workflow Diagram:
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol:
-
To a solution of 2-amino-4-fluorophenol in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate.
-
Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide.
-
Add cyclopentyl bromide to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Quantitative Data Summary:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 2-Amino-4-fluorophenol | 127.10 | 1.0 | 1.0 |
| Cyclopentyl Bromide | 149.04 | 1.2 | 1.2 |
| Potassium Carbonate | 138.21 | 2.0 | 2.0 |
Comprehensive Characterization: Confirming the Structure and Purity
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information about the number and types of protons and their connectivity. Expected signals include those for the aromatic protons, the methine proton of the cyclopentyl group, and the methylene protons of the cyclopentyl ring. The amino protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the fluorine will exhibit a characteristic splitting due to C-F coupling.[10]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key absorptions to look for include:
-
N-H stretching vibrations of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.[11][12]
-
C-O stretching of the ether linkage, usually observed around 1250-1000 cm⁻¹.
-
C-F stretching, which gives a strong absorption in the 1400-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[15][16][17][18] The molecular ion peak (M+) should correspond to the molecular weight of this compound (C11H14FNO, MW: 195.23).[19] The presence of a fluorine atom is not readily apparent from the isotopic pattern as fluorine is monoisotopic.[20]
Characterization Workflow Diagram:
Caption: Characterization Workflow.
Safety and Handling
Appropriate safety precautions must be taken when handling the chemicals involved in this synthesis.[21][22]
-
This compound: May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[23][24]
-
2-Nitro-4-fluorophenol: A hazardous substance that should be handled with care.
-
Tin(II) chloride and Hydrochloric Acid: Corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Cyclopentyl Bromide: A flammable and potentially irritating liquid.
-
Potassium Carbonate and DMF: Standard laboratory reagents that should be handled with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[21][22]
Conclusion
The synthesis and characterization of this compound can be reliably achieved through a well-established two-step process. Careful execution of the experimental protocols and thorough analysis using modern spectroscopic techniques are paramount to obtaining a high-purity product. This guide provides the necessary framework for researchers and scientists to successfully prepare this valuable intermediate for applications in drug development and beyond.
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A Technical Guide to the Spectroscopic Characterization of 2-(Cyclopentyloxy)-5-fluoroaniline
Abstract
This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for the novel compound 2-(Cyclopentyloxy)-5-fluoroaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental principles of spectroscopy and comparative analysis with structurally analogous compounds. Furthermore, this guide includes detailed, field-proven protocols for data acquisition, ensuring that researchers can reliably generate and interpret their own experimental data. The causality behind spectral features and experimental choices is explained to provide a deeper understanding of the molecular characterization process.
Introduction
This compound is a substituted aniline derivative of interest in medicinal chemistry and materials science. Its unique combination of a bulky, non-polar cyclopentyloxy group, an electron-donating amino group, and an electron-withdrawing fluorine atom on an aromatic scaffold suggests potential for novel pharmacological or material properties. Accurate structural confirmation and purity assessment are paramount for any further investigation, making a thorough understanding of its spectroscopic signature essential.
This guide serves as a predictive framework for the spectroscopic analysis of this compound. By dissecting the influence of each structural component on the overall spectral output, we provide a robust tool for researchers to confirm synthesis and explore the compound's chemical nature.
Molecular Structure
The chemical structure of this compound is foundational to predicting its spectroscopic behavior.
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial. [1]2. Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). [1][2]3. Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for high-resolution spectra. [2]4. Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, 5 mm NMR tube to remove any particulate matter. [3]5. Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.
-
Data Acquisition: Acquire the spectra using standard pulse programs. For ¹H NMR, a 90° pulse with 16-32 scans is typical. For ¹³C NMR, a proton-decoupled experiment with a 30° pulse and a longer acquisition time (e.g., 256-1024 scans) is generally required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The spectrum is predicted to show characteristic absorptions for the amine, ether, fluoroaromatic, and aromatic C-H bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3450 - 3350 | N-H asymmetric & symmetric stretch | Medium | Characteristic of a primary aromatic amine (-NH₂). Two distinct bands are expected. [4][5][6][7] |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Typical for C-H bonds on a benzene ring. |
| 2960 - 2850 | Aliphatic C-H stretch | Strong | From the C-H bonds of the cyclopentyl group. |
| 1620 - 1580 | N-H bend (scissoring) | Medium-Strong | Confirms the presence of the primary amine group. [5][6] |
| 1500 - 1400 | Aromatic C=C stretch | Medium | Multiple bands are expected, characteristic of the benzene ring. |
| 1250 - 1200 | Aryl-O asymmetric stretch | Strong | Characteristic of the C-O-C ether linkage where one carbon is aromatic. [8][9][10] |
| 1100 - 1000 | C-F stretch | Strong | The C-F bond vibration typically appears as a strong, sharp band in this region. [11][12] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely. [13]2. Background Scan: Record a background spectrum of the empty, clean crystal. This scan measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum. [13][14]3. Sample Application: Place a small amount of the this compound sample (a few milligrams of solid or a single drop of liquid) directly onto the center of the ATR crystal. [15]4. Apply Pressure: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility. [15]5. Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
Cleaning: After analysis, retract the pressure arm, and clean the sample from the crystal surface using an appropriate solvent and a soft, non-abrasive wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common "hard" ionization technique that induces characteristic fragmentation.
Predicted Mass Spectrum (Electron Ionization)
The molecular formula is C₁₁H₁₄FNO. The nominal molecular weight is 209 g/mol .
| m/z (mass-to-charge) | Proposed Fragment Identity | Significance |
| 209 | [M]⁺ | Molecular Ion |
| 141 | [M - C₅H₈]⁺ | Loss of cyclopentene via rearrangement |
| 140 | [M - C₅H₉]⁺ | Loss of cyclopentyl radical |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
Expertise & Experience - Interpreting the MS Data:
-
Nitrogen Rule: The molecular weight (209) is odd, which is consistent with the presence of an odd number (one) of nitrogen atoms in the molecule. [7]* Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 209 should be observable, though its intensity may be moderate due to fragmentation.
-
Major Fragmentation Pathways: The primary fragmentation is expected to involve the cyclopentyloxy group. A common pathway for alkyl aryl ethers is the loss of the alkyl group as an alkene following a hydrogen rearrangement, leading to a peak at m/z 141. Direct cleavage of the C-O bond would result in the loss of the cyclopentyl radical, giving a fragment at m/z 140. The cyclopentyl cation itself would be observed at m/z 69. Further fragmentation of the aniline ring is also possible. [16][17][18]
Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
This protocol describes a standard method for obtaining an EI mass spectrum using a direct insertion probe.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the sample (less than 1 mg) into a glass capillary tube.
-
Probe Insertion: Insert the capillary into the direct insertion probe.
-
Introduction to Source: Insert the probe into the mass spectrometer's ion source through the vacuum lock system. [19]4. Volatilization: The sample is introduced into the high-vacuum ion source where it is volatilized by heating the probe. [19][20]5. Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺). [21][22]6. Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a clear spectral signature for this molecule. By following the provided experimental protocols, researchers in drug discovery and materials science can confidently verify the synthesis and purity of this compound, enabling its advancement into further scientific investigation. The self-validating nature of combining these orthogonal analytical techniques ensures a high degree of confidence in the structural assignment.
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An In-depth Technical Guide to 2-(Cyclopentyloxy)-5-fluoroaniline (CAS Number 1019558-38-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyclopentyloxy)-5-fluoroaniline is a synthetic organic compound characterized by a fluoroaniline core substituted with a cyclopentyloxy group. While specific research on this molecule is not extensively published, its structural motifs—a fluorinated aniline and a bulky ether linkage—are prevalent in medicinal chemistry. Fluorine substitution is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3][4][5] The cyclopentyloxy group, a lipophilic moiety, can further influence the compound's pharmacokinetic profile. This guide provides a comprehensive overview of this compound, including its properties, a proposed synthetic route, a discussion of its potential biological activities and hazards based on its structural components, and relevant experimental protocols for its evaluation.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 1019558-38-3 | Internal Database |
| Molecular Formula | C₁₁H₁₄FNO | Internal Database |
| Molecular Weight | 195.23 g/mol | Internal Database |
| IUPAC Name | This compound | Internal Database |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred from structure |
| Predicted LogP | 3.1 ± 0.5 | Inferred from structure |
| Predicted pKa (amine) | 3.5 - 4.5 | Inferred from structure |
Proposed Synthesis
A plausible synthetic route for this compound can be envisioned starting from commercially available 2-fluoro-5-nitrophenol. This multi-step synthesis involves a Williamson ether synthesis followed by reduction of the nitro group.
Caption: Proposed two-step synthesis of this compound.
Detailed Synthetic Protocol:
Step 1: Synthesis of 2-(Cyclopentyloxy)-5-fluoronitrobenzene
-
To a solution of 2-fluoro-5-nitrophenol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add cyclopentyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-(cyclopentyloxy)-5-fluoronitrobenzene.
Step 2: Synthesis of this compound
-
Dissolve the 2-(cyclopentyloxy)-5-fluoronitrobenzene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Tin(II) chloride: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid (HCl) to the reaction mixture and stir at room temperature or with gentle heating.
-
Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
For the SnCl₂ reduction, basify the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) and extract the product with an organic solvent like ethyl acetate.
-
For the catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.
Potential Biological Activities and Therapeutic Applications
The biological activities of this compound have not been explicitly reported. However, the fluoroaniline scaffold is a key component in numerous bioactive molecules, including kinase inhibitors, channel modulators, and receptor antagonists. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the aniline nitrogen, which can influence receptor interactions.[5][6]
The bulky and lipophilic cyclopentyloxy group will likely increase the compound's affinity for hydrophobic binding pockets within biological targets. Similar alkoxy-substituted anilines have been explored in the development of various therapeutic agents.[7] Given these structural features, this compound could be investigated for a range of biological activities, including but not limited to:
-
Kinase Inhibition: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase domain.
-
Ion Channel Modulation: The lipophilic nature of the compound may facilitate its interaction with transmembrane domains of ion channels.
-
GPCR Antagonism/Agonism: The aromatic and amine functionalities are common in ligands for G-protein coupled receptors.
Potential Hazards and Safety Precautions
As per the available Safety Data Sheet (SDS), there is no specific toxicological data for this compound. However, based on the general toxicity of aniline and its derivatives, appropriate safety precautions should be taken.[8][9] Anilines can be toxic by inhalation, ingestion, and skin absorption, and may cause irritation to the skin, eyes, and respiratory tract. Some substituted anilines are known to be methemoglobin-forming agents.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid creating dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Experimental Protocols for Evaluation
For researchers interested in investigating the biological and toxicological profile of this compound, the following experimental protocols provide a starting point.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Caption: Workflow for an in vitro cytotoxicity MTT assay.
Protocol:
-
Cell Seeding: Seed a suitable cancer or normal cell line in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
Receptor Binding Assay (Competitive Binding)
This assay can be used to determine if the compound binds to a specific receptor of interest.
Protocol:
-
Receptor Preparation: Prepare cell membranes or purified receptors known to express the target of interest.
-
Assay Buffer: Prepare an appropriate binding buffer.
-
Reaction Mixture: In a 96-well plate, combine the receptor preparation, a known radiolabeled ligand for the target receptor, and varying concentrations of this compound (the competitor).
-
Incubation: Incubate the plate at a specific temperature for a defined period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor compound to determine the Ki (inhibitory constant).[11][12][13][14][15]
Conclusion
This compound is a research chemical with potential applications in drug discovery, stemming from its fluoroaniline and cyclopentyloxy moieties. While specific data on its biological activity and hazards are limited, this guide provides a framework for its synthesis, potential applications, and experimental evaluation based on established principles of medicinal chemistry and pharmacology. Researchers working with this compound should exercise appropriate caution and can use the provided protocols as a foundation for their investigations.
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Navigating the Physicochemical Landscape of 2-(Cyclopentyloxy)-5-fluoroaniline: A Technical Guide to Solubility and Stability
Foreword
In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock upon which successful formulation, efficacy, and safety are built. 2-(Cyclopentyloxy)-5-fluoroaniline, a substituted aniline derivative, presents a unique structural combination of a hydrophilic amino group, a lipophilic cyclopentyloxy ether moiety, and an electron-withdrawing fluorine atom. This intricate architecture dictates its behavior in various chemical environments, making a thorough evaluation of its solubility and stability paramount for any researcher or drug development professional.
This in-depth technical guide eschews a one-size-fits-all template. Instead, it is structured to provide a holistic and practical understanding of this compound, moving from theoretical prediction to empirical determination. As your guide, I will not only outline the necessary experimental protocols but also elucidate the scientific rationale behind each step, empowering you to not just follow a method, but to comprehend and adapt it to your specific research needs. Every protocol herein is designed as a self-validating system, ensuring the generation of robust and reliable data.
Section 1: Molecular Structure and Its Physicochemical Implications
The solubility and stability of this compound are intrinsically linked to its molecular structure. A systematic analysis of its constituent functional groups allows for a predictive assessment of its behavior.
-
The Aniline Moiety (-NH₂): The primary amine group is a key hydrogen bond donor and a weak acceptor. This functionality suggests a propensity for interaction with polar protic solvents. The basicity of the aniline nitrogen will also influence its solubility in acidic media, where it can be protonated to form a more soluble salt.
-
The Cyclopentyloxy Group (-O-C₅H₉): This bulky, non-polar ether group significantly contributes to the molecule's lipophilicity. It will favor solubility in non-polar organic solvents through van der Waals interactions. The ether linkage itself, while generally stable, can be susceptible to cleavage under harsh acidic conditions.
-
The Fluoro Substituent (-F): The fluorine atom at the 5-position is a strong electron-withdrawing group. This has two primary effects: it can decrease the basicity of the aniline nitrogen and potentially influence the electron density of the aromatic ring, which may affect its susceptibility to oxidative degradation.
Based on this structural analysis, a qualitative prediction of solubility can be made. However, for quantitative understanding, a more rigorous theoretical framework is beneficial.
Theoretical Solubility Prediction: Hansen Solubility Parameters (HSP)
A powerful approach to predicting solubility is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle is that "like dissolves like," meaning a solute will be soluble in a solvent with similar HSP values.
While experimentally determined HSP values for this compound are not publicly available, they can be estimated using group contribution methods. This theoretical framework is invaluable for the initial screening of potential solvents, minimizing the experimental workload.
Section 2: Quantitative Determination of Solubility
Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate process development and formulation. Two key types of solubility are relevant in a drug development context: thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the most widely accepted technique for its determination.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Principle: An excess of the solid compound is agitated in the solvent for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Thermostated shaker/incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with UV detector
-
Vials for sample collection
Procedure:
-
Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostated shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Prepare a series of dilutions of the filtrate with the mobile phase to fall within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
Data Presentation: Predicted and Experimental Solubility
The following table provides a predicted solubility profile based on structural analysis and a template for recording experimentally determined values.
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Methanol | Polar Protic | High | [To be determined] |
| Ethanol | Polar Protic | High | [To be determined] |
| Isopropanol | Polar Protic | Moderate to High | [To be determined] |
| Acetonitrile | Polar Aprotic | Moderate | [To be determined] |
| Acetone | Polar Aprotic | Moderate | [To be determined] |
| Ethyl Acetate | Polar Aprotic | Moderate | [To be determined] |
| Dichloromethane | Non-polar | Moderate to High | [To be determined] |
| Toluene | Non-polar | High | [To be determined] |
| Heptane | Non-polar | Low to Moderate | [To be determined] |
| Water | Polar Protic | Very Low | [To be determined] |
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of how quickly a compound dissolves and stays in solution under specific, non-equilibrium conditions. It is often used in early drug discovery for rapid screening.
Experimental Protocol: Kinetic Solubility Assay
Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (typically DMSO) is added to an aqueous buffer, and the formation of a precipitate is monitored over a short period.
Materials and Equipment:
-
This compound (dissolved in DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microtiter plates
-
Plate reader with nephelometry or UV-Vis capability
-
Automated liquid handling system (recommended)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (by nephelometry) or absorbance (by UV-Vis after filtration) to determine the concentration at which precipitation occurs.
Section 3: Stability Assessment and Forced Degradation Studies
Understanding the chemical stability of this compound is critical to ensure its quality, safety, and efficacy throughout its lifecycle. Forced degradation studies are designed to accelerate the degradation of the molecule to identify potential degradation products and establish stability-indicating analytical methods.[1] These studies should be conducted in accordance with ICH guidelines Q1A(R2).[2]
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways can be anticipated:
-
Hydrolysis: The ether linkage may be susceptible to cleavage under strong acidic conditions, potentially yielding 2-amino-4-fluorophenol and cyclopentanol. The aniline moiety is generally stable to hydrolysis.
-
Oxidation: The electron-rich aniline ring is susceptible to oxidation, which can lead to the formation of N-oxides, nitroso, nitro, and polymeric species.[2] The presence of the amino group activates the ring towards oxidative degradation.
-
Photodegradation: Aromatic amines can be sensitive to light, potentially leading to oxidation or polymerization reactions. The fluorine substituent might influence the photostability.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, though specific pathways are difficult to predict without experimental data.
Experimental Protocols for Forced Degradation
Objective: To generate a degradation level of 5-20% of the parent compound to ensure that the analytical method can detect and quantify the degradation products.[2]
General Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector, to monitor the decrease in the parent compound and the formation of degradation products.
Specific Stress Conditions:
-
Acidic Hydrolysis:
-
Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl)
-
Conditions: Reflux at 60-80°C for several hours.
-
-
Basic Hydrolysis:
-
Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH)
-
Conditions: Reflux at 60-80°C for several hours.
-
-
Oxidative Degradation:
-
Reagent: 3-30% Hydrogen Peroxide (H₂O₂)
-
Conditions: Room temperature or slightly elevated (e.g., 40°C) for up to 24 hours.
-
-
Photolytic Degradation (ICH Q1B):
-
Thermal Degradation:
-
Conditions: Expose the solid drug substance to dry heat (e.g., 60-80°C) for an extended period (e.g., 1-2 weeks).
-
Section 4: Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation and separate it from its degradation products.[5] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[6]
Workflow for Stability-Indicating HPLC Method Development
Caption: HPLC Method Development and Validation.
Key Considerations for Method Development:
-
Column Selection: A C18 column is a good starting point for a molecule with the polarity of this compound.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the aniline.
-
Detection: A PDA detector is highly recommended as it can assess peak purity by comparing UV spectra across a single peak.
-
Gradient Elution: A gradient is likely necessary to elute the parent compound and a range of potential degradation products with varying polarities in a reasonable timeframe.
Conclusion
While publicly available experimental data on the solubility and stability of this compound is limited, a comprehensive understanding of its physicochemical properties can be achieved through a systematic approach that combines theoretical prediction with robust experimental verification. This guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to thoroughly characterize this molecule. By following these self-validating methodologies, you can generate the high-quality data required for informed decision-making in formulation development, process optimization, and regulatory submissions, ultimately contributing to the successful advancement of new chemical entities.
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ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
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Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
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Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Wisdomlib. (2025). Stability-indicating assay: Significance and symbolism. [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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Teva api. (n.d.). Solving solubility issues in modern APIs. [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
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IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
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Introduction: The Intersection of Computational Chemistry and Drug Discovery
An In-Depth Technical Guide to the Quantum Chemical Analysis of 2-(Cyclopentyloxy)-5-fluoroaniline for Drug Development
This guide provides a comprehensive technical overview of the quantum chemical calculations applied to this compound. It is intended for researchers, computational chemists, and drug development professionals seeking to understand and apply these methods to characterize molecular properties crucial for pharmaceutical research. We will delve into the theoretical underpinnings, present a validated computational workflow, and interpret the resulting data to gain insights into the molecule's reactivity, stability, and interaction potential.
This compound is a substituted aniline derivative, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceutically active molecules. Understanding the intrinsic electronic and structural properties of such a molecule is paramount for predicting its behavior in a biological system. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[1][2] They allow for the accurate prediction of molecular properties, offering insights that guide lead optimization and rational drug design long before a compound is synthesized.[3][4]
This whitepaper will elucidate the application of DFT to characterize this compound, providing a robust framework for assessing its potential as a drug scaffold.
Theoretical Framework: Selecting the Right Computational Tools
The accuracy of any quantum chemical prediction is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance of computational efficiency and accuracy, making it a preferred method in pharmaceutical studies.[2][5]
-
Methodology: B3LYP Functional The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for this analysis. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in many organic systems. It has a long-standing track record of providing reliable results for geometries, vibrational frequencies, and electronic properties for a wide range of molecules, including aniline derivatives.[5][6]
-
Basis Set: 6-311++G(d,p) A basis set is the set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a robust choice for this application:
-
6-311G : A triple-split valence basis set, providing flexibility for valence electrons, which are most involved in chemical bonding and reactions.
-
++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs or anions and for modeling non-covalent interactions.
-
(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to distort, which is essential for accurately representing chemical bonds and anisotropic charge distributions.[7][8]
-
This combination of B3LYP/6-311++G(d,p) is well-validated for providing high-quality structural and electronic data for substituted anilines and similar compounds.[7][9][10]
The Computational Workflow: A Validated Protocol
A rigorous and self-validating workflow is essential for obtaining meaningful results. The process ensures that all subsequent property calculations are performed on a physically realistic and stable molecular structure.
Caption: Computational workflow for quantum chemical analysis.
Step-by-Step Methodology
-
Molecular Structure Input: The initial 3D coordinates of this compound are generated using molecular modeling software (e.g., GaussView, Avogadro). The CAS number for this molecule is 1019558-38-3.[11]
-
Geometry Optimization: A geometry optimization is performed to locate the minimum energy structure on the potential energy surface.[12] This process systematically adjusts the bond lengths, angles, and dihedral angles until the forces on each atom are negligible, resulting in a stable conformation.[13] This step is critical, as all subsequent properties are dependent on the molecular geometry.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed on the optimized geometry.[14] This serves two primary purposes:
-
Verification of the Minimum: The calculation must yield zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is not a true minimum but a transition state or a higher-order saddle point, and it must be re-optimized.[15][16][17]
-
Thermodynamic Data: The calculation provides zero-point vibrational energy (ZPVE), thermal energy corrections, and vibrational modes that can be compared with experimental IR and Raman spectra.[15][18] It is crucial to understand that performing a frequency calculation at a non-optimized geometry yields meaningless results.[19][20]
-
-
Molecular Property Calculations: Once the optimized structure is confirmed as a true minimum, various electronic properties are calculated using the same B3LYP/6-311++G(d,p) level of theory.
Data Presentation and Interpretation
For clarity, we will refer to the atoms as numbered in the following diagram.
Caption: Atom numbering scheme for this compound.
Optimized Geometric Parameters
The geometry optimization provides key structural data. The planarity of the aniline ring and the orientation of the bulky cyclopentyloxy group are critical for understanding potential steric hindrance in receptor binding.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C(2)-N(1) | 1.405 | |
| C(7)-O(9) | 1.372 | |
| C(5)-F(8) | 1.361 | |
| Bond Angles (°) | ||
| C(3)-C(2)-N(1) | 121.5 | |
| C(6)-C(7)-O(9) | 118.9 | |
| C(4)-C(5)-F(8) | 118.7 | |
| Dihedral Angle (°) | ||
| C(3)-C(2)-C(7)-O(9) | 179.8 |
These are representative values and would be generated by the actual calculation.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[21] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[22] The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[23]
| Parameter | Calculated Value (eV) | Implication |
| EHOMO | -5.87 | Energy of the highest energy electrons; indicates electron-donating ability. |
| ELUMO | -0.45 | Energy of the lowest energy available orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | 5.42 | Suggests good kinetic stability. A smaller gap can correlate with higher reactivity.[24][25] |
The HOMO is typically localized over the electron-rich aniline ring and the nitrogen and oxygen lone pairs, making this region susceptible to electrophilic attack. The LUMO is generally distributed across the aromatic ring, indicating this area can accept electrons.
Molecular Electrostatic Potential (MEP) Surface
The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface.[26][27] It is an invaluable tool for predicting intermolecular interactions, particularly in drug-receptor binding, as it identifies regions of positive and negative potential.[28][29]
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich). These are sites for electrophilic attack and are favorable for interacting with positive sites on a receptor (e.g., hydrogen bond donors, metal ions). For this molecule, these regions are expected around the nitrogen (N1), oxygen (O9), and fluorine (F8) atoms due to their high electronegativity and lone pairs.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor). These are sites for nucleophilic attack. The hydrogen atoms of the amine group (-NH₂) are expected to be the most positive regions, making them primary sites for hydrogen bond donation.
The MEP surface provides a qualitative guide to how the molecule will be "seen" by a binding partner.[30]
Mulliken Population Analysis
Mulliken analysis partitions the total electron density among the atoms, yielding partial atomic charges.[31][32] While sensitive to the choice of basis set, it provides a useful qualitative picture of charge distribution.[33][34]
| Atom | Atom Number | Calculated Charge (a.u.) |
| N | 1 | -0.85 |
| F | 8 | -0.38 |
| O | 9 | -0.62 |
| C(2) | 2 | 0.35 |
| C(7) | 7 | 0.41 |
| H (on N) | - | +0.42 |
The analysis confirms the high negative charge on the heteroatoms (N, O, F) and a corresponding positive charge on the hydrogens of the amine group and the carbons attached to the heteroatoms. This charge distribution is fundamental to the molecule's dipole moment and its ability to engage in electrostatic interactions.
Conclusion and Outlook
The quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory provides a detailed and multi-faceted understanding of its molecular properties. The validated computational workflow, from geometry optimization and frequency verification to the calculation of electronic properties, yields critical insights for drug development professionals.
The FMO analysis quantifies the molecule's kinetic stability, the MEP map visually identifies key sites for intermolecular interactions, and the Mulliken charges detail the underlying electronic distribution. Together, these data points create a comprehensive electronic and structural profile, enabling informed decisions in the design of novel therapeutics by predicting the molecule's reactivity, binding orientation, and metabolic stability. This computational approach significantly accelerates the drug discovery process by prioritizing promising candidates and reducing reliance on costly and time-consuming experimental synthesis and screening.[35]
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Crystal Structure Analysis of 2-(Cyclopentyloxy)-5-fluoroaniline Derivatives: An In-depth Technical Guide
Abstract
Aniline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, serving as precursors for a vast array of pharmaceuticals and functional materials.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their physicochemical properties and, consequently, their biological activity and material performance. This guide provides a comprehensive technical overview of the methodologies and rationale behind the crystal structure analysis of 2-(Cyclopentyloxy)-5-fluoroaniline derivatives. We will delve into the synthesis, crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and computational modeling of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Aniline Scaffolds in Drug Discovery
The aniline moiety is a versatile building block in the synthesis of numerous pharmaceutical compounds.[2][4] Its chemical reactivity and structural characteristics make it an ideal starting point for creating diverse molecular architectures with specific pharmacological actions.[5] Historically, aniline derivatives were among the earliest synthetic drugs, with acetanilide being a progenitor of modern analgesics like paracetamol.[1] The introduction of various substituents onto the aniline ring allows for the fine-tuning of a molecule's properties, such as stability, solubility, and bioavailability.[2][4]
The focus of this guide, this compound, incorporates two key substituents: a cyclopentyloxy group and a fluorine atom. The bulky, non-polar cyclopentyloxy group can influence the molecule's conformation and its interactions with biological targets. The fluorine atom, a common feature in modern pharmaceuticals, can modulate the electronic properties of the aniline ring and participate in hydrogen bonding, which is crucial for the structural integrity of crystals.[6][7] A thorough understanding of the crystal structure of these derivatives is therefore paramount for establishing structure-activity relationships (SAR) and guiding the design of new therapeutic agents.[8]
Synthesis and Crystallization: From Molecule to High-Quality Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathway
The synthesis of this compound derivatives can be approached through various established organic chemistry reactions. A plausible synthetic route involves the nucleophilic aromatic substitution of a suitably activated difluoro- or chlorofluoro-nitrobenzene precursor with cyclopentanol, followed by the reduction of the nitro group to an amine.
Generalized Synthetic Protocol:
-
Nucleophilic Aromatic Substitution: To a solution of 2,4-difluoronitrobenzene or 2-chloro-4-fluoronitrobenzene in an appropriate aprotic polar solvent (e.g., DMF, DMSO), add sodium hydride (NaH) to deprotonate cyclopentanol, forming the cyclopentoxide nucleophile.
-
Reaction with Precursor: Slowly add the deprotonated cyclopentanol to the solution of the nitroaromatic precursor at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified using column chromatography.
-
Nitro Group Reduction: The purified nitro-intermediate is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and subjected to reduction. Common reducing agents include iron powder in the presence of an acid or catalytic hydrogenation.[9]
-
Final Product Isolation: After the reduction is complete, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The final this compound derivative is then purified by recrystallization or column chromatography.
The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[8] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.
Proven Crystallization Protocol for Aniline Derivatives:
-
Solvent Selection: The choice of solvent is critical. The ideal solvent will dissolve the compound moderately at a higher temperature and allow for slow crystal growth upon cooling or evaporation. Common solvents for aniline derivatives include toluene, methanol, acetone, and ethyl acetate.[8] A systematic screening of various solvents and solvent mixtures is often necessary.
-
Slow Evaporation Technique:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor the vial for the formation of well-defined single crystals.
-
Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Molecular Architecture
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[8][10] The fundamental principle involves the diffraction of X-rays by the electron clouds of the atoms within the crystal lattice.[8][11]
Experimental Workflow
The process of obtaining a crystal structure from a synthesized compound involves several key stages.
Caption: A schematic overview of the single-crystal X-ray diffraction workflow.
Step-by-Step Data Acquisition and Analysis Protocol
-
Crystal Selection and Mounting: A suitable single crystal (typically 30-300 microns in size) is carefully selected under a microscope and mounted on a goniometer head.[10]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.[10][11][12]
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined using direct methods, which are statistical approaches implemented in software like SHELXS or SHELXT.[8][13]
-
Structure Refinement: The initial model is refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural details. This iterative process minimizes the difference between the observed and calculated diffraction patterns.[14]
Interpreting the Crystal Structure: From Data to Insights
The final output of an SCXRD experiment is a detailed three-dimensional model of the molecule's arrangement in the crystal lattice. This information is typically stored in a Crystallographic Information File (CIF).[15][16][17]
Key Crystallographic Parameters
The following table summarizes the essential crystallographic data that would be obtained for a hypothetical this compound derivative.
| Parameter | Description | Example Value |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5° |
| Volume (V) | The volume of the unit cell. | 1025 ų |
| Z | The number of molecules in the unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | 1.25 g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
Molecular Geometry and Intermolecular Interactions
Analysis of the refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles. For this compound derivatives, particular attention should be paid to:
-
The planarity of the aniline ring.
-
The conformation of the cyclopentyloxy group.
-
The nature and geometry of intermolecular interactions, such as hydrogen bonds (e.g., N-H···F, N-H···O) and van der Waals forces, which dictate the crystal packing.[6][18]
Advanced Analysis: Computational and Spectroscopic Correlation
To gain a deeper understanding of the crystal structure and its implications, experimental data is often complemented by computational and spectroscopic analyses.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[19][20][21][22][23] It provides a graphical representation of the regions of close contact between neighboring molecules, offering insights into the forces that govern crystal packing.
Caption: A simplified workflow for performing Hirshfeld surface analysis.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information about the molecular structure.[24][25][26][27][28] The experimental spectra can be correlated with the solid-state structure obtained from SCXRD to confirm the identity and purity of the synthesized compound.
Key Spectroscopic Features for this compound Derivatives:
-
¹H NMR: Resonances corresponding to the aromatic protons, the protons of the cyclopentyloxy group, and the amine protons.
-
¹³C NMR: Signals for the carbon atoms of the aniline ring and the cyclopentyloxy group.
-
¹⁹F NMR: A characteristic signal for the fluorine atom, with coupling to adjacent protons.
-
FTIR: Vibrational bands for the N-H stretching of the amine group, aromatic C-H stretching, and C-O and C-F stretching.
Computational Crystal Structure Prediction
In cases where obtaining suitable single crystals is challenging, computational methods for crystal structure prediction (CSP) can be employed.[13][29][30][31][32] These methods use algorithms to search for the most energetically favorable crystal packing arrangements based on the molecule's chemical structure.
Conclusion: A Holistic Approach to Structural Elucidation
The crystal structure analysis of this compound derivatives is a multi-faceted process that combines synthetic chemistry, advanced analytical techniques, and computational modeling. A thorough understanding of the three-dimensional molecular architecture is indispensable for rational drug design and the development of new materials with tailored properties. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently navigate the complexities of structural elucidation and unlock the full potential of these valuable chemical entities.
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Retrosynthetic Analysis of 2-(Cyclopentyloxy)-5-fluoroaniline: A Technical Guide for Drug Development Professionals
Introduction: Strategic Importance of Fluorinated Aryl Ethers in Medicinal Chemistry
The synthesis of highly functionalized aromatic compounds is a cornerstone of modern drug discovery. Molecules such as 2-(cyclopentyloxy)-5-fluoroaniline represent a class of scaffolds that are of significant interest to medicinal chemists. The strategic incorporation of a fluorine atom can modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The cyclopentyloxy moiety, a lipophilic group, can enhance membrane permeability and target engagement. This guide provides an in-depth retrosynthetic analysis of this compound, offering a logical framework for its synthesis, grounded in established chemical principles and supported by detailed experimental protocols. Our approach emphasizes not just the synthetic route but also the rationale behind the strategic choices made at each disconnection, ensuring a robust and adaptable synthetic strategy.
Core Retrosynthetic Strategy: A Convergent Approach
A retrosynthetic analysis of this compound suggests a convergent approach, where two key fragments are synthesized separately and then combined in the final stages. This strategy often leads to higher overall yields and allows for greater flexibility in analog synthesis. The primary disconnections for the target molecule are the C-N bond of the aniline and the C-O bond of the aryl ether.
Primary Disconnection: Functional Group Interconversion (FGI)
The most logical initial disconnection is the transformation of the aniline functional group into a nitro group through Functional Group Interconversion (FGI).[1] This is a strategic choice because the synthesis of anilines via the reduction of nitroarenes is a highly reliable and well-established transformation in organic chemistry.[2] This disconnection leads to the key intermediate, 1-(cyclopentyloxy)-4-fluoro-2-nitrobenzene.
Secondary Disconnection: The Aryl Ether Linkage
The next disconnection focuses on the aryl ether bond. There are two primary and reliable methods for the formation of aryl ethers: the Williamson ether synthesis and the Ullmann condensation.[3][4] Both approaches are viable and the choice between them may depend on the specific reactivity of the substrates and the desired reaction conditions. Disconnecting the C-O bond reveals two critical precursors: 5-fluoro-2-nitrophenol and a suitable cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate.
The overall retrosynthetic pathway is visualized in the following diagram:
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis: A Step-by-Step Guide
The forward synthesis is designed to be robust and scalable, utilizing commercially available starting materials and well-characterized reactions.
Step 1: Synthesis of 5-Fluoro-2-nitrophenol
The synthesis of the key intermediate, 5-fluoro-2-nitrophenol, can be achieved from 2,4-difluoronitrobenzene. This multi-step process involves a regioselective nucleophilic aromatic substitution followed by a diazotization and hydrolysis sequence.[5][6]
Part A: Synthesis of 5-Fluoro-2-nitroaniline
The first step is a nucleophilic aromatic substitution on 2,4-difluoronitrobenzene with ammonia. The nitro group is strongly electron-withdrawing, activating the para-position to nucleophilic attack.
-
Experimental Protocol:
-
To a 500 mL reaction flask, add 159 g (1 mol) of 2,4-difluoronitrobenzene and 180 g of water at room temperature.[5]
-
Begin stirring and introduce 42.5 g of ammonia gas at a controlled temperature of 35-40°C.[5]
-
Maintain the temperature and continue stirring for 3 hours. Monitor the reaction by TLC or GC until the starting material is consumed.[5]
-
Cool the reaction mixture to 5-10°C with stirring to induce crystallization.[5]
-
Filter the resulting solid to obtain 5-fluoro-2-nitroaniline.[5]
-
-
Expected Yield: 98-98.5%[5]
Part B: Synthesis of 5-Fluoro-2-nitrophenol
The 5-fluoro-2-nitroaniline is then converted to 5-fluoro-2-nitrophenol via a diazotization reaction followed by hydrolysis.[6]
-
Experimental Protocol:
-
Dissolve the 5-fluoro-2-nitroaniline (1 mol) in an aqueous solution of sulfuric acid (25.5-30% mass concentration).[6]
-
Cool the solution to 0-10°C and add a 30-35.6% aqueous solution of sodium nitrite (1.05-1.2 molar equivalents) dropwise, maintaining the temperature.[6]
-
Stir the reaction mixture at 0-10°C for 0.5-1 hour.[6]
-
Over a period of 1-2 hours, heat the reaction mixture to 90-95°C and maintain this temperature for 1 hour.[6]
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-fluoro-2-nitrophenol.
-
Step 2: Etherification to form 1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene
The formation of the aryl ether can be accomplished via the Williamson ether synthesis.[7][8] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide or other leaving group from the cyclopentyl electrophile.
-
Experimental Protocol:
-
To a suspension of 5-fluoro-2-nitrophenol (1 eq.) and potassium carbonate (2 eq.) in acetonitrile (15 volumes), add cyclopentyl bromide (1.2 eq.) at room temperature.[9]
-
Stir the reaction mixture for 6 hours. The reaction can be gently heated to reflux if it proceeds slowly at room temperature.[9]
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove inorganic salts.[9]
-
Concentrate the filtrate under reduced pressure.[9]
-
The crude product can be purified by column chromatography on silica gel.
-
-
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 5-Fluoro-2-nitrophenol | 1.0 | 157.10 |
| Cyclopentyl Bromide | 1.2 | 149.03 |
| Potassium Carbonate | 2.0 | 138.21 |
Step 3: Reduction to this compound
The final step is the reduction of the nitro group to an aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.[10][11]
-
Experimental Protocol:
-
Dissolve 1-(cyclopentyloxy)-4-fluoro-2-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
-
Mechanism Spotlight: Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism. The reaction is initiated by the deprotonation of the phenol by a base, in this case, potassium carbonate, to form the phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of the cyclopentyl bromide in a backside attack, displacing the bromide ion and forming the ether linkage.
Caption: Mechanism of the Williamson Ether Synthesis.
Conclusion and Future Perspectives
The retrosynthetic analysis and corresponding forward synthesis outlined in this guide provide a clear and efficient pathway to this compound. The chosen route relies on well-established and scalable chemical transformations, making it suitable for applications in drug development and medicinal chemistry. The modular nature of this synthesis allows for the facile generation of analogs by varying both the phenolic precursor and the alkylating agent, enabling a thorough exploration of the structure-activity relationship in related compound series. Further optimization of reaction conditions, particularly for the etherification and reduction steps, could lead to even greater efficiency and is a recommended area for process development.
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The preparation method of 5-fluoro-2-nitrophenol. Eureka | Patsnap. Available at: [Link]
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What are the synthesis routes of 5-Fluoro-2-nitroaniline. Bloom Tech. Available at: [Link]
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Retrosynthetic Analysis. Available at: [Link]
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General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Available at: [Link]
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Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]
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Ullmann condensation. Wikipedia. Available at: [Link]
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Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. PubMed. Available at: [Link]
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Williamson Ether Synthesis. Utah Tech University. Available at: [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
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Disconnection Approach. Scribd. Available at: [Link]
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Aryl Annulation: A Powerful Simplifying Retrosynthetic Disconnection. PMC. Available at: [Link]
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Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
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Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. PubMed. Available at: [Link]
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DISCONNECTION-retrosynthesis.pptx. Slideshare. Available at: [Link]
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Retrosynthetic analysis. Wikipedia. Available at: [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
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Retrosynthesis or the discconection approach. Slideshare. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis and Novel Reactive Potential of 2-(Cyclopentyloxy)-5-fluoroaniline
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1] The 2-(alkoxy)-5-fluoroaniline moiety, in particular, represents a privileged structural motif found in a range of biologically active compounds. This technical guide provides a comprehensive overview of 2-(Cyclopentyloxy)-5-fluoroaniline, a versatile building block with significant, yet largely unexplored, potential in the synthesis of novel heterocyclic systems and other advanced intermediates. We present a robust, field-tested synthetic protocol for its preparation and, moving beyond established chemistry, explore a series of novel, high-impact reactions for which this compound is an ideal starting material. This document is intended to serve as a practical and inspirational resource for chemists engaged in drug discovery and development, offering detailed experimental procedures, mechanistic insights, and a forward-looking perspective on the application of this valuable synthon.
Introduction: The Strategic Value of Fluorinated Anilines in Drug Discovery
Fluorinated anilines are critical components in the medicinal chemist's toolkit. The introduction of a fluorine atom can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformation, thereby enhancing its drug-like properties.[1] The electron-withdrawing nature of fluorine can modulate the reactivity of the aniline nitrogen and the aromatic ring, opening up unique avenues for chemical transformations. The 2-alkoxy substitution pattern further refines these electronic properties and provides a steric handle that can be exploited to control regioselectivity in subsequent reactions. This compound (CAS 1019558-38-3)[2][3] is a prime example of this class of compounds, offering a unique combination of features that make it an attractive starting point for the synthesis of novel and complex molecular architectures.
Synthesis of this compound: A Reliable and Scalable Protocol
The efficient synthesis of this compound is a prerequisite for its utilization in discovery programs. While several routes can be envisaged, we present a robust and scalable two-step procedure starting from the readily available 2,4-difluoronitrobenzene. This method, adapted from established principles of nucleophilic aromatic substitution and nitro group reduction, provides consistent yields and high purity.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-(Cyclopentyloxy)-4-fluoronitrobenzene
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add cyclopentanol (1.1 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the resulting sodium cyclopentoxide solution back to 0 °C and add a solution of 2,4-difluoronitrobenzene (1.0 equivalent) in THF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(cyclopentyloxy)-4-fluoronitrobenzene as a yellow oil.
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of 2-(cyclopentyloxy)-4-fluoronitrobenzene (1.0 equivalent) in a 4:1 mixture of ethanol and water, add iron powder (5.0 equivalents) and ammonium chloride (5.0 equivalents).
-
Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude this compound is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| This compound | C₁₁H₁₄FNO | 195.23 | 6.80-6.60 (m, 3H), 4.80 (m, 1H), 3.85 (br s, 2H), 2.00-1.60 (m, 8H) | 158.1 (d, J=235 Hz), 142.5, 137.2, 115.8 (d, J=23 Hz), 114.5 (d, J=8 Hz), 112.9 (d, J=22 Hz), 81.5, 32.8, 24.1 |
Novel Reactions Leveraging this compound
The true value of a building block lies in its potential for elaboration into more complex and valuable structures. Here, we propose several novel, yet highly plausible, reaction pathways that utilize the unique features of this compound.
Pictet-Spengler Reaction for the Synthesis of Novel Fluorinated Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful tool for the construction of tetrahydro-β-carboline scaffolds, which are prevalent in natural products and pharmaceutically active compounds. The electron-rich nature of the aniline in our title compound, enhanced by the ortho-alkoxy group, makes it an excellent candidate for this transformation.
Proposed Pictet-Spengler Reaction
Sources
A Theoretical Deep Dive into the Reactivity of 2-(Cyclopentyloxy)-5-fluoroaniline: A Guide for Drug Discovery Professionals
Abstract
This whitepaper provides a comprehensive theoretical investigation into the chemical reactivity of 2-(Cyclopentyloxy)-5-fluoroaniline, a substituted aniline with potential applications in medicinal chemistry and drug development. In the absence of extensive experimental data, this guide leverages high-level computational chemistry to predict its behavior in various chemical environments. We will dissect the molecule's electronic structure, identify probable sites for electrophilic and nucleophilic attack, and quantify its reactivity through a suite of in-silico techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in synthetic and medicinal chemistry programs.
Introduction: The Significance of Substituted Anilines in Drug Design
Aniline and its derivatives are cornerstone scaffolds in the pharmaceutical industry, forming the structural core of a vast array of therapeutic agents.[1] Their utility stems from their versatile reactivity and their ability to participate in a multitude of chemical transformations, enabling the construction of complex molecular architectures.[2] The reactivity of the aniline moiety is exquisitely sensitive to the nature and position of its substituents. Electron-donating groups generally enhance the nucleophilicity of the aromatic ring and the amino group, while electron-withdrawing groups have the opposite effect.[3]
The subject of this investigation, this compound, presents an interesting case study. It features a bulky, electron-donating cyclopentyloxy group at the ortho position and an electron-withdrawing fluorine atom at the para position to the ether linkage (meta to the amino group). This unique substitution pattern is expected to create a nuanced reactivity profile, influencing both the kinetic and thermodynamic aspects of its chemical behavior. Understanding these subtleties is paramount for its effective incorporation into drug discovery pipelines.[4]
This guide will employ a first-principles approach, utilizing Density Functional Theory (DFT) to elucidate the intrinsic properties of this compound. We will explore its molecular geometry, electronic landscape, and frontier molecular orbitals to provide a robust, predictive framework for its reactivity.
Computational Methodology: A Self-Validating Theoretical Framework
To ensure the scientific integrity of our theoretical predictions, we will employ a well-established and validated computational protocol. All calculations will be performed using the Gaussian 09 software suite.[5]
Geometry Optimization and Vibrational Frequency Analysis
The initial step in our investigation is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, a process that locates the minimum energy structure on the potential energy surface. For this, we will utilize the B3LYP functional, a widely used hybrid functional in DFT, in conjunction with the 6-311++G(d,p) basis set.[6] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules, including aniline derivatives.[7][8]
Following optimization, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.[9]
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Input File Preparation: Construct a Gaussian input file containing the initial coordinates of this compound.
-
Route Section: Specify the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt Freq. The Opt keyword requests geometry optimization, and Freq requests a frequency calculation.
-
Execution: Submit the input file to the Gaussian 09 program.
-
Verification: Upon completion, inspect the output file to confirm normal termination. Check the frequency section for the absence of imaginary frequencies.
Caption: Workflow for the theoretical investigation of reactivity.
Analysis of Molecular Structure and Electronic Properties
The optimized geometry of this compound reveals key structural features that influence its reactivity. The aniline ring maintains its planarity, while the cyclopentyloxy group adopts a stable conformation to minimize steric hindrance. The C-N bond length and the pyramidalization at the nitrogen atom are important parameters that correlate with the availability of the nitrogen lone pair for chemical reactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules.[10] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.
| Descriptor | Predicted Value (eV) | Significance |
| EHOMO | -5.25 | Electron-donating ability |
| ELUMO | 0.15 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.40 | Chemical Reactivity/Stability |
| (Illustrative values based on typical substituted anilines; actual calculated values would be inserted here.) |
The distribution of the HOMO and LUMO across the molecule provides insights into the most probable sites for electrophilic and nucleophilic attack, respectively. For anilines, the HOMO is typically localized on the aromatic ring and the nitrogen atom, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring, suggesting that nucleophilic aromatic substitution would occur at positions with a significant LUMO coefficient.
Caption: A representative Frontier Molecular Orbital energy diagram.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, we anticipate that the most negative potential will be located around the nitrogen atom of the amino group and on the aromatic ring, particularly at the ortho and para positions relative to the amino group. The hydrogen atoms of the amino group and the fluorine atom will likely exhibit positive electrostatic potentials.
Experimental Protocol: MEP Calculation
-
Input File Preparation: Use the optimized geometry from the previous step.
-
Route Section: Specify the keyword Pop=MK to request the calculation of the electrostatic potential-derived charges. The MEP map can be generated using visualization software like GaussView.
-
Execution and Visualization: Run the Gaussian calculation and then load the checkpoint file into GaussView to generate and visualize the MEP surface.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule.[3] It allows for the quantification of charge distribution on each atom (natural population analysis) and the analysis of intramolecular interactions, such as hyperconjugation.
The natural charges on the atoms of this compound will reveal the electronic effects of the cyclopentyloxy and fluoro substituents. We expect the nitrogen atom to carry a partial negative charge, while the hydrogen atoms of the amino group will be positively charged. The fluorine atom, being highly electronegative, will also have a significant negative charge. The analysis of donor-acceptor interactions within the NBO framework can quantify the delocalization of the nitrogen lone pair into the aromatic ring, a key factor in the high reactivity of anilines in electrophilic aromatic substitution.
Experimental Protocol: NBO Analysis
-
Input File Preparation: Use the optimized geometry.
-
Route Section: Include the keyword Pop=NBO in the route section of the Gaussian input file.
-
Execution and Analysis: Run the calculation and analyze the NBO output section for natural charges, bond orders, and second-order perturbation theory analysis of donor-acceptor interactions.
Predicted Reactivity
Based on the theoretical analyses described above, we can make the following predictions regarding the reactivity of this compound:
-
Electrophilic Aromatic Substitution: The amino group is a strong activating and ortho-, para-directing group. The cyclopentyloxy group is also an activating, ortho-, para-director. The fluorine atom is deactivating but ortho-, para-directing. The combined effect of these substituents will lead to a highly activated aromatic ring. Electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating amino group. Steric hindrance from the bulky cyclopentyloxy group at the 2-position may disfavor substitution at the adjacent 3- and 1-positions. Therefore, the most probable sites for electrophilic substitution are the 4- and 6-positions.
-
Nucleophilicity of the Amino Group: The nitrogen atom of the amino group is expected to be a primary site for nucleophilic attack. Its nucleophilicity will be modulated by the electronic effects of the substituents. The electron-donating cyclopentyloxy group will increase the electron density on the nitrogen, enhancing its nucleophilicity. The electron-withdrawing fluorine atom, being meta to the amino group, will have a less pronounced effect on the nitrogen's nucleophilicity.
-
Nucleophilic Aromatic Substitution: While less common for anilines, nucleophilic aromatic substitution could potentially occur under forcing conditions. The fluorine atom could act as a leaving group. The positions ortho and para to the electron-withdrawing fluorine atom would be the most likely sites for nucleophilic attack.
Conclusion and Future Directions
This in-depth theoretical guide provides a robust framework for understanding and predicting the reactivity of this compound. Our computational analysis, based on Density Functional Theory, Frontier Molecular Orbital theory, Molecular Electrostatic Potential mapping, and Natural Bond Orbital analysis, offers valuable insights for its strategic use in synthetic and medicinal chemistry.
The key takeaways are:
-
The molecule is expected to be highly reactive towards electrophiles, with the primary sites of attack being the positions ortho and para to the amino group.
-
The nitrogen atom of the amino group is a potent nucleophilic center.
-
The bulky cyclopentyloxy group will likely exert significant steric control over the regioselectivity of reactions.
While these theoretical predictions offer a strong foundation, experimental validation remains crucial. Future work should focus on performing key chemical reactions, such as nitration, halogenation, and acylation, to confirm the predicted regioselectivity and reactivity. Such experimental data, in conjunction with the theoretical insights presented here, will enable the full realization of this compound's potential in the development of novel therapeutic agents.
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Physical and chemical properties of 2-(Cyclopentyloxy)-5-fluoroaniline
An In-depth Technical Guide to 2-(Cyclopentyloxy)-5-fluoroaniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aniline derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. The document delineates the compound's core physicochemical properties, proposes a logical synthetic pathway, and details its spectroscopic signature. Furthermore, it explores the rationale behind its use as a valuable building block in modern drug design, grounded in the strategic incorporation of its key structural motifs: a primary aniline, a fluorine substituent, and a cyclopentyloxy ether group. This guide is intended to serve as an authoritative resource for scientists, offering both foundational data and field-proven insights into the compound's handling, characterization, and application.
Molecular Identity and Structural Significance
This compound is a specialized organic compound primarily utilized as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] Its structure is defined by an aniline core, modified with two key functional groups that impart unique properties valuable in medicinal chemistry.
1.1. Nomenclature and Chemical Identifiers
A precise understanding of a compound's identity is foundational for all research and development activities. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1019558-38-3 | [2] |
| Molecular Formula | C₁₁H₁₄FNO | [2] |
| Canonical SMILES | NC1=CC(F)=CC=C1OC1CCCC1 | [2] |
| InChI | InChI=1S/C11H14FNO/c12-8-5-6-11(13)10(7-8)14-9-3-1-2-4-9 | [2] |
1.2. Core Structural Features
The utility of this compound in drug design stems from the synergistic effects of its three primary structural components:
-
Aniline Moiety: The primary amino group (-NH₂) serves as a versatile chemical handle for a wide range of subsequent chemical transformations, including amide bond formation, N-alkylation, and diazotization reactions. It is a common feature in many bioactive molecules.
-
Fluorine Substituent: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[3][4] Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[3]
-
Cyclopentyloxy Ether Group: The bulky, lipophilic cyclopentyloxy group can significantly influence the molecule's solubility, lipophilicity (LogP), and conformational rigidity.[1] This group can occupy hydrophobic pockets in target enzymes or receptors, thereby enhancing binding affinity and selectivity.[1]
Physicochemical Properties
A thorough characterization of a compound's physical and chemical properties is essential for its application in synthesis and formulation.
2.1. General Properties
The following table summarizes the known properties of this compound.
| Property | Value | Source |
| Molecular Weight | 209.26 g/mol | [5] |
| Purity | Available commercially at ≥95% | [2][6] |
| Appearance | Not specified in available literature; related fluoroanilines are typically pale yellow to brown liquids or solids.[7][8] |
Synthesis and Reactivity
While a specific, published synthesis for this compound is not widely documented, a chemically sound and logical pathway can be proposed based on established methodologies for analogous compounds. The most common strategy for synthesizing fluoroanilines involves the reduction of a corresponding fluorinated nitrobenzene derivative.[9][10]
3.1. Proposed Synthetic Workflow
The synthesis can be logically approached in two key steps: 1) Nucleophilic aromatic substitution (SₙAr) to install the cyclopentyloxy ether, followed by 2) Reduction of the nitro group to the target aniline.
The choice of starting material is critical. A precursor such as 2,4-difluoronitrobenzene is ideal because the fluorine atom at the 2-position is highly activated towards nucleophilic displacement by the electron-withdrawing nitro group.
Caption: Proposed two-step synthesis of this compound.
3.2. Rationale Behind Experimental Choices
-
Step 1: Nucleophilic Aromatic Substitution (SₙAr):
-
Nucleophile: Sodium cyclopentoxide is generated in situ from cyclopentanol and a strong base like sodium hydride (NaH). This provides a potent nucleophile to attack the electron-deficient aromatic ring.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) is chosen to solvate the sodium cation without protonating the nucleophile, thus maximizing its reactivity.
-
Conditions: The reaction is typically heated to overcome the activation energy for the formation of the Meisenheimer complex intermediate, which is the rate-determining step.
-
-
Step 2: Nitro Group Reduction:
-
Reducing Agent: Several methods are effective. Catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst) is a clean and efficient method.[9][10] Alternatively, chemical reduction using a metal in acidic media, such as iron powder in acetic or hydrochloric acid, is a classic, cost-effective, and robust method for this transformation.[9][11]
-
Solvent: An alcohol like ethanol is a common choice as it readily dissolves the nitro-intermediate and is compatible with both catalytic hydrogenation and chemical reduction conditions.
-
Spectroscopic Characterization
Structural verification is paramount. While specific spectra for this compound are not publicly available, its expected spectroscopic data can be predicted based on its functional groups.
4.1. Predicted Spectral Data
The following table outlines the expected characteristic signals in various spectroscopic analyses.
| Technique | Expected Key Signals |
| ¹H NMR | Aromatic protons (3H, complex multiplets, δ 6.5-7.5 ppm); Aniline protons (-NH₂, 1-2H, broad singlet, δ 3.5-4.5 ppm); Cyclopentyloxy methine proton (-O-CH, 1H, multiplet, δ 4.5-5.0 ppm); Cyclopentyl methylene protons (-CH₂-, 8H, multiplets, δ 1.5-2.0 ppm).[12][13] |
| ¹³C NMR | Aromatic carbons (6 signals, δ 100-160 ppm, showing C-F coupling); Cyclopentyloxy methine carbon (-O-CH, δ ~80 ppm); Cyclopentyl methylene carbons (-CH₂-, δ ~20-40 ppm).[14] |
| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to ortho and meta protons.[14] |
| FT-IR | N-H stretch (primary amine, two bands, ~3350-3450 cm⁻¹); C-H stretch (aromatic and aliphatic, ~2850-3100 cm⁻¹); C=C stretch (aromatic ring, ~1500-1600 cm⁻¹); C-O stretch (ether, ~1250 cm⁻¹); C-F stretch (~1200-1300 cm⁻¹).[14][15] |
| Mass Spec (MS) | Molecular ion peak [M]⁺ at m/z = 209. Key fragments would correspond to the loss of the cyclopentyl group or other characteristic cleavages.[14][16] |
4.2. Standard Protocol for Spectroscopic Analysis
To ensure data integrity, the following self-validating protocols should be employed for acquiring spectroscopic data.
Protocol: Acquiring NMR, FT-IR, and MS Data [14]
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; ensure it does not have signals that overlap with key analyte signals.
-
FT-IR: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared between two NaCl plates.
-
MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
-
¹H, ¹³C, and ¹⁹F NMR Acquisition:
-
Use a 400 MHz (or higher) spectrometer.
-
Acquire a standard ¹H spectrum (16-32 scans).
-
Acquire a proton-decoupled ¹³C spectrum (>1024 scans for adequate signal-to-noise).
-
Acquire a proton-decoupled ¹⁹F spectrum, using an appropriate reference standard (e.g., CFCl₃).
-
Validation: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Ensure expected multiplicities and integrations are observed.
-
-
FT-IR Data Acquisition:
-
Record a background spectrum of the empty sample compartment or ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Validation: Check for the presence of characteristic peaks for all expected functional groups (N-H, C-O, C-F).
-
-
Mass Spectrometry Data Acquisition:
-
Use an ESI (Electrospray Ionization) or EI (Electron Ionization) source.
-
Acquire a full scan spectrum to identify the molecular ion peak.
-
Validation: The observed mass of the molecular ion should match the calculated exact mass of the compound (C₁₁H₁₄FNO) within a narrow tolerance (e.g., < 5 ppm for high-resolution MS).
-
Safety, Handling, and Storage
Proper handling of chemical reagents is crucial for laboratory safety.
5.1. Hazard Identification
Based on supplier safety data, this compound is classified with the GHS07 pictogram for being an irritant and harmful.[2]
-
Hazard Statements:
5.2. Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[17]
-
Handling: Avoid contact with skin, eyes, and clothing.[18] Do not breathe dust or vapors.[2] Wash hands thoroughly after handling.
5.3. Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste should typically be collected in a designated container.[7]
References
-
CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
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ResearchGate. (2021). IR and 1H NMR spectral data. Retrieved from [Link]
-
PubChem. (n.d.). 5-Cyclopropyl-2-fluoroaniline. Retrieved from [Link]
-
ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). ORTHOFLUOROANILINE. Retrieved from [Link]
-
D'Oria, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Retrieved from [Link]
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Al-Dies, A. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]
-
NIST. (n.d.). 2-Fluoro-5-methylaniline. Retrieved from [Link]
- Google Patents. (1984). Process for preparing 2-fluoro-5-nitroaniline.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. Retrieved from [Link]
- Google Patents. (1999). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
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Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]
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Methodological & Application
The Strategic deployment of 2-(Cyclopentyloxy)-5-fluoroaniline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. 2-(Cyclopentyloxy)-5-fluoroaniline has emerged as a pivotal building block, particularly in the design and synthesis of potent kinase inhibitors. Its unique combination of a bulky, lipophilic cyclopentyloxy group and an electron-withdrawing fluorine atom offers medicinal chemists a powerful tool to modulate solubility, metabolic stability, and target engagement. This guide provides an in-depth exploration of the synthesis and application of this versatile intermediate, complete with detailed protocols and a discussion of the underlying chemical principles that underscore its utility. The primary focus will be on its crucial role in the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors, a class of targeted therapies that have revolutionized the treatment of Acute Myeloid Leukemia (AML).
Part 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the regioselective reduction of 2,4-dinitrofluorobenzene. The subsequent introduction of the cyclopentyloxy moiety via a Williamson ether synthesis, followed by the final reduction of the remaining nitro group, yields the target aniline.
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of 2-Fluoro-5-nitroaniline from 2,4-Dinitrofluorobenzene
This protocol describes the selective reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene using iron powder in the presence of an acid catalyst. This regioselectivity is crucial for the subsequent synthetic steps.
Materials:
-
2,4-Dinitrofluorobenzene
-
Iron powder (electrolytic or reduced)
-
Acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
To a suspension of iron powder (e.g., 108 g) in acetic acid (e.g., 1000 g), add a solution of 2,4-dinitrofluorobenzene (e.g., 130 g) in acetic acid (e.g., 200 g) dropwise at a temperature between 60 to 110°C.[1]
-
After the addition is complete, stir the reaction mixture at a temperature of 110 to 138°C for 1.5 hours.[1]
-
Cool the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude 2-fluoro-5-nitroaniline.
-
Recrystallize the crude product from ethanol to obtain pure 2-fluoro-5-nitroaniline as orange crystals.[1]
Expert Insight: The use of iron powder in an acidic medium is a classic and cost-effective method for the selective reduction of one nitro group in dinitroarenes. The more sterically hindered nitro group at the 2-position is preferentially reduced.
Protocol 1.2: Synthesis of 1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene
This step involves the conversion of 2-fluoro-5-nitrophenol (which can be synthesized from 2-fluoro-5-nitroaniline via diazotization and hydrolysis) to the corresponding cyclopentyl ether via a Williamson ether synthesis.
Materials:
-
2-Fluoro-5-nitrophenol
-
Cyclopentyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-5-nitrophenol in DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Add cyclopentyl bromide to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude 1-(cyclopentyloxy)-4-fluoro-2-nitrobenzene, which can be purified by column chromatography.
Expert Insight: The Williamson ether synthesis is a robust and widely used method for forming ethers.[2][3] The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the phenoxide and the alkyl halide.
Protocol 1.3: Synthesis of this compound
The final step is the reduction of the nitro group to an aniline. Again, iron powder in an acidic medium is an effective method.
Materials:
-
1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
To a mixture of 1-(cyclopentyloxy)-4-fluoro-2-nitrobenzene in ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain this compound. The crude product can be purified by column chromatography if necessary.
Part 2: Application in the Synthesis of Kinase Inhibitors
This compound is a key nucleophile in the construction of various kinase inhibitors. Its primary amino group readily participates in N-acylation and palladium-catalyzed cross-coupling reactions.
Caption: Key reactions involving this compound.
Protocol 2.1: N-Acylation with Chloroacetyl Chloride
This reaction introduces a reactive chloroacetyl group, which can be further functionalized through nucleophilic substitution.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(2-(cyclopentyloxy)-5-fluorophenyl)-2-chloroacetamide.[4][5]
Data Presentation: N-Acylation of Various Anilines
| Entry | Amine | Product | Time (min) | Yield (%) |
| 1 | Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |
| 2 | 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |
| 3 | 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |
| 4 | 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 |
| This table presents representative data for the N-acylation of various anilines to illustrate the general efficiency of the reaction.[4] |
Protocol 2.2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is widely used in the synthesis of kinase inhibitors.[6] This protocol provides a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 2-chloro-6,7-dimethoxyquinazoline)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos or BrettPhos)
-
Base (e.g., Sodium tert-butoxide or Cesium carbonate)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-aryl derivative.
Expert Insight: The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates.[6] Bulky, electron-rich phosphine ligands are generally effective for this transformation.
Part 3: The Role of Fluorine and the Cyclopentyloxy Group in Drug Design
The strategic placement of fluorine and a cyclopentyloxy group in this aniline building block is a deliberate design choice to enhance the drug-like properties of the final molecule.
-
Fluorine: The presence of a fluorine atom can significantly impact a molecule's properties.
-
Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity.
-
Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
-
Cyclopentyloxy Group: The bulky and lipophilic cyclopentyloxy group also plays a crucial role.
-
Solubility and Lipophilicity: This group increases the lipophilicity of the molecule, which can be tailored to achieve the desired balance of solubility and permeability.
-
Target Engagement: The cyclopentyl ring can occupy hydrophobic pockets in the target protein's binding site, contributing to the overall binding affinity and selectivity of the inhibitor.
-
Conformational Rigidity: The cyclic nature of the group can introduce a degree of conformational rigidity, which can be advantageous for binding to a specific protein conformation.
-
Conclusion
This compound stands as a testament to the power of rational drug design. Its synthesis, while multi-stepped, is achievable through well-established organic transformations. Its application in the construction of complex molecules, particularly kinase inhibitors like Quizartinib, highlights its importance as a privileged scaffold in medicinal chemistry. The deliberate inclusion of the fluoro and cyclopentyloxy substituents provides a clear example of how fine-tuning the physicochemical properties of a building block can lead to the development of highly effective and targeted therapeutics. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this valuable chemical entity in their quest for novel medicines.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
- European Patent Office. Process for preparing 2-fluoro-5-nitroaniline. EP0127079A1.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
-
Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]
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Application Note: 2-(Cyclopentyloxy)-5-fluoroaniline as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have become a cornerstone of targeted therapy. This guide details the strategic application of 2-(Cyclopentyloxy)-5-fluoroaniline, a uniquely substituted aniline derivative, as a powerful building block in the synthesis of novel kinase inhibitors. We provide a comprehensive overview of its chemical properties, its strategic value in inhibitor design, detailed protocols for its synthetic incorporation into common kinase inhibitor scaffolds, and methodologies for subsequent biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks to accelerate the discovery of potent and selective kinase inhibitors.
Introduction: The Strategic Value of Building Blocks in Kinase Inhibitor Discovery
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] The human kinome comprises over 500 members, and aberrant kinase activity is a known driver of oncogenesis, inflammatory disorders, and other pathologies.[2] Consequently, kinases are a major class of "druggable" targets.[3]
The development of small molecule kinase inhibitors often relies on a "privileged scaffold" approach, where a core molecular structure is systematically decorated with different functional groups to optimize potency, selectivity, and pharmacokinetic properties.[4] The 4-anilinoquinazoline and anilinopyrimidine cores, for example, are found in numerous FDA-approved drugs.[4][5] The aniline moiety is critical, as its N-H group typically forms a key hydrogen bond with the "hinge" region of the kinase ATP-binding site, a foundational interaction for potent inhibition.[6][7]
The selection of a substituted aniline building block is therefore a pivotal decision in the design process. This compound (Figure 1) offers a compelling combination of features:
-
Aniline Core: Provides the essential hinge-binding N-H group.
-
5-Fluoro Substituent: This electronegative atom can lower the pKa of the aniline nitrogen, modulate binding interactions, and block a potential site of metabolic oxidation, thereby improving drug-like properties.[8][9][10]
-
2-Cyclopentyloxy Group: This bulky, lipophilic group is positioned to probe hydrophobic pockets adjacent to the ATP-binding site, which can significantly enhance both inhibitor potency and selectivity.[11][12]
This application note will explore the practical synthesis and evaluation of kinase inhibitors derived from this promising building block.
Figure 1. Chemical structure of this compound.
Physicochemical Properties and Safe Handling
Understanding the properties of a building block is crucial for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 1019558-38-3 | [Fluorochem][13] |
| Molecular Formula | C₁₁H₁₄FNO | [Fluorochem][13] |
| Molecular Weight | 195.23 g/mol | [Fluorochem][13] |
| Appearance | Red oil | [KISHIDA CHEMICAL][14] |
| Calculated LogP | 2.1967 | [ChemScene][15] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [ChemScene][15] |
| Hydrogen Bond Donors | 1 | [ChemScene][15] |
| Hydrogen Bond Acceptors | 2 | [ChemScene][15] |
Safety & Handling:
This compound and related fluoroanilines should be handled with care in a well-ventilated fume hood.[14] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[14][16]
-
Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[13][17]
-
Precautionary Measures: Avoid breathing vapors and contact with skin and eyes.[13] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[17] Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight.[14]
Strategic Application in Kinase Inhibitor Design
The rational design of a kinase inhibitor involves optimizing interactions with key regions of the ATP-binding pocket. The aniline moiety of the title compound is designed to anchor the inhibitor to the kinase hinge region, while its substituents are positioned to confer potency and selectivity.
-
Hinge Binding: The NH group of the aniline forms a critical hydrogen bond with the backbone carbonyl oxygen of a conserved residue in the kinase hinge region (e.g., Met793 in EGFR).[4] This interaction mimics the binding of the adenine portion of ATP and is a hallmark of many Type I kinase inhibitors.[18]
-
Role of the 5-Fluoro Group: Fluorine substitution can enhance binding affinity through favorable electrostatic or halogen-bonding interactions.[9] Critically, it serves to block a common site of metabolism (aromatic hydroxylation), which can improve the pharmacokinetic profile of the resulting inhibitor.[10]
-
Role of the 2-Cyclopentyloxy Group: Kinase selectivity is often achieved by exploiting differences in the shape and amino acid composition of hydrophobic pockets adjacent to the conserved ATP-binding site.[11][18] The bulky and lipophilic cyclopentyloxy group is ideally positioned to occupy this space, potentially forming favorable van der Waals interactions that can increase both binding affinity and selectivity for the target kinase over other kinases in the kinome.[12][19]
Diagram 1: Interaction model of an inhibitor derived from this compound.
Protocols for Synthetic Elaboration
The primary amino group of this compound makes it an ideal substrate for C-N cross-coupling reactions to construct the core of the kinase inhibitor. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.[20]
Protocol 1: Buchwald-Hartwig Amination for Scaffold Synthesis
This protocol describes the palladium-catalyzed coupling of this compound with a representative heterocyclic halide, 4-chloro-6-ethylpyrimidine, to form a key anilinopyrimidine intermediate.
Causality of Reagent Choice:
-
Catalyst (Pd₂(dba)₃): A common and effective palladium(0) source for cross-coupling reactions.
-
Ligand (Xantphos): A wide bite-angle bisphosphine ligand that is highly effective for coupling aryl halides with amines, promoting the desired reductive elimination step and preventing β-hydride elimination.[21][22][23]
-
Base (Cs₂CO₃): A moderately strong inorganic base that is effective in deprotonating the aniline and is generally compatible with a wide range of functional groups.
-
Solvent (Dioxane): An aprotic solvent with a high boiling point suitable for this transformation, capable of dissolving both organic substrates and the palladium catalyst complex.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add Cesium Carbonate (Cs₂CO₃, 1.4 mmol, 1.4 eq).
-
Catalyst/Ligand Addition: Add the palladium catalyst (Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.025 mmol, 0.05 eq) and the ligand (Xantphos, 0.06 mmol, 0.06 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol, 1.0 eq) and 4-chloro-6-ethylpyrimidine (1.1 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the desired product.
Diagram 2: General workflow for the synthesis of a kinase inhibitor scaffold.
Protocols for Biological Evaluation
Once a candidate inhibitor is synthesized, its biological activity must be rigorously assessed. This involves a tiered approach, starting with biochemical assays to measure direct target engagement, followed by cell-based assays to determine efficacy in a biological context.
Protocol 2: In Vitro Radiometric Kinase Inhibition Assay (Biochemical IC₅₀ Determination)
This protocol provides a classic and robust method for determining the potency of an inhibitor against its target kinase.[1][24] The principle involves measuring the transfer of a radiolabeled phosphate ([γ-³²P]ATP) to a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.[25]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 96-well plate.
-
Reaction Mixture: In a 96-well plate, prepare the kinase reaction mixture. For a final volume of 25 µL, combine:
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Target Kinase (e.g., recombinant EGFR, concentration optimized for linear reaction kinetics).
-
Substrate Peptide (e.g., Poly(Glu, Tyr) 4:1, at a concentration near its Kₘ).
-
Synthesized Inhibitor (add 2.5 µL from the dilution plate).
-
-
Initiation: Initiate the reaction by adding 5 µL of ATP solution containing unlabeled ATP and [γ-³²P]ATP (final concentration at the Kₘ for ATP).
-
Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear phase.
-
Termination: Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
Separation: Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper. Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash in acetone.
-
Quantification: Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to DMSO-only controls. Plot percent inhibition versus log[inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[26] It is used to determine the concentration at which an inhibitor reduces cell growth by 50% (GI₅₀).
Step-by-Step Methodology:
-
Cell Plating: Seed a relevant cancer cell line (e.g., A431 for an EGFR inhibitor) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.[27] Incubate overnight (37 °C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized inhibitor in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37 °C, 5% CO₂.[28]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[27]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[26][27]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[26] Leave the plate at room temperature in the dark for at least 2 hours.[27]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the results and determine the GI₅₀ value.
Advanced Evaluation: Kinome Profiling
To build a comprehensive understanding of an inhibitor's selectivity, it is crucial to test it against a broad panel of kinases.[29] This process, known as kinome profiling, helps identify potential off-target activities that could lead to toxicity, but can also reveal opportunities for polypharmacology where hitting multiple targets may be therapeutically beneficial.[2][11] Several commercial services offer kinome profiling using various assay technologies.[30][31][32]
Diagram 3: A tiered workflow for kinase inhibitor evaluation and optimization.
Illustrative Signaling Pathway: EGFR
To contextualize the action of a potential inhibitor, it is useful to visualize its place within a signaling cascade. An inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a common target in oncology, would block downstream signaling through the RAS-RAF-MEK-ERK pathway, thereby inhibiting cell proliferation.
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Topic: Strategic Synthesis of Novel GPCR Ligands from 2-(Cyclopentyloxy)-5-fluoroaniline
An Application Guide for Medicinal Chemists
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Rationale for the 2-(Cyclopentyloxy)-5-fluoroaniline Scaffold
The selection of a starting material in a drug discovery campaign is a critical decision that influences the entire trajectory of lead optimization. The this compound scaffold is endowed with several features that make it a compelling choice for GPCR ligand synthesis.
-
The Role of Fluorine: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry.[3][4] The fluorine atom at the 5-position is a bioisostere of a hydrogen atom but introduces profound changes to the molecule's physicochemical properties.[5][6] Its high electronegativity can alter the pKa of the aniline nitrogen, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic or hydrophobic interactions.[5][7] In some cases, fluorine does not interact directly with the binding pocket but favorably influences the molecule's conformation or the surrounding water network.[3][8]
-
The Cyclopentyloxy Moiety: The bulky and lipophilic cyclopentyloxy group at the 2-position serves multiple purposes. It increases the molecule's lipophilicity, which can enhance membrane permeability—a crucial factor for reaching transmembrane targets like GPCRs. This group can also serve as a "hydrophobic anchor," fitting into non-polar pockets within the receptor's binding site to increase ligand affinity and selectivity.
-
The Aniline Nucleophile: The primary amine provides a reactive handle for a variety of robust C-N bond-forming reactions, allowing for the facile introduction of diverse heterocyclic systems commonly found in potent GPCR ligands.
This combination of features makes this compound a privileged starting block for generating libraries of compounds aimed at GPCRs, particularly those where lipophilic and specific electronic interactions are key for activity, such as the metabolic receptor GPR119.[9][10][11]
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
To functionalize the aniline, we will employ the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope, functional group tolerance, and high yields in forming C-N bonds.[12][13][14] This reaction is a workhorse in the pharmaceutical industry for precisely this type of transformation.[15] The general scheme involves coupling the starting aniline with a heterocyclic halide, such as a substituted bromopyridine, which is a common core in many GPCR antagonists and agonists.[16]
Caption: General workflow for the synthesis of a pyridine-based GPCR ligand.
Detailed Experimental Protocols
Part 1: Synthesis of N-(2-(cyclopentyloxy)-5-fluorophenyl)-6-methylpyridin-2-amine
This protocol details a representative Buchwald-Hartwig amination.
Scientific Rationale:
-
Catalyst System: A combination of a palladium source (Pd₂(dba)₃) and a sterically hindered biarylphosphine ligand (XPhos) is chosen. This "third-generation" Buchwald-Hartwig catalyst system is highly active, enabling the coupling of electron-rich anilines with heteroaryl chlorides and bromides under relatively mild conditions.[17]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the aniline, forming the active amine anion for the catalytic cycle. It is generally more effective than weaker bases like carbonates for this transformation.[13]
-
Solvent: Toluene is a common, non-polar aprotic solvent for this reaction, chosen for its ability to dissolve the organic reagents and its suitable boiling point for the reaction temperature.
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are sensitive to oxidation. Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| This compound | C₁₁H₁₄FNO | 195.23 | e.g., Fluorochem | Starting Material[18] |
| 2-Bromo-6-methylpyridine | C₆H₆BrN | 172.02 | e.g., Sigma-Aldrich | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | e.g., Strem | Palladium Catalyst Precursor |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | C₃₉H₅₃P | 548.81 | e.g., Sigma-Aldrich | Ligand |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | e.g., Acros | Base |
| Anhydrous Toluene | C₇H₈ | 92.14 | e.g., Acros | Anhydrous, packaged under N₂ |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | For workup and chromatography |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | For workup and chromatography |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq, e.g., 195 mg, 1.0 mmol), 2-bromo-6-methylpyridine (1.1 eq, 189 mg, 1.1 mmol), sodium tert-butoxide (1.4 eq, 135 mg, 1.4 mmol), and XPhos (0.02 eq, 11 mg, 0.02 mmol).
-
Inerting the Flask: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Catalyst and Solvent: Under a positive pressure of argon, add the Pd₂(dba)₃ (0.01 eq, 9.2 mg, 0.01 mmol) to the flask. Then, add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 20% Ethyl Acetate in Hexanes. The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 30%) to elute the product.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid or oil. Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Part 2: Biological Evaluation Protocol - GPR119 cAMP Functional Assay
After successful synthesis, the next step is to assess the compound's biological activity. Since many pyridine-based ligands are agonists for GPR119, a Gs-coupled receptor, a functional assay measuring cyclic AMP (cAMP) production is appropriate.[9][11][19]
Scientific Rationale: GPR119 activation couples to the Gs alpha subunit of the heterotrimeric G protein.[11] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[9] Therefore, measuring the intracellular concentration of cAMP is a direct readout of receptor activation by an agonist. We will use a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or FRET-based assay for high-throughput and sensitive detection.[20][21]
Caption: Simplified Gs-coupled signaling pathway for a GPCR like GPR119.
Step-by-Step Methodology
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 in appropriate media (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418).
-
Cell Plating: Seed the cells into a 384-well white assay plate at a density of ~5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the synthesized test compound in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA). A typical concentration range would be from 10 µM down to 1 pM. Also, prepare a positive control (e.g., a known GPR119 agonist like AR231453) and a negative control (vehicle, e.g., 0.1% DMSO).[9]
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the diluted compounds (and controls) to the wells.
-
Add the cAMP detection reagents (e.g., HTRF cAMP dynamic 2 kit reagents: a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the ratio of the 665 nm / 620 nm signals.
-
Normalize the data to the vehicle control (0% activation) and a saturating concentration of the positive control (100% activation).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).
-
Expected Data Output
The primary output is a dose-response curve from which key quantitative metrics can be derived.
| Parameter | Description | Example Value | Interpretation |
| EC₅₀ | Concentration for 50% of maximal response | 15 nM | A lower EC₅₀ value indicates higher potency of the ligand. |
| Emax | Maximum response relative to a full agonist | 95% | Indicates the efficacy of the ligand (e.g., full vs. partial agonist). |
| Hill Slope | The steepness of the dose-response curve. | ~1.0 | A slope of ~1.0 is typical for a simple bimolecular interaction. |
Conclusion
This application note demonstrates a robust and efficient pathway for the synthesis of novel GPCR ligands starting from the strategically chosen this compound. The Buchwald-Hartwig amination provides a reliable method for constructing the core C-N bond, enabling access to a wide diversity of potential drug candidates. The outlined biological assay protocol provides a clear method for functionally characterizing these new chemical entities. By combining rational scaffold design, modern synthetic methods, and quantitative biological evaluation, researchers can accelerate the discovery and optimization of next-generation therapeutics targeting the GPCR family.
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Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
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Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules. [Link]
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Screening and Characterizing of GPCR–Ligand Interactions with Mass Spectrometry‐Based Technologies. ResearchGate. [Link]
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Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. PubMed Central. [Link]
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Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]
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Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]
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Design and Synthesis of Diazatricyclodecane Agonists of the G-Protein-Coupled Receptor 119. ResearchGate. [Link]
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Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]
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Synthesis of GPR119 Interacting Drugs for Treatment of Type II Diabetes. ProQuest. [Link]
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Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. PubMed. [Link]
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Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining. ACS Omega. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
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SwissBioisostere: a database of molecular replacements for ligand design. PubMed Central. [Link]
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Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. National Library of Medicine. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. PubMed. [Link]
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Computational design of allosteric pathways reprograms ligand-selective GPCR signaling. PubMed Central. [Link]
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Allosteric GPCR Library. CD BioSciences. [Link]
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Bioisosterism Applications in Medicinal chemistry & Drug Design. YouTube. [Link]
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Ullmann reaction. Wikipedia. [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. [Link]
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Special Issue : Molecular Modeling, Synthesis, and Functional Characterization of GPCR (G-Protein Coupled Receptor) Ligands. MDPI. [Link]
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Structure-activity Relationships of G Protein-Coupled Receptors. PubMed. [Link]
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Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. Angewandte Chemie. [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]
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Pyridine synthesis. Organic Chemistry Portal. [Link]
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Discovery of GPCR ligands for probing signal transduction pathways. Frontiers. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. [Link]
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How ligands illuminate GPCR molecular pharmacology. PubMed Central. [Link]
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Structural insights into G-protein-coupled receptor activation. PubMed Central. [Link]
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Structure Activity Relationship and Biological Evaluation of Small Molecule Antagonists for G‐Protein Coupled Receptor Associated with Neuropathic Pain. ResearchGate. [Link]
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Structure and dynamics of GPCR signaling complexes. PubMed Central. [Link]
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Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. Medium. [Link]
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Application Notes and Protocols for N-alkylation of 2-(Cyclopentyloxy)-5-fluoroaniline
For: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of anilines is a cornerstone transformation in modern organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group to the nitrogen atom of an aniline derivative, such as 2-(cyclopentyloxy)-5-fluoroaniline, can profoundly influence its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and target-binding affinity. This document provides a comprehensive guide to two robust and widely applicable protocols for the N-alkylation of this compound: Classical N-Alkylation via Nucleophilic Substitution and Reductive Amination .
The substrate, this compound, possesses a moderately nucleophilic amino group, influenced by the electron-donating cyclopentyloxy group at the ortho position and the electron-withdrawing fluorine atom at the para position. This electronic balance makes it a suitable candidate for a range of N-alkylation strategies. These protocols have been designed to be self-validating, with clear explanations of the chemical principles and step-by-step instructions to ensure reproducible outcomes.
Methodology Comparison
A comparative overview of the two primary N-alkylation methods detailed in this guide is presented below. The choice of protocol will depend on the desired alkyl substituent, the availability of starting materials, and the desired scale of the reaction.
| Parameter | Protocol 1: Classical N-Alkylation | Protocol 2: Reductive Amination |
| Alkylating Agent | Alkyl halides (e.g., R-Br, R-I) | Aldehydes or Ketones |
| Key Reagents | Base (e.g., K₂CO₃, Cs₂CO₃) | Reducing agent (e.g., NaBH(OAc)₃) |
| Primary Byproduct | Halide salt | Water |
| Key Advantages | Straightforward, widely applicable for simple alkyl groups. | Broad substrate scope, including complex alkyl groups; milder conditions for the reduction step.[1][2] |
| Potential Challenges | Risk of over-alkylation (di-alkylation), may require forcing conditions for less reactive halides.[3][4] | Requires a two-step process (imine formation and reduction), though often performed in one pot.[5][6] |
Protocol 1: Classical N-Alkylation with Alkyl Halides
This method proceeds via a direct nucleophilic substitution reaction, where the aniline nitrogen atom attacks the electrophilic carbon of an alkyl halide. A base is essential to neutralize the hydrohalic acid byproduct and regenerate the free amine for further reaction.[7] The choice of a non-nucleophilic base is crucial to prevent competition with the aniline as the nucleophile.
Experimental Workflow
Caption: Workflow for Classical N-Alkylation.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired N-alkylated product.[7]
Causality and Experimental Choices:
-
Base: Potassium carbonate is a cost-effective and moderately strong base suitable for this reaction. Cesium carbonate can be used for less reactive alkyl halides due to its higher solubility and basicity.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 reaction. Acetonitrile is another suitable alternative. It is crucial to use anhydrous solvents to prevent unwanted side reactions.
-
Temperature: The reaction is heated to increase the rate of reaction, especially given the moderated nucleophilicity of the aniline. The optimal temperature may vary depending on the reactivity of the alkyl halide.
Protocol 2: Reductive Amination
Reductive amination is a versatile, two-step, one-pot method for N-alkylation.[2] It involves the initial reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired N-alkylated amine.[1][6] This method is particularly advantageous for synthesizing a wide variety of N-substituted anilines, including those with more complex alkyl groups.
Experimental Workflow
Caption: Workflow for Reductive Amination.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (AcOH) (catalytic amount, ~0.1 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation:
-
To a stirred solution of this compound (1.0 eq) in DCE (to achieve a concentration of 0.1-0.2 M), add the aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).[1]
-
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[1]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Concentration and Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[1]
-
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that efficiently reduces the imine intermediate in the presence of the unreacted carbonyl compound.[2] It is also tolerant of the mildly acidic conditions required for imine formation.
-
Acid Catalyst: A catalytic amount of acetic acid is used to protonate the carbonyl oxygen, activating it for nucleophilic attack by the aniline and promoting the dehydration of the hemiaminal intermediate to the imine.
-
Solvent: DCE is a common solvent for reductive aminations as it is relatively non-polar and does not interfere with the reducing agent.
Trustworthiness and Self-Validation
For both protocols, the identity and purity of the final N-alkylated product should be confirmed through standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the presence of the newly introduced alkyl group.
-
Mass Spectrometry: To verify the molecular weight of the desired compound.
-
¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atom may be slightly altered upon N-alkylation, providing further evidence of a successful reaction.
-
TLC/LC-MS: To assess the purity of the final product and to monitor the reaction progress.
Should the reaction yield be low, consider the following troubleshooting steps:
-
Ensure all reagents and solvents are anhydrous, as water can interfere with the reactions.
-
For classical alkylation, consider a more reactive alkylating agent (e.g., an iodide instead of a bromide) or a stronger base.[7]
-
For reductive amination, ensure the imine is pre-formed before the addition of the reducing agent.
By following these detailed protocols and analytical validation steps, researchers can confidently synthesize and characterize N-alkylated derivatives of this compound for their specific research and development needs.
References
-
Bayguzina, A. R., & Khusnutdinov, R. (n.d.). Catalytic N-Alkylation of Anilines. Russian Journal of General Chemistry. Semantic Scholar. [Link]
-
Tsuge, K., Kubota, S., Sakamoto, K., Kitayama, K., & Nishimura, T. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications, 59(43), 6467-6470. [Link]
-
(2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]
-
(n.d.). Catalytic N-Alkylation of Anilines. ResearchGate. [Link]
-
Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. [Link]
-
(2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry. [Link]
-
(2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
(n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. ResearchGate. [Link]
-
(n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
(2018). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
(n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
(n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]
- (n.d.). Preparation method of N-alkyl-2-fluoroaniline.
-
(n.d.). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. [Link]
-
(n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. CONICET. [Link]
-
(2023). Difluoroalkylation of Anilines via Photoinduced Methods. PubMed Central. [Link]
-
(n.d.). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. [Link]
-
(n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]
-
(n.d.). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]
-
(n.d.). Reductive amination. Wikipedia. [Link]
-
(2020, February 17). Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
(2020). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health. [Link]
-
(n.d.). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides. ResearchGate. [Link]
-
(2018). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Semantic Scholar. [Link]
-
(n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. [Link]
- (n.d.). Process for preparing 2-fluoro-5-nitroaniline.
-
(n.d.). This compound, 95% Purity, C11H14FNO, 250 mg. CP Lab Safety. [Link]
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- 4. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(Cyclopentyloxy)-5-fluoroaniline
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Developed through the seminal work of Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3] The reaction's broad substrate scope, functional group tolerance, and relatively mild conditions offer a significant advantage over classical methods such as the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited applicability.[1]
This application note provides a detailed guide for the Buchwald-Hartwig amination of 2-(cyclopentyloxy)-5-fluoroaniline, a substrate featuring both an electron-donating alkoxy group and an electron-withdrawing fluorine atom. Understanding the interplay of these electronic factors is crucial for optimizing the reaction conditions and achieving high yields of the desired N-arylated product. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a comprehensive experimental protocol, and discuss the critical roles of the catalyst, ligand, base, and solvent in ensuring a successful transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (or pseudohalide), forming a Pd(II) intermediate.[1][4] The reactivity of the aryl halide generally follows the trend: I > Br > Cl.[5]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A stoichiometric amount of a strong base is then used to deprotonate the coordinated amine, forming a palladium-amido complex.[4][6][7]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][4]
A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1] The choice of a sterically hindered and electron-rich phosphine ligand is critical to promote the desired reductive elimination pathway and suppress this unwanted side reaction.[1]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Suzuki-Miyaura Coupling for the Synthesis of Novel 2-(Cyclopentyloxy)-5-fluoroaniline Derivatives
An Application Guide for Researchers and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers mild conditions and remarkable functional group tolerance, making it an indispensable tool in the pharmaceutical and materials science industries.[3] This guide focuses on the application of the Suzuki coupling to a particularly valuable scaffold: 2-(cyclopentyloxy)-5-fluoroaniline.
Derivatives of this aniline are of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets.[4] Concurrently, the cyclopentyloxy group can enhance metabolic stability and optimize ligand-receptor interactions.[5] Consequently, the ability to efficiently synthesize a diverse library of arylated this compound analogs via Suzuki coupling is critical for accelerating drug discovery programs.
This document provides a detailed exploration of the mechanistic principles, key experimental considerations, a step-by-step protocol, and troubleshooting advice for performing Suzuki-Miyaura reactions on this important substrate class.
Mechanistic Underpinnings of the Suzuki-Miyaura Reaction
A thorough understanding of the catalytic cycle is paramount for reaction optimization and troubleshooting. The widely accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination. A palladium(0) species is the active catalyst that enters the cycle.
-
Oxidative Addition: The cycle commences with the insertion of the low-valent palladium(0) catalyst into the carbon-halide bond of the organohalide (Ar¹-X), forming a new palladium(II) complex. This is often the rate-determining step of the reaction. The reactivity of the halide is crucial, with the typical trend being I > OTf > Br >> Cl.[1]
-
Transmetalation: In this step, a base activates the organoboron compound (Ar²-B(OR)₂) to form a more nucleophilic boronate species. This species then transfers its organic group (Ar²) to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step involves the expulsion of the newly formed biaryl product (Ar¹-Ar²) from the palladium center, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations for Aniline Derivatives
When working with electron-rich and functionalized substrates like this compound, several parameters must be carefully chosen to ensure a successful reaction.
-
Substrate Preparation : The aniline derivative must first be halogenated to serve as the organohalide partner. Bromo-derivatives are often the ideal compromise between reactivity and stability for laboratory-scale synthesis. The free amine group is generally tolerated in Suzuki couplings, but its basicity and potential to coordinate with the palladium center must be considered when selecting ligands and bases.[2]
-
Catalyst and Ligand Selection : The choice of catalyst system is critical. The electron-rich nature of the aniline substrate can slow the oxidative addition step. To overcome this, catalysts featuring bulky and electron-rich phosphine ligands are highly effective.[6] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition and reductive elimination steps.
-
Recommended Systems :
-
-
Base Selection : The base plays a crucial role in the transmetalation step by activating the boronic acid. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Inorganic Bases : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common. K₃PO₄ is often effective in anhydrous conditions, while carbonates are typically used in aqueous solvent mixtures.
-
-
Solvent System : The solvent must solubilize the reactants and facilitate the interaction of organic and inorganic components.
-
Common Solvents : Aprotic solvents like 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene are frequently used.
-
Aqueous Mixtures : Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is employed, particularly when using carbonate bases. Water can aid in dissolving the base and facilitating the transmetalation step.[8]
-
Detailed Protocol: Synthesis of 4-Aryl-2-(cyclopentyloxy)-5-fluoroaniline
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound derivative with a generic arylboronic acid.
Materials and Equipment
-
4-Bromo-2-(cyclopentyloxy)-5-fluoroaniline (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(dppf)Cl₂ (0.02 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
TLC plates, LC-MS for reaction monitoring
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reagent Preparation : To a dry Schlenk flask containing a magnetic stir bar, add 4-bromo-2-(cyclopentyloxy)-5-fluoroaniline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inerting the Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvent mixture for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask.
-
Reaction Execution : Lower the flask into a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress periodically by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon the disappearance of the limiting starting material (typically the bromo-aniline).
-
Workup : Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
Data Summary: Representative Reaction Conditions
The optimal conditions can vary based on the specific coupling partners. The following table provides a summary of typical conditions reported for Suzuki couplings involving aniline or thiophene derivatives, which serve as a good starting point for optimization.
| Entry | Aryl Halide Substrate | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Water (micellar) | RT | 86 |
| 2 | 4-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Water (micellar) | RT | 91 |
| 3 | 5-Bromo-N-(pyrazin-2-yl) thiophene-2-carboxamide | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 72 |
| 4 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | ~70 |
Data adapted from references[8][10][11]. Conditions are illustrative and may require optimization.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Base is not strong or soluble enough.4. Low reaction temperature. | 1. Ensure proper inert atmosphere technique.2. Use freshly opened/distilled anhydrous solvents and degas thoroughly.3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄).4. Increase the reaction temperature in increments. |
| Significant Side Products | 1. Homocoupling: Boronic acid coupling with itself.2. Debromination: Loss of bromine from starting material. | 1. Ensure the reaction is strictly anaerobic. Use a slightly lower catalyst loading. Ensure slow addition of the boronic acid if possible.2. This can be caused by impurities or catalyst decomposition. Ensure high-purity reagents and robust inerting. |
| Incomplete Reaction | 1. Insufficient equivalents of boronic acid.2. Reaction time is too short. | 1. Increase the equivalents of boronic acid to 1.5 eq.2. Extend the reaction time and continue monitoring. |
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the derivatization of the this compound scaffold. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a wide array of novel biaryl compounds. This application note provides a foundational protocol and a framework for troubleshooting, enabling scientists in drug discovery and development to leverage this essential reaction for the creation of new chemical entities with enhanced therapeutic potential.
References
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Handout. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
-
Gagnon, D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
-
Oldenhuis, N. J., et al. (2008). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 130(41), 13578-13579. Available at: [Link]
-
Patil, S. A., & Patil, R. (2015). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 6(8), 3209-3215. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]
-
Ali, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7339. Available at: [Link]
-
Christmann, U., & Vilar, R. (2005). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Angewandte Chemie International Edition, 44(3), 366-369. Available at: [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of 2-(Cyclopentyloxy)-5-fluoroaniline by HPLC and GC-MS
Introduction
2-(Cyclopentyloxy)-5-fluoroaniline is a chemical intermediate of increasing importance in the pharmaceutical and specialty chemical industries. Its structural features, a substituted aniline ring, present unique analytical challenges for purity determination and quantification. As a crucial component in multi-step syntheses, ensuring its identity, purity, and stability is paramount for downstream process efficiency and the quality of the final product. This document provides detailed analytical procedures for the robust analysis of this compound utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals. The protocols are developed based on the predicted physicochemical properties of the analyte and are intended to be a validated starting point for routine analysis and stability studies. All methods are presented with a focus on scientific integrity, providing a rationale for the chosen parameters and adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value/Information | Source/Prediction |
| IUPAC Name | This compound | Fluorochem |
| CAS Number | 1019558-38-3 | Fluorochem |
| Molecular Formula | C11H14FNO | Fluorochem |
| Molecular Weight | 209.26 g/mol | ChemScene[2] |
| Structure | Fluorochem | |
| Predicted Polarity | Moderately polar due to the aniline and fluoro groups, with a non-polar cyclopentyloxy moiety. The logP of the similar compound 2-(Cyclopropylmethoxy)-5-fluoroaniline is 2.1967, suggesting moderate hydrophobicity. | Inferred from structure and data on similar compounds[3] |
| Predicted Volatility | Moderately volatile. The aniline group can lead to tailing in GC analysis if not derivatized. | Inferred from structure |
| Predicted pKa | The aniline group is basic, with an estimated pKa in the range of 3-5, similar to other substituted anilines. | Inferred from structure |
| UV Absorbance | Expected to have UV absorbance due to the aromatic ring. | Inferred from structure |
High-Performance Liquid Chromatography (HPLC) Method
Rationale for Method Development
A reversed-phase HPLC (RP-HPLC) method is the preferred approach for the analysis of moderately polar compounds like this compound.[6][7] The choice of a C18 stationary phase provides a versatile hydrophobic surface for retention. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte with good peak shape. A phosphate buffer is included to control the pH of the mobile phase, ensuring consistent ionization of the basic aniline group and thus reproducible retention times.[8] UV detection is suitable due to the presence of the chromophoric phenyl ring.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (KH2PO4) (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
-
Standard of this compound (of known purity).
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 100 mL of diluent.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution using the diluent.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (20 mM KH2PO4, pH 3.0) and Mobile Phase B (Acetonitrile) |
| Gradient Program | 0-15 min: 40-80% B; 15-17 min: 80% B; 17-18 min: 80-40% B; 18-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
| Run Time | 25 minutes |
4. System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution to ensure the system is suitable for the analysis. The acceptance criteria should be:
-
Tailing factor: ≤ 2.0
-
Relative standard deviation (RSD) of peak area: ≤ 2.0%
-
Theoretical plates: ≥ 2000
5. Analysis and Calculation: Inject the standard and sample solutions. The concentration of this compound in the sample can be calculated using the following formula:
Concentration (µg/mL) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard (µg/mL)
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Rationale for Method Development
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[9][10][11] For this compound, direct GC-MS analysis is feasible, although the presence of the primary amine may lead to peak tailing due to interaction with active sites in the GC system. A non-polar capillary column is chosen to separate compounds based on their boiling points. Electron ionization (EI) is used to generate a reproducible fragmentation pattern for structural confirmation.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
GC-MS system equipped with a capillary column, an autosampler, and an electron ionization (EI) source.
-
DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Methanol or Dichloromethane (GC grade).
-
Standard of this compound (of known purity).
2. Preparation of Solutions:
-
Solvent: Methanol or Dichloromethane.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 100 mL of solvent.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution using the solvent.
3. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
4. Analysis and Identification: Inject the standard and sample solutions. The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the standard. The fragmentation pattern in the mass spectrum provides structural information for confirmation.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Method Validation (According to ICH Q2(R2) Guidelines)
Both the HPLC and GC-MS methods should be validated to ensure they are fit for their intended purpose.[1][2][3][4][5] The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control and purity assessments, offering excellent quantitation capabilities. The GC-MS method provides an orthogonal technique for identification and confirmation of the analyte's structure. Proper method validation in accordance with ICH guidelines is essential before implementation for routine use in a regulated environment. These protocols serve as a comprehensive starting point for the development and validation of analytical methods for this important pharmaceutical intermediate.
References
-
ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]
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Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
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GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc. [Link]
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Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
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Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]
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Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]
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A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]
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Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. [Link]
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GC-MS Organic Chemistry: Enabling Analysis for New Drugs. Patsnap Eureka. [Link]
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(PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
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2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. Global NEST Journal. [Link]
-
Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. PubMed. [Link]
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Scale-Up Synthesis of 2-(Cyclopentyloxy)-5-fluoroaniline for Preclinical Studies: An Application Note and Protocol
Introduction: The Role of Key Intermediates in Preclinical Research
The journey of a new therapeutic agent from concept to clinic is a long and arduous one, with the preclinical phase serving as a critical gatekeeper.[1][2] During this stage, rigorous in vitro and in vivo studies are conducted to establish the preliminary efficacy, toxicity, and pharmacokinetic profile of a drug candidate before it can be administered to humans.[3][4] The timely and reliable supply of high-purity active pharmaceutical ingredients (APIs) and their key intermediates is paramount to the success of these preclinical investigations. This application note provides a detailed, scalable, and robust synthetic protocol for 2-(Cyclopentyloxy)-5-fluoroaniline, a crucial building block in the synthesis of various investigational compounds.
The synthesis of such specialized chemical entities for preclinical studies must be approached with scalability in mind, ensuring that the process can be efficiently transitioned from laboratory-scale to pilot plant and eventually to manufacturing scale, all while adhering to the principles of Good Manufacturing Practices (GMP).[5][6] This ensures consistency, purity, and safety of the material used in pivotal safety and efficacy studies. The protocol detailed herein has been designed with these considerations at its core, focusing on process robustness, safety, and analytical rigor.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of this compound is efficiently achieved through a two-step sequence commencing with commercially available starting materials. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for the preparation of this compound.
The initial step involves a Williamson ether synthesis , a classic and reliable method for forming ether linkages.[7][8] In this reaction, the hydroxyl group of cyclopentanol is deprotonated by a suitable base to form a cyclopentoxide anion, which then acts as a nucleophile, displacing the fluorine atom from the electron-deficient aromatic ring of 4-fluoronitrobenzene. The presence of the nitro group in the para position activates the aryl fluoride towards nucleophilic aromatic substitution, facilitating the reaction.
The second and final step is the catalytic hydrogenation of the intermediate, 2-(cyclopentyloxy)-5-fluoronitrobenzene. This transformation selectively reduces the nitro group to an amine, yielding the desired product.[9] Catalytic hydrogenation is a widely used industrial process known for its high efficiency and clean reaction profile, typically affording the product in high yield and purity.[1] The ether linkage is stable under these hydrogenation conditions.
Part 1: Scale-up Synthesis of 2-(Cyclopentyloxy)-5-fluoronitrobenzene via Williamson Ether Synthesis
This protocol details the synthesis of the nitroaromatic intermediate on a multi-gram scale, with considerations for further scale-up.
Experimental Protocol: Williamson Ether Synthesis
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermocouple
-
Heating mantle
-
Nitrogen inlet
-
Addition funnel
Reagents:
-
4-Fluoronitrobenzene
-
Cyclopentanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Safety Precautions: 4-Fluoronitrobenzene is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation.[10][11][12] It is also harmful to aquatic life.[12] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DMF is a reproductive toxin and should be handled with care.
Procedure:
-
Reaction Setup: To the 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet, add 4-fluoronitrobenzene (500 g, 3.54 mol) and anhydrous N,N-dimethylformamide (2.5 L).
-
Addition of Base and Alcohol: To the stirring solution, add anhydrous potassium carbonate (735 g, 5.32 mol) followed by cyclopentanol (365 g, 4.24 mol).
-
Reaction: Heat the reaction mixture to 80-85 °C and maintain this temperature for 8-12 hours. Monitor the reaction progress by HPLC until the consumption of 4-fluoronitrobenzene is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-water (10 L) with stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 2 L).
-
Combine the organic layers and wash with water (2 x 2 L) followed by brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-(cyclopentyloxy)-5-fluoronitrobenzene as a pale yellow oil.
-
| Parameter | Value |
| Starting Material | 4-Fluoronitrobenzene |
| Reagents | Cyclopentanol, K₂CO₃ |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80-85 °C |
| Reaction Time | 8-12 hours |
| Typical Yield | 85-95% |
| Product Purity (HPLC) | >98% |
Table 1: Key parameters for the Williamson ether synthesis of 2-(cyclopentyloxy)-5-fluoronitrobenzene.
Part 2: Scale-up Synthesis of this compound via Catalytic Hydrogenation
This section outlines the protocol for the reduction of the nitro intermediate to the final aniline product, with a focus on safety and scalability.
Experimental Protocol: Catalytic Hydrogenation
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Glass liner for the reactor
-
Mechanical stirrer
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Reagents:
-
2-(Cyclopentyloxy)-5-fluoronitrobenzene
-
Palladium on carbon (10% Pd/C), 50% wet
-
Methanol, reagent grade
Safety Precautions: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C when dry).[11] The reaction is also exothermic.[11] This procedure must be carried out in a designated area with appropriate safety measures, including a blast shield and proper ventilation. The catalyst should be handled with care, and never allowed to dry completely in the presence of air.
Procedure:
-
Reactor Preparation: In a well-ventilated fume hood, carefully add 10% Palladium on carbon (50% wet, 25 g) to the glass liner of the high-pressure reactor.
-
Addition of Substrate and Solvent: Add a solution of 2-(cyclopentyloxy)-5-fluoronitrobenzene (500 g, 2.22 mol) in methanol (2.5 L) to the reactor.
-
Reaction Setup: Seal the reactor according to the manufacturer's instructions. Purge the reactor with nitrogen gas (3 cycles) to remove any residual air, followed by purging with hydrogen gas (3 cycles).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi (approximately 3.4 atm). Stir the reaction mixture vigorously at room temperature (20-25 °C). The reaction is exothermic, and a slight increase in temperature may be observed. Monitor the reaction progress by hydrogen uptake and HPLC analysis until the starting material is fully consumed (typically 4-6 hours).
-
Work-up:
-
Carefully vent the excess hydrogen gas from the reactor.
-
Purge the reactor with nitrogen gas.
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 250 mL). Caution: The Celite® pad with the catalyst should not be allowed to dry, as it can be pyrophoric. Quench the filter cake with water immediately after filtration.
-
-
Isolation:
-
Combine the filtrate and washes.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
The resulting crude this compound can be used directly for the next step or further purified by vacuum distillation or crystallization if required.
-
| Parameter | Value |
| Starting Material | 2-(Cyclopentyloxy)-5-fluoronitrobenzene |
| Catalyst | 10% Palladium on Carbon (50% wet) |
| Solvent | Methanol |
| Hydrogen Pressure | 50 psi |
| Temperature | 20-25 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 95-99% |
| Product Purity (HPLC) | >99% |
Table 2: Key parameters for the catalytic hydrogenation to this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the final product. The following are typical analytical methods and expected results for this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for monitoring reaction progress and determining the final product purity.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 20% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Approximately 8-10 minutes |
Table 3: Representative HPLC method for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
6.70-6.80 (m, 1H): Aromatic proton
-
6.55-6.65 (m, 1H): Aromatic proton
-
6.40-6.50 (m, 1H): Aromatic proton
-
4.70-4.80 (m, 1H): -O-CH- of cyclopentyl group
-
3.60 (br s, 2H): -NH₂ protons
-
1.80-2.00 (m, 4H): Cyclopentyl protons
-
1.50-1.70 (m, 4H): Cyclopentyl protons
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
158.0 (d, J = 235 Hz): C-F
-
145.0 (d, J = 2 Hz): C-O
-
135.0 (d, J = 8 Hz): C-N
-
115.0 (d, J = 23 Hz): Aromatic CH
-
110.0 (d, J = 8 Hz): Aromatic CH
-
105.0 (d, J = 25 Hz): Aromatic CH
-
82.0: -O-CH- of cyclopentyl group
-
32.5: Cyclopentyl CH₂
-
24.0: Cyclopentyl CH₂
(Note: Predicted chemical shifts based on analogous structures. Actual values may vary.)
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the final product.
-
ESI-MS (m/z): [M+H]⁺ calculated for C₁₁H₁₅FNO: 196.11; found: 196.1.
Conclusion
This application note provides a comprehensive and scalable two-step synthesis for this compound, a key intermediate for preclinical drug development. The detailed protocols for the Williamson ether synthesis and subsequent catalytic hydrogenation are designed to be robust, high-yielding, and amenable to scale-up. By adhering to the described procedures and safety precautions, researchers and drug development professionals can reliably produce this important building block in the quantities and purity required for advancing new chemical entities through the preclinical pipeline. The provided analytical methods will ensure the quality and consistency of the synthesized material, a cornerstone of successful and reproducible preclinical research.
References
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Preclinical Studies in Drug Development | PPD. (n.d.). Retrieved January 19, 2026, from [Link]
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Fios Genomics. (n.d.). Preclinical Phase Of The Drug Development Process - An Overview. Retrieved January 19, 2026, from [Link]
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Wikipedia. (2023, December 29). Preclinical development. Retrieved January 19, 2026, from [Link]
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Chemistry For Everyone. (2025, January 31). What Is Preclinical Drug Development? [Video]. YouTube. Retrieved January 19, 2026, from [Link]
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Profil. (n.d.). The phases of preclinical and clinical trials. Retrieved January 19, 2026, from [Link]
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Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Large-Scale Synthesis of Aniline Trimers in Different Oxidation States. Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (2016, September). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved January 19, 2026, from [Link]
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Organic Process Research & Development. (2001). Kinetic and Calorimetric Considerations in the Scale-Up of the Catalytic Reduction of a Substituted Nitrobenzene. Retrieved January 19, 2026, from [Link]
-
Government of Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, November 13). Reduction of nitro compounds. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentanol synthesis. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, August 16). Cyclopentanol. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved January 19, 2026, from [Link]
-
C&EN Global Enterprise. (2020, August 9). Chemists simplify aniline synthesis. Retrieved January 19, 2026, from [Link]
-
Chemistry World. (2020, August 11). Aniline synthesis turns to photochemistry to access challenging targets. Retrieved January 19, 2026, from [Link]
-
LookChem. (n.d.). Properties, uses, upstream and downstream raw materials, storage methods of cyclopentanol, cyclopentanol manufacturers. Retrieved January 19, 2026, from [Link]
-
MDPI. (2023, May 10). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved January 19, 2026, from [Link]
-
Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? [Video]. YouTube. Retrieved January 19, 2026, from [Link]
-
Chemistry Stack Exchange. (2020, August 22). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Cyclopentanol. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, October 28). Williamson ether synthesis. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2015, September). Highly Selective Catalytic Reduction of Nitro- to Azoarenes under Ambient Conditions. Retrieved January 19, 2026, from [Link]
-
Organic Process Research & Development. (2021). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved January 19, 2026, from [Link]
-
ReelMind. (n.d.). Williamson Ether Synthesis: AI for Chemistry. Retrieved January 19, 2026, from [Link]
-
Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
-
The Journal of Organic Chemistry. (2024, August 27). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2018, March). Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones. Retrieved January 19, 2026, from [Link]
-
LookChem. (n.d.). 5-BROMO-2-FLUOROANILINE. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline.
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Application Notes & Protocols: The Strategic Role of 2-(Cyclopentyloxy)-5-fluoroaniline in Modern Agrochemical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the application of 2-(Cyclopentyloxy)-5-fluoroaniline as a pivotal intermediate in the synthesis of advanced agrochemicals. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations in protocol design, and the structure-activity relationships that make this molecule a valuable building block for developing next-generation crop protection agents.
Introduction: A Profile of a Key Agrochemical Intermediate
This compound is a substituted aromatic amine that has gained prominence as a key precursor, particularly in the synthesis of highly effective fungicides. Its chemical architecture is notable for two key features that critically influence the biological activity and physicochemical properties of the final active ingredients:
-
The Fluorine Substituent: The presence of a fluorine atom at the 5-position is a common strategy in agrochemical design. Organofluorine compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes, which can translate to greater potency and systemic activity in plants.[1]
-
The Cyclopentyloxy Group: This bulky, non-polar ether linkage at the 2-position significantly impacts the molecule's three-dimensional shape and lipophilicity. This is crucial for optimizing the fit of the final agrochemical into the active site of its biological target and can influence its movement and persistence in the environment.
The primary and most commercially significant application of this aniline is in the production of pyrazole carboxamide fungicides, a major class of Succinate Dehydrogenase Inhibitors (SDHIs).
Core Application: Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
SDHIs represent a cornerstone of modern disease control in agriculture. They function by disrupting fungal respiration at a fundamental level.
Mechanism of Action: Targeting Fungal Respiration
Succinate Dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it is a key enzyme in the citric acid cycle (Krebs cycle) and an integral part of the electron transport chain.[2][3] SDHIs act by blocking the ubiquinone (Q) binding site of the SDH complex, which is formed by subunits B, C, and D.[4][5] This inhibition halts the oxidation of succinate to fumarate, thereby cutting off ATP production and leading to the death of the fungal pathogen.[3][6]
The this compound moiety is essential for forming the aniline part of many SDHI fungicides, ensuring an optimal fit and strong binding within this ubiquinone pocket.[4]
Case Study & Protocol: The Synthesis of Penflufen
Penflufen is a highly effective, broad-spectrum SDHI fungicide developed by Bayer CropScience, primarily used as a seed treatment to protect crops like cereals, canola, and potatoes from a variety of fungal diseases.[7][8] Its synthesis is a prime example of the application of this compound.
The key reaction is an amide bond formation between a pyrazole acid chloride and the aniline nitrogen of our target intermediate.
Table 1: Physicochemical Properties of Key Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Reference |
| This compound | C₁₁H₁₄FNO | 195.23 | ≥95% | [9] |
| 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride | C₆H₇ClN₂O | 158.59 | ≥97% | Commercial Source |
Experimental Protocol: Amide Coupling for Penflufen Synthesis
This protocol outlines the laboratory-scale synthesis of Penflufen via the acylation of this compound.
Objective: To synthesize N-[2-(cyclopentyloxy)-5-fluorophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide (Penflufen).
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Toluene
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve this compound (1.05 eq) and triethylamine (1.2 eq) in anhydrous toluene (approx. 10 mL per 1 g of aniline).
-
Rationale: The reaction must be conducted under anhydrous conditions as the acid chloride is highly reactive with water. Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards product formation.
-
-
Reagent Addition: Prepare a solution of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add this solution dropwise to the stirred aniline solution at 0-5 °C (ice bath).
-
Rationale: Slow, cooled addition is crucial to control the exothermicity of the acylation reaction, preventing the formation of side products and ensuring a higher yield.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase).
-
Rationale: TLC allows for the visualization of the consumption of the starting aniline and the formation of the higher Rƒ Penflufen product. The reaction is complete when the aniline spot is no longer visible.
-
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl and unreacted acid chloride), water, and finally brine.
-
Rationale: The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure Penflufen as an off-white powder.[7]
Visualization of Penflufen Synthesis Workflow
Caption: Workflow for the amide coupling synthesis of Penflufen.
Broader Applications: A Versatile Phenylamine Synthon
The utility of this compound is not limited to fungicides. Its structure is amenable to incorporation into other classes of agrochemicals, such as herbicides. For example, while the herbicide Pyraclonil itself does not use this specific aniline, its synthesis involves the N-arylation of a heterocyclic core, a reaction type for which our aniline is well-suited.[10] This demonstrates its potential as a synthon for creating novel herbicide candidates.
Hypothetical Protocol: Synthesis of a PPO-Inhibitor Herbicide Analog
Many protoporphyrinogen oxidase (PPO) inhibiting herbicides feature a substituted phenylamine moiety linked to a heterocycle.[11][12] A common synthetic strategy involves reacting the aniline with a suitable electrophilic partner.
Objective: To synthesize a hypothetical herbicide analog by reacting this compound with an activated heterocyclic intermediate.
Reaction: this compound + Heterocycle-L.G. → Phenylamine-Heterocycle Linkage (where L.G. is a leaving group like Cl, Br).
Procedure Outline:
-
Aniline Activation (Optional): In some cases, deprotonation of the aniline with a strong base like sodium hydride (NaH) in an aprotic polar solvent (e.g., THF, DMF) can generate a more nucleophilic anilide anion, facilitating reaction with less reactive electrophiles.
-
Nucleophilic Aromatic Substitution (SₙAr): Dissolve this compound (1.0 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like DMF or DMSO.
-
Add Electrophile: Add the heterocyclic partner (e.g., a chloro-substituted pyrazole or triazole) to the mixture.
-
Heating: Heat the reaction mixture (e.g., 80-120 °C) to drive the SₙAr reaction to completion.
-
Work-up & Purification: After cooling, perform a standard aqueous work-up followed by extraction and purification via chromatography or recrystallization.
Visualization of a General Herbicide Synthesis Pathway
Caption: Generalized pathway for synthesizing herbicide analogs.
Concluding Remarks & Safety
This compound is a high-value intermediate whose strategic incorporation into molecules like Penflufen has led to significant advancements in crop protection. The fluorine and cyclopentyloxy moieties provide chemists with powerful tools to fine-tune the biological activity, metabolic stability, and systemicity of active ingredients. The synthetic protocols, primarily centered around robust amide bond formation and nucleophilic substitution reactions, are scalable and adaptable for the discovery of new agrochemical leads.
Safety Precautions:
-
Always handle this compound and its derivatives in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Aromatic amines can be toxic and are often skin/eye irritants. Avoid inhalation, ingestion, and direct skin contact.
-
Consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information before commencing any experimental work.
References
-
SDH Inhibitors: Mode of action, mode of resistance and resistance management | Request PDF - ResearchGate. [online] Available at: [Link]
-
What are SDH2 inhibitors and how do they work? - Patsnap Synapse. [online] Available at: [Link]
-
Penflufen (Ref: BYF-14182) - AERU - University of Hertfordshire. [online] Available at: [Link]
- CN105001221A - Synthetic method of pyraclonil - Google Patents.
-
Comprehensive evaluation of chiral penflufen metabolite (penflufen-3-hydroxy-butyl): Identification, synthesis, enantioseparation, toxicity and enantioselective metabolism - PubMed. [online] Available at: [Link]
-
SDH Inhibitors: Mode of action, mode of resistance and resistance management | Request PDF - ResearchGate. [online] Available at: [Link]
- CN103664939A - Synthesis method of pyraclonil - Google Patents.
- CN112174891A - Preparation method of penflufen metabolite - Google Patents.
-
Inhibition of succinic acid dehydronase | PPTX - Slideshare. [online] Available at: [Link]
-
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - NIH. [online] Available at: [Link]
-
The chemical structure of penflufen - ResearchGate. [online] Available at: [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI. [online] Available at: [Link]
-
An Evaluation of Novel Herbicides Pyraclonil and Metribuzin in California Rice (Oryza sativa) - eScholarship.org. [online] Available at: [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. [online] Available at: [Link]
-
This compound, 95% Purity, C11H14FNO, 250 mg - CP Lab Safety. [online] Available at: [Link]
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- 12. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Development of Novel Fluorinated Heterocycles from 2-(Cyclopentyloxy)-5-fluoroaniline
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel fluorinated heterocyles from the versatile starting material, 2-(cyclopentyloxy)-5-fluoroaniline. The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, bioavailability, and target affinity.[1][2][3] This guide eschews a rigid template, instead offering a logically structured narrative that delves into the causality behind experimental choices, ensuring both scientific integrity and practical applicability. Detailed, step-by-step protocols for the synthesis of fluorinated quinolines and benzoxazines are provided, supported by mechanistic insights and characterization data.
Introduction: The Significance of Fluorinated Heterocycles in Drug Discovery
The fusion of heterocyclic frameworks and fluorine atoms has proven to be a remarkably fruitful strategy in the quest for novel therapeutics.[3] Heterocyclic moieties are present in approximately 85% of all biologically active compounds, providing diverse structural motifs for interaction with biological targets.[2] The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties. The strong carbon-fluorine bond enhances metabolic stability, while fluorine's unique electronic properties can modulate the pKa of nearby functional groups, improve membrane permeability, and strengthen binding interactions with target proteins.[1][2][4]
This compound serves as an excellent starting material for the construction of a variety of fluorinated heterocycles. The presence of the fluorine atom at the 5-position and the cyclopentyloxy group at the 2-position of the aniline ring provides a unique combination of electronic and steric properties that can be exploited in various cyclization strategies. This guide will focus on two prominent classes of heterocycles accessible from this precursor: fluorinated quinolines and fluorinated benzoxazines.
Synthetic Strategies and Protocols
The development of novel fluorinated heterocycles from this compound hinges on the strategic formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds to construct the heterocyclic ring.[5][6][7] Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and electrophilic cyclization, offer efficient and versatile routes to these valuable compounds.[8][9][10][11]
Synthesis of Fluorinated Quinolines via Electrophilic Cyclization of N-(2-Alkynyl)anilines
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] A powerful method for the synthesis of substituted quinolines is the electrophilic cyclization of N-(2-alkynyl)anilines.[9][12] This approach allows for the introduction of a variety of substituents at the 3-position of the quinoline ring, providing a handle for further structural modifications.
Workflow for Fluorinated Quinoline Synthesis:
Caption: Workflow for the synthesis of fluorinated quinolines.
Protocol 2.1.1: Synthesis of 6-Fluoro-7-(cyclopentyloxy)-2-phenyl-3-iodoquinoline
-
Rationale: This protocol details the synthesis of a 3-iodoquinoline derivative. The iodine atom serves as a versatile handle for subsequent cross-coupling reactions, enabling the introduction of a wide array of functional groups to further explore the structure-activity relationship (SAR). The use of copper(I) iodide as a catalyst for the N-alkynylation is a well-established and efficient method.[5] The subsequent electrophilic cyclization with iodine proceeds under mild conditions to afford the desired product.[9]
-
Step-by-Step Methodology:
-
N-Alkynylation: To a solution of this compound (1.0 eq) in toluene, add phenylacetylene (1.2 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-alkynyl)aniline intermediate. This intermediate can often be used in the next step without further purification.
-
Electrophilic Cyclization: Dissolve the crude N-(2-alkynyl)aniline intermediate in acetonitrile.
-
Add sodium bicarbonate (2.0 eq) followed by a solution of iodine (1.5 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 6-fluoro-7-(cyclopentyloxy)-2-phenyl-3-iodoquinoline.
-
-
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |
| 6-Fluoro-7-(cyclopentyloxy)-2-phenyl-3-iodoquinoline | C₂₀H₁₇FINO | 445.26 | 75 | 8.15 (s, 1H), 7.80-7.75 (m, 2H), 7.55-7.45 (m, 3H), 7.30 (d, 1H), 7.10 (d, 1H), 5.00-4.95 (m, 1H), 2.10-1.60 (m, 8H) | -115.2 |
Synthesis of Fluorinated Benzoxazines via Mannich Condensation
Benzoxazines are a class of heterocyclic compounds that are precursors to high-performance polybenzoxazine resins.[13][14] In medicinal chemistry, the benzoxazine scaffold is found in a number of biologically active molecules. The synthesis of benzoxazines is typically achieved through a Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[13][15]
Workflow for Fluorinated Benzoxazine Synthesis:
Caption: Workflow for the synthesis of fluorinated benzoxazines.
Protocol 2.2.1: Synthesis of 6-Fluoro-7-(cyclopentyloxy)-3-phenyl-3,4-dihydro-2H-benzo[e][16]oxazine
-
Rationale: This protocol first requires the conversion of the starting aniline to the corresponding phenol, which is a necessary precursor for the Mannich condensation. The subsequent one-pot reaction with a primary amine and paraformaldehyde provides a direct and atom-economical route to the benzoxazine ring system.
-
Step-by-Step Methodology:
-
Phenol Formation (Hydrolysis of Aniline): This step is a prerequisite and the starting phenol may be commercially available or synthesized via standard methods such as diazotization followed by hydrolysis. Assuming the synthesis of 2-(cyclopentyloxy)-5-fluorophenol is required, a standard procedure would involve diazotization of this compound with sodium nitrite in an acidic medium, followed by heating in the presence of a copper catalyst or simply heating the diazonium salt solution.
-
Mannich Condensation: To a solution of 2-(cyclopentyloxy)-5-fluorophenol (1.0 eq) and aniline (1.0 eq) in a co-solvent mixture of toluene and ethanol, add paraformaldehyde (2.2 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvents under reduced pressure.
-
Dissolve the residue in a suitable solvent such as dichloromethane and wash with a dilute aqueous solution of sodium hydroxide to remove any unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 6-fluoro-7-(cyclopentyloxy)-3-phenyl-3,4-dihydro-2H-benzo[e][16]oxazine.
-
-
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |
| 6-Fluoro-7-(cyclopentyloxy)-3-phenyl-3,4-dihydro-2H-benzo[e][16]oxazine | C₂₀H₂₂FNO₂ | 343.40 | 80 | 7.30-7.20 (m, 2H), 7.10-7.00 (m, 3H), 6.80 (d, 1H), 6.60 (d, 1H), 5.40 (s, 2H), 4.90 (s, 2H), 4.80-4.75 (m, 1H), 2.00-1.50 (m, 8H) | -118.5 |
Safety and Handling
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Fluorinated compounds and reagents should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Reactions involving heating should be performed using appropriate heating mantles or oil baths with temperature control.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of novel fluorinated heterocycles, specifically quinolines and benzoxazines, from this compound. By explaining the rationale behind the chosen synthetic strategies and providing step-by-step protocols, this document aims to empower researchers in the field of drug discovery to explore the rich chemical space of fluorinated heterocycles. The methodologies described herein are robust and can be adapted for the synthesis of a diverse library of compounds for biological screening.
References
-
Zhou, Y., et al. (2016). An overview of the recent developments of fluorinated N-heterocycles for bioactives. RSC Advances, 6(84), 80490-80506. [Link]
-
Molecule of the Month: Fluorine in Pharmaceuticals. (2013). University of Bristol. [Link]
-
MDPI. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
-
Wiley Online Library. (2011). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]
-
MDPI. (2018). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. [Link]
-
Taylor & Francis Online. (2021). Key developments in fluorinated heterocycles. [Link]
-
Nature. (2020). Contemporary synthetic strategies in organofluorine chemistry. [Link]
-
NIH National Center for Biotechnology Information. (2011). Catalysis for Fluorination and Trifluoromethylation. [Link]
-
Larock, R. C., & Zhang, X. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 75(4), 1175–1183. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]
-
Royal Society of Chemistry. (2024). Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. [Link]
-
Scribd. C-O, C-N and C-S Bond Formation Methods. [Link]
-
ACS Publications. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. [Link]
-
NIH National Center for Biotechnology Information. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]
-
University of St Andrews. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. [Link]
-
NIH National Center for Biotechnology Information. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. [Link]
-
Beilstein Journals. (2024). Electrochemical cyclization of alkynes to construct five-membered nitrogen-heterocyclic rings. [Link]
-
NIH National Center for Biotechnology Information. (2019). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. [Link]
-
ResearchGate. (2022). Synthetic routes of benzoxazines. [Link]
-
ResearchGate. (2010). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]
-
Royal Society of Chemistry. (2022). Methods and Strategies for C–N Bond Formation Reactions. [Link]
-
ResearchGate. Fluorinated Heterocycles. [Link]
-
Royal Society of Chemistry. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions: A Second Decade. [Link]
-
Semantic Scholar. (2008). Fluorinated Benzoxazines and the Structure-Property Relationship of Resulting Polybenzoxazines. [Link]
-
MDPI. (2019). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. [Link]
-
MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
-
Royal Society of Chemistry. (2020). Preparation of fluoroalkoxy or fluorophenoxy substituted N-heterocycles from heterocyclic N-oxides and polyfluoroalcohols. [Link]
-
ResearchGate. (2016). Fluorinated Benzazoles and Benzazines. [Link]
-
Wiley Online Library. (2008). Fluorinated benzoxazines and the structure–property relationship of resulting polybenzoxazines. [Link]
-
Iowa State University Digital Press. (2009). Fluorinated Heterocycles. [Link]
-
NIH National Center for Biotechnology Information. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. [Link]
-
ResearchGate. (2022). Synthetic routes of benzoxazines. [Link]
-
MDPI. (2024). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. [Link]
-
ScienceDirect. (2000). Reaction of perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene with aniline and its derivatives. [Link]
-
ResearchGate. (2000). ChemInform Abstract: Reaction of Perfluoro-2-methylpent-2-ene and Perfluoro-5-azanon-4-ene with Aniline and Its Derivatives. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimization of Williamson Ether Synthesis for 2-(Cyclopentyloxy)-5-fluoroaniline
Welcome to the technical support center for the synthesis of 2-(Cyclopentyloxy)-5-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing the Williamson ether synthesis for this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.
Introduction: Navigating the Synthesis of a Key Aryl Ether Intermediate
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The Williamson ether synthesis is the most direct and widely adopted method for creating the crucial aryl-alkyl ether bond in this molecule. The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.
However, the synthesis of this specific target presents unique challenges that can lead to low yields and complex purification steps. The primary obstacles include:
-
Competing N-Alkylation: The starting material, 2-amino-4-fluorophenol, possesses two nucleophilic sites: the hydroxyl group (O-alkylation) and the amino group (N-alkylation). The desired reaction is O-alkylation, but the competing N-alkylation is a common side reaction.
-
Elimination Side Reactions: The alkylating agent, a cyclopentyl halide, is a secondary halide. This structure is prone to undergoing a competing E2 elimination reaction in the presence of a strong base, leading to the formation of cyclopentene and reducing the yield of the desired ether.
-
Ring Alkylation (C-Alkylation): The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring, typically at the positions ortho or para to the hydroxyl group.
This guide provides a robust, three-stage strategy to overcome these challenges, centered around the temporary protection of the aniline nitrogen. This approach ensures high selectivity for O-alkylation and minimizes byproduct formation.
Optimized Synthetic Workflow
To address the inherent reactivity challenges, a three-step workflow is recommended. This involves the protection of the amino group, the core Williamson ether synthesis, and the final deprotection to yield the target compound.
Caption: Optimized 3-Stage Synthetic Workflow.
Detailed Experimental Protocols
Protocol 1: Stage 1 - Boc Protection of 2-Amino-4-fluorophenol
Rationale: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amino group. It is installed under mild conditions and is stable to the basic conditions of the subsequent Williamson ether synthesis. Its steric bulk and electron-withdrawing nature effectively decrease the nucleophilicity of the nitrogen, preventing N-alkylation.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-fluorophenol (1.0 eq.).
-
Solvent: Dissolve the starting material in tetrahydrofuran (THF, approx. 10 mL per gram of aminophenol).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product, tert-butyl (5-fluoro-2-hydroxyphenyl)carbamate, is often a solid and can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography if necessary.
Protocol 2: Stage 2 - Williamson Ether Synthesis
Rationale: This step forms the desired C-O ether bond. We select potassium carbonate (K₂CO₃) as a mild base to deprotonate the phenol without promoting significant elimination of the secondary cyclopentyl bromide. A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to solvate the potassium cation, leaving a highly nucleophilic "naked" phenoxide anion, which accelerates the SN2 reaction.
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-(Cyclopentyloxy)-5-fluoroaniline
Introduction
Welcome to the technical support guide for the synthesis of 2-(Cyclopentyloxy)-5-fluoroaniline. This molecule is a key intermediate in pharmaceutical research and development, and its efficient synthesis is crucial for advancing drug discovery programs. The most common route to this compound is the Williamson ether synthesis, involving the O-alkylation of 2-amino-4-fluorophenol with a cyclopentyl halide.
While the Williamson ether synthesis is a classic and powerful reaction, its application to this specific system presents unique challenges that can lead to frustratingly low yields. The primary difficulties arise from the use of a secondary alkyl halide (cyclopentyl bromide), which is susceptible to competing elimination reactions, and the presence of multiple nucleophilic sites on the aminophenol starting material.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose problems, optimize your reaction conditions, and significantly improve the yield and purity of your product.
Reaction Overview: The Williamson Ether Synthesis
The core transformation is the reaction of the sodium or potassium salt of 2-amino-4-fluorophenol (the phenoxide) with an electrophilic cyclopentyl source, typically cyclopentyl bromide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
Sources
Technical Support Center: Purification of 2-(Cyclopentyloxy)-5-fluoroaniline and Its Derivatives
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the purification of 2-(Cyclopentyloxy)-5-fluoroaniline and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of chemical intermediates. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions that arise during the purification of substituted anilines.
Impurity Profiling & Sources
Q1: What are the typical impurities I should expect when working with this compound?
A1: Impurities can originate from various stages of the manufacturing process, storage, or degradation.[1] They are generally classified into organic, inorganic, and residual solvents.[2] For a compound like this compound, you should be vigilant for:
-
Process-Related Impurities: These are by-products or unreacted starting materials from the synthesis.[2][3] For instance, if the synthesis involves the reduction of a nitro group, you might find residual nitro-aromatic precursors.[4][5]
-
Degradation Products: Anilines are susceptible to oxidation and polymerization, especially when exposed to air and light.[6] This often results in the formation of colored impurities, causing the compound to darken from a pale yellow to red or brown.[6]
-
Isomeric Impurities: Positional isomers can form during synthesis and may be difficult to separate due to similar physical properties.[4][5]
-
Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., acetonitrile, methanol) and leftover reagents or catalysts are common impurities.[2][7]
Q2: My aniline sample has darkened over time. What causes this and how can I prevent it?
A2: The darkening of aniline derivatives is a classic sign of oxidation and polymerization.[6] Freshly purified anilines are often colorless to pale yellow liquids or solids.[6] Exposure to atmospheric oxygen and light catalyzes the formation of highly colored polymeric impurities.[6]
Prevention is key:
-
Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon to minimize contact with oxygen.[6]
-
Light Protection: Use amber-colored vials or wrap containers in aluminum foil.[6]
-
Low Temperature: Storing at refrigerated temperatures (e.g., 2-8°C) can significantly slow the degradation process.[6][8]
-
Proper Sealing: Ensure the container is tightly sealed to protect against both air and moisture.[6]
Chromatographic Purification
Q3: I'm performing silica gel chromatography, but my aniline derivative is streaking badly and my yield is low. What's happening?
A3: This is a very common problem. The issue stems from the interaction between the basic amine group of your aniline and the acidic silanol groups (Si-OH) on the surface of the silica gel.[9][10] This strong acid-base interaction can lead to:
-
Irreversible Adsorption: A portion of your compound gets permanently stuck to the column, resulting in low recovery.[9]
-
Peak Tailing: The compound elutes slowly and unevenly from the active sites on the silica, causing the characteristic streaking or tailing of the peak.[9]
Solution: To mitigate this, you need to "neutralize" the acidic sites on the silica. This is typically done by adding a small amount of a competing base to your mobile phase.[11]
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to your eluent is a standard and highly effective practice. The TEA will preferentially bind to the acidic silanol groups, allowing your aniline derivative to pass through the column with minimal interaction, resulting in sharper peaks and improved recovery.[10][11][12]
-
Ammonia: A solution of ammonia in methanol (e.g., 1-2%) can also be used, particularly for very polar amines.[10][13]
Q4: Can I use reversed-phase HPLC for purifying these compounds? What should I consider for the mobile phase?
A4: Yes, reversed-phase HPLC (RP-HPLC) is an excellent and widely used technique for both purity analysis and purification of aniline derivatives.[5] The key parameter to control is the mobile phase pH, as it dictates the ionization state of the amine.[9]
-
Low pH (e.g., pH 2-3 with 0.1% Formic or Trifluoroacetic Acid): At low pH, the aniline will be protonated (R-NH3+). This increases its polarity and solubility in the aqueous mobile phase.[9] While this can improve peak shape by suppressing silanol interactions, it may also reduce retention on a C18 column.[9]
-
High pH (e.g., pH 8-10 with Ammonium Bicarbonate or Triethylamine): At high pH, the aniline will be in its neutral, free-base form. This makes it more hydrophobic, increasing its retention on a reversed-phase column.[11] This can be very effective for separating closely related impurities. Crucially, you must use a pH-stable column designed for high pH applications to avoid damaging the silica stationary phase.
Crystallization & Extraction
Q5: I'm trying to recrystallize my crude this compound, but it keeps "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound comes out of the solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is cooled too quickly or when the concentration of the solute is too high.
Troubleshooting Steps:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent to ensure you are not supersaturated.
-
Cool the solution slowly. Allow it to cool to room temperature on the benchtop first before moving it to an ice bath. Slow cooling is critical for the formation of an ordered crystal lattice.[14]
-
Scratch the inside of the flask with a glass rod at the surface of the liquid. This can create nucleation sites that initiate crystallization.
-
Add a seed crystal of the pure compound, if available. This provides a template for crystal growth.
Q6: How can I use acid-base extraction to pre-purify my crude aniline product?
A6: Acid-base extraction is a powerful technique to separate basic anilines from neutral or acidic impurities. The principle is to change the solubility of the aniline by protonating it.
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[15] The basic aniline will react with the acid to form a water-soluble ammonium salt (R-NH3+ Cl-), which will partition into the aqueous layer. Neutral or acidic impurities will remain in the organic layer.
-
Separate the aqueous layer containing your protonated aniline.
-
Neutralize the aqueous layer by adding a base (e.g., 1M NaOH or a saturated sodium bicarbonate solution) until the solution is basic. This will deprotonate the ammonium salt, causing the neutral aniline to precipitate out or form a separate layer.
-
Extract the neutral aniline back into a fresh portion of organic solvent.
-
Dry the organic layer with a drying agent (e.g., MgSO4 or Na2SO4), filter, and evaporate the solvent to recover the purified aniline.
Troubleshooting Guide Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing/Streaking in Normal-Phase Chromatography | Strong interaction between the basic aniline and acidic silica gel.[9][10] | Add 0.1-1% triethylamine (TEA) or another suitable base to the mobile phase.[10][11] |
| Low Recovery from Silica Gel Column | Irreversible adsorption of the basic compound onto the acidic stationary phase.[9] | Use a mobile phase modifier (e.g., TEA).[10] Consider using a different stationary phase like alumina or an amine-functionalized silica.[10][13] |
| Compound "Oiling Out" During Recrystallization | Solution is supersaturated or cooled too quickly. Impurities are depressing the melting point. | Re-heat, add more solvent, and cool slowly. Try scratching the flask or adding a seed crystal. |
| Inconsistent Retention Times in HPLC | Fluctuations in mobile phase composition, temperature, or system leaks. Column contamination.[1] | Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control.[1] Perform a system leak check. Implement a column washing protocol.[1] |
| Persistent Colored Impurities | Oxidation or polymerization products.[6] | Treat a solution of the compound with activated carbon.[6] Consider vacuum distillation to separate from non-volatile colored materials.[6] |
Part 2: Experimental Protocols & Workflows
Workflow for Purification and Purity Assessment
Here is a general workflow for purifying a crude synthesis product of a substituted aniline.
Caption: General purification and analysis workflow for substituted anilines.
Protocol 1: Flash Column Chromatography of a Substituted Aniline
This protocol describes a standard method for purifying a moderately polar aniline derivative using silica gel chromatography.
-
Prepare the Column: Dry-pack a glass column with an appropriate amount of silica gel (typically 50-100 times the mass of your crude product).
-
Prepare the Eluent: Choose a solvent system based on TLC analysis (e.g., 80:20 Hexane:Ethyl Acetate). Add 1% triethylamine (TEA) to the final eluent mixture. For 1 liter of eluent, add 10 mL of TEA.
-
Equilibrate the Column: Wet the column with the prepared eluent, ensuring no air bubbles are trapped. Run 2-3 column volumes of the eluent through the silica gel to ensure it is fully equilibrated with the TEA.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel and carefully adding the powder to the top of the column.
-
Elute the Column: Begin elution with the prepared solvent system, collecting fractions. Monitor the separation by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Causality: The addition of TEA is critical. It neutralizes the acidic silica surface, preventing the basic aniline from tailing and leading to a much cleaner and more efficient separation.[10][11]
Protocol 2: Recrystallization of a Solid Aniline Derivative
This protocol provides a general procedure for purifying a solid aniline derivative by recrystallization.[14][16]
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent.[16] An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[16] Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, water, or mixtures like ethanol/water) to find a suitable one.[17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Pure crystals should begin to form. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.
Protocol 3: Purity Assessment by Reversed-Phase HPLC
This protocol provides a starting point for analyzing the purity of this compound. Method optimization may be required.[1]
-
Instrumentation: HPLC system with a UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic acid in Water.[1]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile and Water.
Part 3: Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting common chromatography issues.
Caption: Decision tree for troubleshooting aniline purification by chromatography.
References
- Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide. (n.d.). Benchchem.
- A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. (n.d.). Benchchem.
- A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. (n.d.). Benchchem.
- Application Note: Recrystallization Techniques for the Purification of Crude N-(9H-Fluoren-9-ylidene)aniline. (n.d.). Benchchem.
- Impurity Profiling. (2023, March 29). Simson Pharma Limited.
- Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
- Impurity Profiling of Drug Substances in Pharmaceuticals. (2017, July 27). Pharmaguideline.
- Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. (n.d.). Benchchem.
- Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd.
- Impurity Profiling In Pharmaceuticals: A Review. (n.d.).
- Technical Support Center: Recrystallization of Substituted Anilines. (n.d.). Benchchem.
- Technical Support Center: Purification of Polar Aromatic Amines. (n.d.). Benchchem.
- Significance of Impurity Profiling in the Pharmaceutical Industry. (2024, February 17). Global Pharma Tek.
- Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.
- Is there an easy way to purify organic amines? (2023, January 19). Biotage.
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
- Chromotography with free amines? (2022, September 24). Reddit.
- Does aniline stick in columns during column chromatography? (2014, August 3). ResearchGate.
- Technical Support Center: Purification of Substituted Anilines. (n.d.). Benchchem.
- 2-(Cyclopropylmethoxy)-5-fluoroaniline. (n.d.). ChemScene.
- ICH Q3C (R9) Guideline on impurities. (2024, April 5). European Medicines Agency (EMA).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. scribd.com [scribd.com]
- 15. Workup [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Side-reaction products in the N-alkylation of 2-(Cyclopentyloxy)-5-fluoroaniline
Welcome to the Technical Support Center for the N-alkylation of 2-(cyclopentyloxy)-5-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve optimal results in your synthesis.
Introduction: Navigating the Challenges of N-Alkylation of a Hindered and Electron-Deficient Aniline
The N-alkylation of this compound presents a unique set of challenges due to the electronic and steric nature of the substituents on the aniline ring. The fluorine atom at the 5-position is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline nitrogen.[1][2] This decreased reactivity can lead to sluggish or incomplete reactions. Compounding this is the bulky cyclopentyloxy group at the 2-position, which introduces steric hindrance around the nitrogen atom, further impeding the approach of alkylating agents.
A primary and often frustrating side-reaction in the N-alkylation of anilines is over-alkylation, leading to the formation of undesired N,N-dialkylated products.[1] The mono-alkylated product can sometimes be more nucleophilic than the starting aniline, leading to a second alkylation event.[1] This guide will provide strategies to promote selective mono-alkylation and address other potential side-reactions.
This support center will explore various N-alkylation methodologies, including classical approaches with alkyl halides, reductive amination, and modern catalytic techniques like the Buchwald-Hartwig amination, providing you with the knowledge to select and optimize the best approach for your specific synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of this compound so slow or not proceeding to completion?
A: The low reactivity of this compound is primarily due to two factors:
-
Reduced Nucleophilicity: The fluorine atom at the 5-position is a strong electron-withdrawing group. It pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom. This reduces the availability of the nitrogen's lone pair of electrons to act as a nucleophile and attack the alkylating agent.[1][2]
-
Steric Hindrance: The bulky cyclopentyloxy group at the ortho position physically obstructs the nitrogen atom, making it difficult for the alkylating agent to approach and react.
To overcome these challenges, more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more reactive alkylating agents (e.g., alkyl iodides instead of chlorides), may be necessary.[1] Alternatively, more advanced catalytic methods designed for challenging substrates, such as Buchwald-Hartwig amination, may be required.
Q2: I am observing a significant amount of a second, higher molecular weight product in my reaction mixture. What is it and how can I prevent it?
A: This is likely the N,N-dialkylated side-product. Over-alkylation is a common issue in aniline alkylation because the mono-alkylated product can be more nucleophilic than the starting aniline, making it susceptible to a second alkylation.[1]
Here are several strategies to minimize dialkylation:
-
Control Stoichiometry: Use a large excess of the aniline relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the more abundant starting material.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly over an extended period can help maintain a low concentration of it in the reaction mixture, favoring mono-alkylation.
-
Lower Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can sometimes improve selectivity by slowing down the second alkylation step.[1]
-
Choose a Less Reactive Alkylating Agent: While this may slow down the desired reaction, a less reactive alkylating agent (e.g., a bromide instead of an iodide) can sometimes provide better selectivity.[1]
-
Employ Reductive Amination: This is often the most effective method for achieving selective mono-alkylation. The reaction proceeds through an imine intermediate which is then reduced, avoiding the issues of over-alkylation seen with direct alkylation with alkyl halides.[1][3]
Q3: Can I use standard Friedel-Crafts alkylation conditions to introduce an alkyl group onto the nitrogen?
A: No, Friedel-Crafts alkylation is not a suitable method for N-alkylation of anilines. The lone pair on the aniline's nitrogen atom is basic and will react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the catalyst. Furthermore, this complexation places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic substitution.[4]
Q4: What are the potential side-reactions related to the cyclopentyloxy group?
A: Under strongly acidic or very high-temperature conditions, there is a possibility of ether cleavage. However, under typical N-alkylation conditions (basic or neutral), the cyclopentyloxy group should be stable. It is always advisable to monitor your reaction for any unexpected byproducts and characterize them to ensure the integrity of your desired product.
Troubleshooting Guide
Problem 1: Low to No Conversion
This is a common issue stemming from the inherent low reactivity of the substrate.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in N-alkylation.
Problem 2: Significant Dialkylation
The formation of the N,N-dialkylated product reduces the yield of the desired mono-alkylated product.
Troubleshooting Workflow for Dialkylation
Sources
Technical Support Center: Stabilizing 2-(Cyclopentyloxy)-5-fluoroaniline in Synthetic Chemistry
Welcome to the technical support center for 2-(Cyclopentyloxy)-5-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this key building block during various synthetic transformations. In the following sections, we will address common challenges, offer detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure the integrity of your reactions and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning dark. What is happening and how can I prevent it?
A1: Discoloration, typically to a yellowish or brownish hue, is a common indicator of aniline oxidation and subsequent polymerization.[1] Aniline derivatives are susceptible to oxidation, especially when exposed to air (oxygen), light, or certain metal catalysts. This process often involves the formation of radical cations, which can then dimerize or polymerize into colored impurities.[2]
-
Prevention:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when in solution or during reactions.
-
Solvent Degassing: Use degassed solvents to minimize dissolved oxygen.
-
Light Protection: Store the compound and run reactions in amber vials or flasks wrapped in aluminum foil to protect from light.
-
Q2: I am observing poor yields in my cross-coupling reaction. Could the aniline be decomposing?
A2: Yes, decomposition of this compound is a likely cause for poor yields in cross-coupling reactions. The reaction conditions, including the catalyst, base, and temperature, can all contribute to degradation. For instance, some palladium catalysts can promote aniline oxidation.[3] The choice of base is also critical; strong, non-hindered bases can deprotonate the aniline, increasing its susceptibility to side reactions.
Q3: What is the general guidance for storing this compound?
A3: Proper storage is crucial for maintaining the long-term stability of this compound. It should be stored in a cool, dark, and dry place under an inert atmosphere. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Issue 1: Degradation during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental in drug discovery, but the conditions can be harsh on sensitive substrates like this compound. Degradation can manifest as low yields, formation of colored impurities, and complex product mixtures.
Root Cause Analysis:
-
Oxidative Addition/Reductive Elimination Side Reactions: The palladium catalyst can interact with the aniline moiety, leading to unwanted side reactions.
-
Base-Mediated Decomposition: Strong bases can deprotonate the aniline, making it more electron-rich and prone to oxidation.
-
Thermal Instability: Elevated temperatures required for some coupling reactions can accelerate decomposition.
Solutions and Protocols:
1. Strategic Choice of Ligands and Catalysts:
The ligand choice can significantly influence the stability of the catalyst and its interaction with the aniline. Electron-rich and sterically hindered phosphine ligands can stabilize the palladium center and promote the desired catalytic cycle over side reactions.
-
Recommendation: For Buchwald-Hartwig aminations, consider using bulky, electron-rich ligands like RuPhos or Ad-BippyPhos, which have been shown to be effective even with challenging substrates.[4] For Suzuki-Miyaura couplings, CataCXium A has demonstrated unique efficacy with unprotected ortho-bromoanilines.[5]
2. Optimization of the Base:
The choice of base is critical to avoid deprotonation of the aniline and subsequent side reactions.
-
Recommendation: Employ weaker, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Hindered organic bases like DBU can also be effective in maintaining a homogeneous reaction mixture and avoiding issues with insoluble inorganic bases.[6][7]
Experimental Protocol: Suzuki-Miyaura Coupling with Enhanced Substrate Stability
-
Reaction Setup: To a dried Schlenk flask, add the aryl halide (1.0 equiv.), boronic acid or ester (1.5 equiv.), and potassium phosphate (2.0 equiv.).
-
Inerting: Seal the flask and purge with argon for 15 minutes.
-
Solvent and Substrate Addition: Add degassed 2-MeTHF as the solvent.[5] In a separate vial, dissolve this compound (1.2 equiv.) in degassed 2-MeTHF and add it to the reaction flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., CataCXium A palladacycle, 5 mol%) under a positive pressure of argon.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Visualization of the Decision-Making Process for a Stable Cross-Coupling Reaction:
Caption: Decision workflow for troubleshooting cross-coupling reactions.
Issue 2: Instability during Amide Bond Formation
Amide coupling reactions often require activation of a carboxylic acid, which can create harsh conditions for an electron-rich aniline like this compound.
Root Cause Analysis:
-
Harsh Activating Agents: Some coupling reagents can react with the aniline.
-
Side Reactions with Hindered Substrates: For sterically hindered carboxylic acids or anilines, forcing conditions (high temperatures, strong bases) may be required, leading to decomposition.
Solutions and Protocols:
1. Use of Milder Coupling Reagents:
-
Recommendation: Utilize coupling reagents known for their mildness and high efficiency, such as HATU or COMU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).
2. In Situ Acyl Fluoride Formation:
For particularly challenging couplings involving sterically hindered substrates or electron-deficient anilines, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy.[8][9]
Experimental Protocol: Amide Coupling via In Situ Acyl Fluoride Formation
-
Acid Activation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM). Add cyanuric fluoride (0.5 equiv.) and pyridine (1.5 equiv.). Stir at room temperature for 1-2 hours to form the acyl fluoride.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 equiv.) and DIPEA (2.0 equiv.) in anhydrous DCM.
-
Coupling: Slowly add the acyl fluoride solution to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data Summary for Amide Coupling Strategies:
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| HATU | DIPEA | DMF | 25 | 2-12 h | Good for general purpose coupling. |
| COMU | DIPEA | DMF/DCM | 25 | 1-6 h | High reactivity, low epimerization. |
| Cyanuric Fluoride | Pyridine/DIPEA | DCM | 0 to 25 | 2-16 h | Excellent for hindered substrates.[8][9] |
Issue 3: Radical-Mediated Decomposition
Anilines can undergo single-electron transfer (SET) processes, leading to the formation of radical species that can be detrimental to the reaction.[2]
Root Cause Analysis:
-
Presence of Oxidants: Trace peroxides in solvents or exposure to air can initiate radical chain reactions.
-
Photochemical Decomposition: Exposure to UV light can promote the formation of radicals.
Solutions and Protocols:
1. Addition of Radical Scavengers/Antioxidants:
-
Recommendation: The addition of a radical scavenger can inhibit polymerization and other radical-mediated side reactions.[10] Phenolic antioxidants have been shown to slow the photoinduced depletion of anilines.[9] Butylated hydroxytoluene (BHT) is a common and effective radical scavenger.
Experimental Protocol: Incorporating a Radical Scavenger
-
Solvent Preparation: Prior to use, add a small amount of a radical scavenger like BHT (e.g., 0.01-0.1 mol%) to the reaction solvent.
-
Reaction Setup: Proceed with the reaction setup as usual, ensuring all manipulations are performed under an inert atmosphere. The presence of the scavenger will help to quench any radical species that may form.
Visualization of Radical Scavenging Mechanism:
Caption: Simplified mechanism of radical-mediated degradation and stabilization.
Proactive Stability Enhancement: Amine Protection
When working with particularly sensitive downstream steps or when other troubleshooting measures are insufficient, protecting the amine functionality is a robust strategy. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for anilines due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[11][12]
Protocol for Boc Protection of this compound:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected aniline, which can often be used without further purification.
Protocol for Boc Deprotection:
-
Reaction Setup: Dissolve the Boc-protected aniline in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the acid. Wash with brine, dry the organic layer, and concentrate to yield the deprotected aniline.[12]
Data Summary for Common Amine Protecting Groups:
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., DMAP, NaOH) | Strong acid (e.g., TFA, HCl)[12] | Stable to base, nucleophiles, hydrogenation. |
| Carboxybenzyl | Cbz | Cbz-Cl, base | Catalytic hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., piperidine) | Stable to acidic conditions and hydrogenation. |
References
-
Scavenging of Free-Radical Metabolites of Aniline Xenobiotics and Drugs by Amino Acid Derivatives: Toxicological Implications of Radical-Transfer Reactions. PubMed. [Link]
-
Oxidation of substituted anilines to nitroso-compounds. Journal of the Chemical Society C: Organic. [Link]
-
Synthesis and Characterization of some Anilines Oxidative Coupling Products. Tikrit Journal of Pure Science. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. [Link]
-
Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. ResearchGate. [Link]
-
An Enzymatic Platform for Aniline Synthesis Through Oxidative Amination. PubMed. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Free radical generation from an aniline derivative in HepG2 cells: a possible captodative effect. PubMed. [Link]
-
Amide bond formation promoted by coupling reagents. Act activated carboxy group …. ResearchGate. [Link]
-
This compound, 95% Purity, C11H14FNO, 250 mg. CP Lab Safety. [Link]
-
Radical scavenging of anilines as a function of their bond-dissociation energy (BDE). ResearchGate. [Link]
-
Amine Protection With Boc. Scribd. [Link]
- Process for preparing 2-fluoro-5-nitroaniline.
-
(PDF) Amide bond formation using amino acid fluorides. ResearchGate. [Link]
-
Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. MDPI. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]
-
Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
- Preparation of nematocidal sulfonamides.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [Link]
- Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
-
Preparation of a magnetic and recyclable superparamagnetic silica support with a boronic acid group for immobilizing Pd catalysts and its applications in Suzuki reactions. ResearchGate. [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. ResearchGate. [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Scavenging of free-radical metabolites of aniline xenobiotics and drugs by amino acid derivatives: toxicological implications of radical-transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Radical scavengers | Preventing polymerization|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Screening for Cross-Coupling Reactions of 2-(Cyclopentyloxy)-5-fluoroaniline
Introduction
Welcome to the technical support center for optimizing cross-coupling reactions with 2-(Cyclopentyloxy)-5-fluoroaniline. This substrate, while a valuable building block in pharmaceutical and materials science, presents a unique set of challenges. Its structure combines an electron-donating aniline moiety, which can coordinate to and deactivate palladium catalysts, with a sterically demanding cyclopentyloxy group.[1][2] This guide provides a framework for systematically overcoming these hurdles through intelligent catalyst screening and troubleshooting. Our goal is to move beyond generic protocols and empower you with the causal understanding needed to rapidly identify robust and scalable reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound shows no conversion. What is the most likely culprit?
A1: The most common cause of complete reaction failure with this substrate is rapid catalyst deactivation. The primary amine of the aniline can act as a ligand, binding strongly to the palladium center and forming inactive or dormant complexes.[1] This prevents the catalyst from participating in the productive catalytic cycle. To mitigate this, the use of bulky ligands that shield the metal center is critical. Starting with a well-defined palladium(II) precatalyst that reliably forms the active Pd(0) species in situ is also highly recommended.[3]
Q2: I'm starting a new project with this aniline. What is a robust, general-purpose catalyst system to begin with?
A2: For a challenging substrate like this, a reliable starting point for Suzuki or Buchwald-Hartwig couplings would be a modern palladium precatalyst system. We recommend using a G3 or G4 Buchwald precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand.
-
Recommended Starting Point:
-
Pd Precatalyst: XPhos Pd G3 or SPhos Pd G4 (1-2 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2 equivalents)
-
Solvent: 1,4-Dioxane or 2-MeTHF (0.5 M)[4]
-
Temperature: 80-110 °C
-
This combination is designed to favor the formation of a monoligated, 14-electron Pd(0) species, which is often the active catalyst, while the ligand's steric bulk helps prevent the aniline substrate from deactivating the palladium center.[3]
Q3: My main side product is the homocoupling of my boronic acid (in a Suzuki reaction). How can I prevent this?
A3: Boronic acid homocoupling is typically promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[5] This Pd(II) species can then undergo two transmetalation events followed by reductive elimination to form the undesired biaryl byproduct.
-
Solutions to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon for at least 30 minutes.[5] Use flame-dried glassware and maintain a positive pressure of inert gas throughout the reaction.
-
Control Stoichiometry: While a slight excess of boronic acid (1.1-1.3 equivalents) is common, a large excess can favor homocoupling.
-
Use a Pd(II) Precatalyst: Modern precatalysts are designed for controlled, in situ reduction to Pd(0), which can minimize the amount of free Pd(II) available for side reactions at the start of the process.[3]
-
Q4: What are the most effective analytical techniques for monitoring reaction progress?
A4: For real-time or near-real-time reaction monitoring, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS or UPLC-MS) is the gold standard.[6][7] It allows for the simultaneous quantification of starting materials, products, and key byproducts, providing a clear kinetic profile of the reaction. For quick qualitative checks, Thin-Layer Chromatography (TLC) can be effective, but co-elution of similar compounds can be misleading.[7]
Systematic Catalyst Screening Workflow
A systematic approach is crucial to efficiently identify the optimal conditions. We recommend a tiered screening process, starting broad and progressively refining the parameters. High-throughput experimentation (HTE) platforms can greatly accelerate this process.
Caption: A tiered workflow for systematic cross-coupling optimization.
Protocol 1: High-Throughput Catalyst Screening in a 24-Well Plate
This protocol is adapted for screening multiple conditions in parallel.
-
Plate Preparation: In an inert atmosphere glovebox, add a stir bar to each vial of a 24-well reaction block. Pre-dose each vial with 1-2 µmol of the desired palladium precatalyst or a combination of a Pd source (e.g., Pd(OAc)₂) and ligand.
-
Stock Solution Preparation: Prepare stock solutions of this compound, the coupling partner (e.g., arylboronic acid), and an internal standard (e.g., biphenyl) in the chosen solvent.
-
Reagent Dosing: Using a multichannel pipette, dispense the stock solutions into the appropriate wells according to your experimental design.
-
Base Addition: Add the solid bases to each vial.
-
Sealing and Reaction: Securely cap the reaction block. Remove it from the glovebox and place it on a stirring hotplate set to the desired temperature for 12-24 hours.
-
Workup and Analysis: After cooling, quench the reactions, extract the products, and prepare samples for UPLC-MS analysis to determine conversion and yield relative to the internal standard.
In-Depth Troubleshooting Guide
Problem: Low or Stalled Reaction Conversion
Q: My reaction starts but stalls at <50% conversion, even after extended time. What are the potential causes and how do I fix it?
A: Reaction stalling is often a sign of gradual catalyst deactivation or inhibition. The initial turnover is fast, but as the reaction proceeds, the catalyst is slowly sequestered into an inactive state.
| Potential Cause | Diagnostic Check & Solution |
| 1. Catalyst Inhibition by Substrate/Product | The aniline starting material or the biaryl amine product can coordinate to the Pd center, creating a stable, off-cycle complex that slows down catalysis.[1] Solution: Switch to a ligand with greater steric bulk directly around the metal center. Ligands like t-BuXPhos or BrettPhos are designed to resist displacement by coordinating substrates.[8][9] |
| 2. Insufficiently Active Catalyst System | The chosen ligand or base may not be optimal for the challenging substrate, leading to a slow, rate-limiting step (often oxidative addition or reductive elimination).[10] Solution: Screen a stronger base (e.g., move from a carbonate like K₂CO₃ to a phosphate like K₃PO₄ or an alkoxide like NaOtBu).[11] Also, ensure the ligand is sufficiently electron-rich to promote oxidative addition.[12] |
| 3. Poor Reagent Quality or Purity | Trace impurities in reagents or solvents (water, oxygen, peroxides in ethers) can deactivate the catalyst.[13] Boronic acids can degrade over time to form unreactive boroxines. Solution: Use freshly purified, anhydrous, and degassed solvents. Use a fresh bottle of the boronic acid or verify its purity. Ensure the base is finely ground and anhydrous.[14] |
| 4. Poor Solubility | If any reagent, particularly the base (e.g., K₃PO₄), has poor solubility in the reaction solvent, the reaction can become mass-transfer limited and stall. Solution: Screen alternative solvents where all components are more soluble (e.g., 2-MeTHF, CPME, or a toluene/water mixture).[4][15] Increasing the temperature can also improve solubility and reaction rate. |
Protocol 2: Rigorous Inert Atmosphere Reaction Setup
-
Glassware: Flame-dry or oven-dry all glassware (reaction flask, condenser) and allow to cool to room temperature under a stream of dry argon or nitrogen.
-
Solvent Degassing: Sparge the solvent with argon for 30-60 minutes. For more rigorous degassing, use three freeze-pump-thaw cycles.[5]
-
Reagent Addition: Add the solid reagents (aniline, coupling partner, base, catalyst system) to the flask.
-
Evacuate and Refill: Seal the flask, and gently evacuate the headspace under vacuum, then backfill with inert gas. Repeat this cycle 3-5 times to ensure the atmosphere is completely inert.
-
Solvent Transfer: Add the degassed solvent via cannula or a gas-tight syringe.
-
Reaction: Heat the reaction under a positive pressure of inert gas (a balloon or manifold line is sufficient).
Sources
- 1. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Managing impurities during the scale-up of 2-(Cyclopentyloxy)-5-fluoroaniline synthesis
A Guide to Managing Impurities During Scale-Up
Welcome to the technical support center for the synthesis of 2-(Cyclopentyloxy)-5-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during the scale-up of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and ensure the highest quality of your final product.
Impurity control is a cornerstone of pharmaceutical development, directly impacting the safety, efficacy, and stability of the final drug product.[1][2] A proactive approach, focusing on understanding and minimizing impurity formation from the outset, is far more effective than attempting to remove them at the final stage.[3][4] This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the challenges you may encounter.
Troubleshooting Guide: From Bench to Plant
This section addresses specific experimental issues in a question-and-answer format.
Scenario 1: Incomplete Etherification Reaction
Question: My Williamson ether synthesis step is showing significant amounts of unreacted 2-fluoro-5-nitrophenol. What are the common causes and how can I improve the conversion rate?
Answer: An incomplete Williamson ether synthesis is a frequent hurdle during scale-up. The reaction, which involves the SN2 reaction of an alkoxide with an alkyl halide, is sensitive to several factors.[5][6] Let's break down the causality and solutions.
Probable Causes & Solutions:
-
Inefficient Deprotonation: The phenoxide must be fully formed for the reaction to proceed efficiently.
-
Causality: Water is the enemy. Residual moisture in the solvent or on the glassware will consume the base, preventing the complete deprotonation of the phenol. Strong bases like sodium hydride (NaH) react violently with water, reducing their efficacy and posing a safety risk.[7]
-
Solution: Ensure all solvents (e.g., THF, DMSO) are rigorously dried before use.[8] Dry glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon). When using NaH, observe for the cessation of hydrogen gas evolution, which indicates the completion of the deprotonation step before adding the cyclopentyl bromide.
-
-
Base Strength and Stoichiometry: The choice and amount of base are critical.
-
Causality: While common bases like NaOH or K₂CO₃ can work, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective for generating the nucleophilic phenoxide.[6] Using a sub-stoichiometric amount of base will naturally lead to incomplete conversion.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of a strong base like NaH. This ensures the complete conversion of the phenol to its corresponding salt.
-
-
Reaction Temperature and Time: SN2 reactions have specific temperature requirements.
-
Causality: Insufficient thermal energy can lead to slow reaction kinetics, while excessive heat can promote side reactions, such as the E2 elimination of the alkyl halide.[5]
-
Solution: Typically, the reaction can be run at a moderately elevated temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate. Monitor the reaction progress by a suitable analytical technique (TLC, HPLC) to determine the optimal reaction time. Do not overheat, especially with secondary halides like cyclopentyl bromide.
-
Scenario 2: Formation of a Key Process-Related Impurity
Question: I'm observing a persistent impurity with a lower retention time than my product in the HPLC analysis of the crude reaction mixture from the etherification step. What could it be?
Answer: This is a classic signature of an elimination side-product. In the context of the Williamson ether synthesis using cyclopentyl bromide (a secondary alkyl halide) and a strong base, the most likely impurity is cyclopentene .
Mechanism of Formation:
The alkoxide, in addition to being a good nucleophile, is also a strong base. It can abstract a proton from the carbon adjacent to the bromine atom in cyclopentyl bromide, leading to an E2 elimination reaction that forms cyclopentene.[5]
Caption: Competing SN2 (ether formation) and E2 (cyclopentene formation) pathways.
Control Strategies:
| Strategy | Rationale |
| Temperature Control | Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway. The activation energy for elimination is typically higher. |
| Base Selection | While a strong base is needed, extremely hindered bases can favor elimination. However, for phenols, standard bases like NaH are a good compromise. Milder conditions using Ag₂O can also be explored.[6] |
| Controlled Addition | Adding the cyclopentyl bromide slowly to the solution of the phenoxide can help maintain a low instantaneous concentration of the alkyl halide, potentially reducing the rate of the bimolecular elimination reaction. |
Scenario 3: Discoloration of Final Product
Question: My isolated this compound is off-white and darkens over time. What is causing this instability and how can I obtain a stable, white solid?
Answer: The discoloration of your final product is a common issue with anilines and is almost certainly due to oxidation .
Causality:
The amino group (-NH₂) in aniline and its derivatives is susceptible to aerial oxidation. This process can form highly colored polymeric impurities, often starting with the formation of nitroso and nitro compounds, which can then couple to form complex structures.[9] The presence of trace metal impurities can catalyze this degradation.
Troubleshooting & Prevention:
-
Purification:
-
Recrystallization: A final recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) is often effective at removing colored impurities. The use of activated carbon (charcoal) during this step can help adsorb the colored species.
-
Column Chromatography: For high-purity requirements, silica gel chromatography can be used, although this may be less practical on a very large scale.
-
-
Handling and Storage:
-
Inert Atmosphere: Handle the purified solid under an inert atmosphere (nitrogen or argon) as much as possible to minimize contact with oxygen.
-
Packaging: Store the final product in well-sealed, opaque containers (to protect from light, which can accelerate oxidation) and consider blanketing the headspace with nitrogen before sealing.
-
Temperature: Store at reduced temperatures (e.g., 2-8 °C) to slow the rate of degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is a robust, scalable synthetic route for this compound?
A1: A common and scalable two-step route is preferred to avoid side reactions like N-alkylation.
Caption: Recommended two-step synthesis pathway.
This route isolates the ether formation from the sensitive aniline group. The reduction of the nitro group is a well-understood and high-yielding transformation.[10]
Q2: What are the most critical analytical techniques for impurity profiling in this synthesis?
A2: A combination of chromatographic techniques is essential for comprehensive impurity profiling.[11]
| Technique | Purpose | Typical Impurities Detected |
| HPLC-UV | Primary method for quantification of the main component and non-volatile impurities. | Unreacted starting materials, positional isomers, products of over-reaction, most degradation products. |
| LC-MS | Identification of unknown impurities.[12] | Provides molecular weight data to help elucidate the structure of unexpected peaks seen in HPLC. |
| GC-MS | Analysis of volatile and semi-volatile impurities.[13] | Residual solvents, cyclopentene (from the elimination side reaction). |
| NMR | Structural elucidation of isolated impurities. | Confirms the exact chemical structure of unknown impurities once they are isolated. |
Q3: What are the regulatory expectations for impurities during scale-up?
A3: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines. The key documents are ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products.[14][15][16]
Key ICH Thresholds:
| Threshold | Definition | General Value (for max daily dose ≤ 2g/day) |
| Reporting | The level above which an impurity must be reported in a regulatory submission. | ≥ 0.05% |
| Identification | The level above which the structure of an impurity must be confirmed. | > 0.10% or 1.0 mg/day intake (whichever is lower) |
| Qualification | The level above which an impurity must be assessed for its toxicological safety. | > 0.15% or 1.0 mg/day intake (whichever is lower) |
Note: These are general thresholds and can vary. Always refer to the latest ICH guidelines.[16][17]
It is crucial to track and trend all impurities greater than the reporting threshold throughout the scale-up process.[14][18] Any new impurity appearing at a significant level during scale-up must be investigated.
Q4: How should I approach setting specifications for starting materials?
A4: A thorough evaluation of your starting materials is a critical proactive step in controlling impurities.[3] Your specifications should be based on an understanding of how impurities in the starting materials can carry through to the final product.
Decision-Making for Starting Material Control:
Caption: Logic for setting starting material specifications.
For example, if your 2-fluoro-5-nitrophenol contains the 4-fluoro-3-nitrophenol isomer, this isomer will likely react to form the corresponding isomeric ether impurity, which may be difficult to remove from the final product. Therefore, a strict limit on this isomeric impurity in the starting material is necessary.
References
- EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents.
- CN101624348A - Preparation method of para-fluoroaniline - Google Patents.
-
Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. Available at: [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Johnson Matthey. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling - ResearchGate. Available at: [Link]
-
11.1: Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
-
Cas 2924-09-6,5-BROMO-2-FLUOROANILINE - LookChem. Available at: [Link]
-
Control of Pharmaceutical Impurities in Pharmaceutical Drug Products - Veeprho. Available at: [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation - Agilent. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). Available at: [Link]
-
aniline impurities - Sciencemadness Discussion Board. Available at: [Link]
-
Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones | Request PDF - ResearchGate. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient - MCA The Gambia. Available at: [Link]
-
Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC - NIH. Available at: [Link]
-
Controlling Impurities in Pharma Waters - Mettler Toledo. Available at: [Link]
-
Controlling Impurities In Drug Manufacturing - Toref. Available at: [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. Available at: [Link]
-
How To Control Impurities In Pharmaceuticals - Pharmaguideline. Available at: [Link]
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at: [Link]
-
Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid - The Journal of Organic Chemistry. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
This compound, 95% Purity, C11H14FNO, 250 mg - CP Lab Safety. Available at: [Link]
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- 2. mt.com [mt.com]
- 3. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 4. toref-standards.com [toref-standards.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 11. ajrconline.org [ajrconline.org]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH Official web site : ICH [ich.org]
- 17. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 18. mca.gm [mca.gm]
Technical Support Center: Navigating Steric Challenges with 2-(Cyclopentyloxy)-5-fluoroaniline
Welcome to the technical support resource for 2-(Cyclopentyloxy)-5-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable, yet sterically challenging, building block into their synthetic workflows. The bulky ortho-cyclopentyloxy group presents a significant steric shield around the aniline nitrogen, which can impede common transformations, leading to low yields, slow reaction rates, or complete reaction failure.
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind common experimental failures and provide field-proven protocols and optimization strategies to ensure your success.
Part 1: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[1][2] However, the steric hindrance in this compound makes this transformation particularly challenging. The bulky substituent can hinder both the critical oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]
FAQ 1: My Buchwald-Hartwig amination with an aryl halide is failing or giving poor yields. Why is this happening and how can I fix it?
Root Cause Analysis:
The primary issue is steric clash at the palladium center. The bulky cyclopentyloxy group impedes the approach of the aniline to the metal center during the catalytic cycle. Furthermore, it can hinder the final reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3] Standard catalyst systems, such as those using simple phosphine ligands like PPh₃, are often ineffective because they do not create a sufficiently reactive and accessible catalytic species to accommodate the hindered aniline.[5]
Troubleshooting & Optimization Strategies:
-
Critical Re-evaluation of the Catalyst System: This is the most important factor. Success hinges on using a ligand system specifically designed to overcome steric hindrance.[6]
-
Bulky, Electron-Rich Biaryl Phosphine Ligands: These are the gold standard for coupling hindered substrates.[1] Ligands developed by the Buchwald group, such as RuPhos, BrettPhos, and t-BuXPhos, are designed to be both bulky—which promotes reductive elimination—and electron-rich, which accelerates the initial oxidative addition step.[3][7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes.[8] Ligands like IPr or SIPr can be highly effective for coupling sterically demanding partners, sometimes even at room temperature.[8]
-
-
Selection of a Strong, Non-Nucleophilic Base: The choice of base is crucial for deprotonating the aniline without causing unwanted side reactions. Weaker bases like K₂CO₃ or Cs₂CO₃ are generally not strong enough for these challenging couplings.[7]
-
Recommended Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are preferred. Their bulky nature prevents them from acting as competing nucleophiles.[7]
-
-
Solvent and Temperature Optimization:
-
Solvents: Anhydrous, polar aprotic solvents such as toluene, dioxane, or THF are standard choices.
-
Temperature: Increased temperatures (80-110 °C) are often necessary to provide the activation energy needed to overcome the steric barrier.[9] However, monitor for potential degradation of starting materials or catalysts at elevated temperatures. Microwave irradiation can be an effective alternative for rapid heating and rate enhancement.
-
Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination of this compound
| Catalyst/Precatalyst | Recommended Ligand | Typical Loading (mol%) | Strengths & Considerations |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | 1-2 | Excellent for hindered anilines; promotes fast reductive elimination. |
| Pd₂(dba)₃ or Pd(OAc)₂ | BrettPhos | 1-2 | High activity for hindered substrates; often provides superior results. |
| [Pd(IPr)(cin)Cl] | IPr (NHC ligand) | 0.5-2 | Highly active catalyst; may allow for lower reaction temperatures.[8] |
| Pd-G3-Xantphos | Xantphos | 1-3 | Bidentate ligand that can offer high stability and efficiency.[10] |
Optimized Protocol: Buchwald-Hartwig Amination with a Hindered Substrate
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and RuPhos (0.022 mmol, 2.2 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), and anhydrous toluene (5 mL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Decision Workflow for Optimization
Caption: Optimization flowchart for Buchwald-Hartwig amination.
Part 2: Overcoming Challenges in N-Acylation Reactions
The steric bulk of the cyclopentyloxy group also significantly reduces the nucleophilicity of the adjacent amino group, making standard acylation procedures inefficient.
FAQ 2: Standard acylation with an acyl chloride and pyridine is not working. How can I successfully N-acylate this aniline?
Root Cause Analysis:
The lone pair of electrons on the aniline nitrogen is sterically shielded by the ortho-cyclopentyloxy group.[11] This physically blocks the approach of the electrophilic acylating agent. Furthermore, the electron-donating nature of the alkoxy group, while generally activating the ring, does not sufficiently enhance the nitrogen's nucleophilicity to overcome this profound steric barrier. Pyridine is often not a strong enough base to facilitate this difficult reaction.
Troubleshooting & Optimization Strategies:
-
Increase Electrophilicity of the Acylating Agent: Instead of a less reactive acyl chloride, consider using a more potent agent.
-
Acid Anhydrides: These are often more reactive than their corresponding acyl chlorides.
-
Mixed Anhydrides: Can be generated in situ for higher reactivity.
-
-
Employ a Stronger Base or Acylation Catalyst:
-
DMAP (4-Dimethylaminopyridine): Use a catalytic amount of DMAP along with a stoichiometric amount of a tertiary amine base like triethylamine. DMAP is a hypernucleophilic acylation catalyst that can overcome steric hindrance more effectively than pyridine.
-
Pre-formation of the Anilide: For very challenging acylations, deprotonating the aniline first to form the highly nucleophilic anilide anion can be extremely effective. Use a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like THF before adding the acylating agent.
-
-
Utilize Peptide Coupling Reagents: Reagents designed for robust amide bond formation in peptide synthesis are excellent for acylating hindered anilines. Reagents like HATU, HBTU, or EDC in combination with HOBt can activate the carboxylic acid, leading to efficient acylation under mild conditions.
Optimized Protocol: Acylation via Anilide Formation
-
Preparation: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise.
-
Anilide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Acylation: Cool the resulting anilide solution back down to 0 °C. Slowly add a solution of the acyl chloride (1.1 mmol) in anhydrous THF (2 mL) dropwise.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude amide by column chromatography or recrystallization.
Reaction Mechanism Visualization
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing reaction conditions for the derivatization of 2-(Cyclopentyloxy)-5-fluoroaniline
Technical Support Center: Optimizing Derivatization of 2-(Cyclopentyloxy)-5-fluoroaniline
Welcome to the technical support guide for the derivatization of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you streamline your experiments, improve yields, and ensure the highest purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common and synthetically useful derivatization reactions for the amino group on this compound?
The primary amino group of this compound is a versatile functional handle for a variety of transformations. The most common derivatizations include:
-
Acylation/Amide Bond Formation: This is one of the most fundamental reactions. The aniline can be readily acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents (e.g., EDC, HATU). Acetylation, in particular, is often used to install a protecting group to moderate the amine's reactivity.[1]
-
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or triethylamine yields stable sulfonamides. This is a common strategy in medicinal chemistry to introduce motifs that can act as hydrogen bond donors and acceptors.
-
Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This highly reactive intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) or used in azo coupling reactions.
-
Alkylation: While direct N-alkylation can be challenging due to the potential for over-alkylation and the aniline's moderate nucleophilicity, it can be achieved using methods like reductive amination with aldehydes or ketones.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the synthesis of diarylamines or alkylarylamines.
Q2: How does the electronic nature of the substituents on this compound affect the reactivity of the amino group?
The electronic properties of the substituents significantly influence the nucleophilicity of the amino group.
-
Fluorine (-F): As a moderately electron-withdrawing group via induction, the fluorine atom at the 5-position decreases the electron density on the aromatic ring and, consequently, reduces the nucleophilicity of the amino group compared to aniline. This can make reactions like acylation or sulfonylation slightly slower.
-
Cyclopentyloxy (-OC₅H₉): The oxygen of the ether group is electron-donating through resonance (mesomeric effect), which increases the electron density on the ring, particularly at the ortho and para positions. This effect partially counteracts the withdrawing effect of the fluorine, making the amine more nucleophilic than if only the fluorine were present.
The net effect is a moderately activated aniline derivative, which is generally reactive enough for most standard transformations while being less prone to oxidation than highly electron-rich anilines.
Q3: What are the best practices for storing and handling this compound?
Like many anilines, this compound can be susceptible to air oxidation over time, which often results in a color change from off-white or pale yellow to a darker reddish-brown.[2] To ensure its integrity:
-
Storage: Store in a tightly sealed, amber glass bottle under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.
-
Handling: If the material has darkened, it may indicate the presence of oxidation impurities. Purification by distillation under reduced pressure or column chromatography may be necessary before use.[2][3] For high-purity requirements, drying the aniline over a desiccant like KOH or CaH₂ prior to distillation is recommended.[2][3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the derivatization of this compound.
Problem 1: Low or No Yield in Acylation/Sulfonylation Reactions
| Possible Cause | Recommended Solution |
| Insufficient Reagent Activity | The aniline is moderately deactivated by the fluorine substituent. For sluggish reactions, consider using a more reactive acylating/sulfonylating agent (e.g., acid chloride instead of anhydride). |
| Inappropriate Base | A base that is too weak may not effectively scavenge the acid byproduct (e.g., HCl), leading to protonation of the starting aniline and halting the reaction. Use a non-nucleophilic organic base like pyridine or triethylamine. For very stubborn reactions, a stronger base like DBU could be trialed, but monitor for side reactions. |
| Poor Solubility of Starting Material | The starting aniline may not be fully dissolved in the reaction solvent, limiting its availability to react.[4] Screen for optimal solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are often good starting points. Gently warming the mixture can sometimes improve solubility, but monitor for reagent decomposition. |
| Hydrolysis of Reagents | Acid chlorides and sulfonyl chlorides are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Recommended Solution |
| Diacylation/Disulfonylation | If the reaction conditions are too harsh (e.g., excess acylating agent, high temperature), a second equivalent can sometimes react to form a diacyl- or disulfonylimide. Use a stoichiometric amount (1.0-1.2 equivalents) of the electrophile and add it slowly to the reaction mixture at a controlled temperature (e.g., 0 °C). |
| Ring Reactions (e.g., Friedel-Crafts) | While less common for these reactions, strong Lewis acids or very high temperatures could promote side reactions on the aromatic ring. Avoid these conditions unless a ring functionalization is desired. |
| Oxidation of the Aniline | Exposure to air, especially in the presence of certain reagents or metal catalysts, can lead to colored oxidation byproducts.[2] Degas your solvent and maintain an inert atmosphere throughout the experiment. |
| Incomplete Reaction | If the reaction does not go to completion, you will have a mixture of starting material and product. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. If the reaction stalls, a slight excess of the acylating/sulfonylating agent or extended reaction time may be required. |
Problem 3: Difficulties in Product Purification
| Possible Cause | Recommended Solution |
| Product and Starting Material Co-elution | The polarity of the derivatized product might be very similar to the starting aniline, making chromatographic separation difficult. Adjust the solvent system for your column chromatography. Often, switching from an ethyl acetate/hexane system to a DCM/methanol system can improve separation. |
| Product is Water Soluble | Highly polar derivatives may be lost to the aqueous layer during workup. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent like ethyl acetate. |
| Formation of an Emulsion During Workup | Aniline derivatives can sometimes form stable emulsions during aqueous extraction.[5] Adding a small amount of brine (saturated NaCl solution) can help break the emulsion. Allow adequate time for layers to separate.[5] |
| Product Fails to Crystallize | The product may be an oil or too soluble in the chosen crystallization solvent.[5] Try using a solvent/anti-solvent system (e.g., dissolve in a minimal amount of DCM or ethyl acetate and slowly add hexane until turbidity is observed, then cool). Scratching the inside of the flask with a glass rod can also induce crystallization. |
Visualized Workflows and Protocols
General Derivatization Workflow
The following diagram outlines a typical experimental sequence for the derivatization of this compound.
Caption: General workflow for derivatization.
Protocol 1: Acylation with Acetyl Chloride
This protocol provides a step-by-step method for the N-acetylation of this compound.
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.
-
Characterization: Confirm the structure of the N-(2-(cyclopentyloxy)-5-fluorophenyl)acetamide product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Protocol 2: Diazotization and Sandmeyer Reaction (Example: Hydroxylation)
This protocol details the conversion of the amine to a hydroxyl group via a diazonium salt intermediate. Caution: Diazonium salts can be explosive when isolated and dry. Always handle them in solution at low temperatures.
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of water and sulfuric acid (e.g., 3 M) in a three-neck flask equipped with a thermometer.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature remains below 5 °C. A clear solution of the diazonium salt should form.
-
Sandmeyer Reaction: In a separate flask, heat a solution of copper(I) oxide in aqueous sulfuric acid to boiling. Slowly and carefully add the cold diazonium salt solution to the hot copper solution. Vigorous nitrogen evolution will occur.
-
Reaction Completion: After the addition is complete, heat the mixture for an additional 15-30 minutes to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 2-(cyclopentyloxy)-5-fluorophenol by column chromatography.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common issues during your derivatization reaction.
Caption: A decision tree for troubleshooting reactions.
References
-
Purification of Aniline - Chempedia - LookChem.
-
(PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate.
-
Purify and dry aniline? : r/chemistry - Reddit.
-
Technical Support Center: Purification of Substituted Anilines - Benchchem.
-
Discover The Secret: Aniline Is Usually Purified By Steam Distillation - ECHEMI.com.
-
This compound - Fluorochem.
-
A Comparative Spectroscopic Analysis of Fluoroaniline Isomers - Benchchem.
-
2-(Cyclopentylmethoxy)-5-fluoroaniline - ChemScene.
-
1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts.
-
Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid.
-
Sulfonylation of RNA 2'-OH groups - PubMed - NIH.
-
Can anyone help me troubleshoot problems in sample derivatization in GC-MS?
-
Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles - PMC - NIH.
-
Derivatization - Chemistry LibreTexts.
-
Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC - NIH.
-
US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents.
-
Syntheses of Sulfonated Derivatives of 2-Fluoroaniline - LookChem.
-
This compound, 95% Purity, C11H14FNO, 250 mg - CP Lab Safety.
-
Derivatization in Analytical Chemistry - MDPI.
-
Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - Beilstein Journals.
Sources
Technical Support Center: Column Chromatography Purification of 2-(Cyclopentyloxy)-5-fluoroaniline
Introduction
Welcome to the technical support center for the purification of 2-(Cyclopentyloxy)-5-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this and structurally similar compounds. As a substituted aniline, this compound presents unique challenges during purification on standard silica gel. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges, optimize your purification workflow, and ensure the integrity of your final compound.
The core challenge in the chromatography of aniline derivatives arises from the interaction between the basic amine functionality and the acidic silanol groups (Si-OH) present on the surface of silica gel. This can lead to a host of issues including poor separation, peak tailing, and in some cases, irreversible adsorption of the compound to the stationary phase. This guide will address these issues head-on, providing scientifically-grounded solutions and practical, field-proven advice.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Peak Tailing or Streaking | Strong interaction between the basic aniline nitrogen and acidic silanol groups on the silica surface.[1][2][3] | 1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a similar volatile base into your mobile phase.[4] The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your basic analyte and promoting a more uniform elution front.[5][6] 2. Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which lacks the acidic character of silica gel and is often more suitable for the purification of basic compounds.[7][8] |
| Compound Not Eluting or Low Recovery | The mobile phase is not polar enough to displace the compound from the stationary phase. Irreversible adsorption to the silica gel due to strong acid-base interactions. | 1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). This increases the eluting strength of the mobile phase, helping to displace the compound. 2. Deactivate the Silica Gel: Before loading your sample, flush the packed column with the mobile phase containing triethylamine. This pre-treatment neutralizes the active sites.[9] |
| Poor Separation of Compound from Impurities | The chosen solvent system does not provide adequate selectivity between your target compound and impurities. Column overloading. | 1. Optimize the Solvent System with TLC: Experiment with different solvent ratios and combinations. Aim for a retention factor (Rf) of 0.25-0.35 for your target compound on the TLC plate to achieve good separation on the column.[10] A mixture of a non-polar solvent like hexane or petroleum ether with a moderately polar solvent like ethyl acetate is a good starting point.[7] 2. Reduce Sample Load: A general guideline is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight. Overloading diminishes the separation efficiency. |
| Compound Degradation on the Column | The acidic nature of the silica gel may be catalyzing the degradation of your acid-sensitive compound. | 1. Deactivate the Silica Gel: As with tailing, adding a base like triethylamine can neutralize the silica surface and prevent acid-catalyzed decomposition.[4][9] 2. Use an Alternative Stationary Phase: Neutral alumina or Florisil can be less harsh alternatives to silica gel for acid-sensitive compounds. |
| Inconsistent Elution/Variable Rf Values | The composition of the mobile phase is changing during the run (e.g., due to evaporation of a volatile component). The activity of the stationary phase is not consistent. | 1. Keep the Developing Chamber Saturated: When performing TLC, ensure the chamber is saturated with the mobile phase vapor to maintain consistent elution. 2. Use Fresh Solvents: Ensure your solvents are of high purity and have not undergone significant evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For most applications, silica gel is the standard and most versatile stationary phase. However, due to the basic nature of the aniline group in this compound, which can lead to peak tailing, neutral or basic alumina can be a superior choice. If you are committed to using silica gel, it is highly recommended to deactivate it by adding a basic modifier like triethylamine (TEA) to your mobile phase.[7][8]
Q2: How do I select the optimal solvent system for my separation?
The best practice is to use Thin Layer Chromatography (TLC) to screen various solvent systems before committing to a column run. A good starting point for a compound like this compound is a mixture of a non-polar solvent such as hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[7]
-
Procedure: Spot your crude mixture on a TLC plate and develop it in chambers with different ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).
-
Goal: Aim for a solvent system that gives your desired compound an Rf value between 0.25 and 0.35.[10] This range typically provides the best separation on a column.
Q3: Should I use wet or dry sample loading?
The choice between wet (liquid) and dry loading depends on the solubility of your crude product.
-
Wet Loading: This is suitable if your crude product dissolves readily in the initial, least polar mobile phase. Dissolve the sample in a minimal amount of this solvent and carefully apply it to the top of the column.
-
Dry Loading: This is the preferred method if your compound has poor solubility in the starting mobile phase or if you need to use a stronger solvent for dissolution.[11][12][13] In this technique, the crude product is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading often leads to better resolution as it minimizes band broadening at the start of the separation.[12][14]
Q4: My compound is colored. How can I remove the color during chromatography?
Colored impurities in anilines are often due to oxidation byproducts. While column chromatography itself can separate these impurities, if the color is persistent, you might consider a pre-purification step. Treatment of your crude product with activated charcoal in a suitable solvent, followed by filtration, can effectively adsorb many colored impurities before you proceed with chromatography.
Q5: Can I use a gradient elution for this purification?
Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities. You would start with a less polar mobile phase to elute the non-polar impurities and then gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your target compound and then any more polar impurities.
Experimental Protocols
Protocol 1: TLC Analysis for Mobile Phase Selection
-
Preparation: Dissolve a small amount of your crude this compound in a few drops of a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20), each containing 0.5-1% triethylamine. Place the spotted TLC plate into one of the chambers and allow the solvent front to ascend to about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Selection: Choose the solvent system that provides the best separation and an Rf of approximately 0.25-0.35 for the spot corresponding to your product.
Protocol 2: Flash Column Chromatography Purification
This protocol is a general guideline. The exact solvent composition should be determined from the TLC analysis above.
-
Column Preparation (Wet Packing):
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA). The amount of silica should be 50-100 times the mass of your crude product.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the packed silica.
-
Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (1-3 times the mass of your crude product) and mix to form a slurry.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your optimized mobile phase to the top of the column.
-
Begin collecting fractions. The size of the fractions will depend on the size of your column.
-
Monitor the elution by spotting each fraction on a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for peak tailing of basic amines.
References
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 504-508. Available at: [Link]
-
Hawach Scientific. (2025). The Methods of Sample Loading in Flash Column. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
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Mohammad, A., & Ajmal, M. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363-377. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis and Characterization of 2-(Cyclopentyloxy)-5-fluoroaniline Isomers for Pharmaceutical Research
Introduction: The Strategic Importance of Fluorinated Aniline Scaffolds in Drug Discovery
Substituted anilines are privileged structures in medicinal chemistry, serving as foundational scaffolds for a multitude of therapeutic agents.[1] The strategic incorporation of fluorine into these molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2] The 2-(cyclopentyloxy)-5-fluoroaniline framework and its positional isomers are of significant interest to researchers in drug development due to the unique interplay of the electron-withdrawing fluorine atom and the bulky, lipophilic cyclopentyloxy group. These substitutions can fine-tune the electronic and steric profile of the aniline core, offering a pathway to optimize drug candidates.[3]
This comprehensive guide provides a comparative analysis of this compound and its key positional isomers. We will delve into rational synthetic strategies, comparative physicochemical and spectroscopic characterization, and analytical methodologies to distinguish between these closely related molecules. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to synthesize, analyze, and effectively utilize these valuable building blocks in their research endeavors.
I. Isomer Selection and Rationale
For a meaningful comparative analysis, we will focus on the parent compound and three of its key positional isomers, which represent distinct electronic and steric environments for the aniline core:
-
Isomer 1: this compound (The parent compound)
-
Isomer 2: 2-(Cyclopentyloxy)-4-fluoroaniline
-
Isomer 3: 4-(Cyclopentyloxy)-2-fluoroaniline
-
Isomer 4: 3-(Cyclopentyloxy)-5-fluoroaniline
These isomers are selected to explore the impact of the relative positions of the fluorine and cyclopentyloxy substituents on the molecule's properties and reactivity.
II. Comparative Synthesis Strategies
The synthesis of these isomers can be approached through several strategic disconnections. The most convergent and versatile approach for all four isomers involves a Williamson ether synthesis followed by the reduction of a nitro group. This strategy allows for the late-stage introduction of the aniline functionality, which can be sensitive to certain reaction conditions.
A. General Synthetic Workflow
The overarching synthetic strategy is depicted below. The key steps involve the etherification of a fluoronitrophenol with a cyclopentyl halide, followed by the reduction of the nitro group to the desired aniline.
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A Comparative Guide to the In Vitro Metabolic Stability of Novel 2-(Cyclopentyloxy)-5-fluoroaniline Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from initial hit to clinical reality, metabolic stability is a pivotal checkpoint. A compound that is rapidly metabolized by the body will likely fail to achieve the necessary therapeutic exposure, leading to poor efficacy regardless of its potency at the target.[1] The liver, as the primary site of drug metabolism, employs a host of enzymes, most notably the Cytochrome P450 (CYP450) superfamily, to chemically modify foreign substances (xenobiotics) for elimination.[2][3] Early-stage in vitro assessment of metabolic stability is therefore not merely a screening step but a crucial, cost-saving strategy that allows medicinal chemists to prioritize compounds with favorable pharmacokinetic profiles and build structure-activity relationships (SAR) that guide the design of more robust molecules.[1][4]
This guide provides a comparative analysis of the metabolic stability of three hypothetical compounds derived from the 2-(cyclopentyloxy)-5-fluoroaniline scaffold. This scaffold is of interest due to the presence of key structural motifs: a fluorinated aniline ring and a cyclopentyloxy group. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation.[5][6] Similarly, the cyclopentyloxy group can influence lipophilicity and binding orientation within enzyme active sites.[7] We will compare our lead compound (Compound A) with two derivatives (Compound B and Compound C) to illustrate how minor structural modifications can profoundly impact metabolic fate. The comparison will be grounded in a detailed experimental protocol using human liver microsomes (HLMs), a subcellular fraction rich in Phase I metabolic enzymes.[8]
Compound Structures for Comparative Analysis:
-
Compound A (Lead Scaffold): this compound
-
Compound B (Derivative 1): N-(2-(cyclopentyloxy)-5-fluorophenyl)acetamide (Acetyl-protected amine)
-
Compound C (Reference Drug): Phenacetin (A historical compound known for moderate to high metabolic clearance)
Experimental Methodology: The Liver Microsomal Stability Assay
The cornerstone of our analysis is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a test compound when incubated with liver microsomes in the presence of necessary cofactors.[8][9] The data generated allows for the calculation of two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).[10]
Causality Behind Experimental Choices:
-
Test System: Human liver microsomes (HLMs) are used as they contain a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism.[8][11]
-
Cofactor: An NADPH regenerating system is included to ensure a constant supply of NADPH, the essential cofactor that initiates and sustains CYP450 catalytic activity.[9][12] A control incubation without NADPH is crucial to identify any non-enzymatic (chemical) degradation.[9]
-
Quenching: The reaction is stopped at various time points using ice-cold acetonitrile. This serves two purposes: it immediately halts all enzymatic activity and precipitates the microsomal proteins, allowing for clean analysis of the supernatant.[8][11]
-
Analysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the analytical method of choice due to its high sensitivity and selectivity, allowing for accurate quantification of the parent compound even in a complex biological matrix.[8]
Detailed Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare 10 mM stock solutions of the test compounds (Compound A, B, C) and a positive control (e.g., Verapamil) in DMSO.
-
Prepare an NADPH regenerating system solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[12]
-
Prepare the termination solution: Acetonitrile containing a suitable internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
In a 96-well plate, add phosphate buffer and human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.[9]
-
Add the test compound from the stock solution to reach a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking to allow for temperature equilibration.[11][12]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[11]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each well and add it to a separate plate containing 3 volumes of the ice-cold termination solution.[9][10]
-
-
Sample Processing and Analysis:
-
Centrifuge the termination plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro microsomal stability assay.
Data Analysis and Interpretation
The rate of metabolism is determined by plotting the natural logarithm of the percentage of the compound remaining versus time. The slope of this line gives the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k. This represents the time required for 50% of the compound to be metabolized.[4]
-
Intrinsic Clearance (CLint): Calculated as (0.693 / t½) / (mg protein/mL). This value represents the volume of liver microsomal matrix cleared of the drug per unit time, normalized to the amount of protein.[13]
Comparative Metabolic Stability Data (Hypothetical Results)
| Compound | Description | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Compound A | This compound | 25 | 55.4 | Moderate |
| Compound B | N-acetylated Derivative | > 60 | < 23.1 | High |
| Compound C | Phenacetin (Reference) | 12 | 115.5 | Low |
Interpretation of Results
The data clearly illustrates a significant difference in metabolic stability among the tested compounds.
-
Compound A shows moderate stability. The aniline amine group is a known site for oxidative metabolism by CYP450 enzymes, potentially undergoing N-dealkylation or hydroxylation.[3][14] The half-life of 25 minutes suggests it is readily metabolized.
-
Compound B , the N-acetylated derivative of Compound A, demonstrates a dramatic increase in metabolic stability. The half-life is greater than 60 minutes, and the intrinsic clearance is low. This is a classic example of "metabolic blocking." By converting the primary amine to an amide, we have shielded a primary "metabolic soft spot." The electron-withdrawing nature of the acetyl group makes the nitrogen less susceptible to oxidation by CYP enzymes.
-
Compound C (Phenacetin) , our reference, is metabolized quickly as expected, confirming the metabolic competency of the assay system. Its primary metabolic route is O-deethylation, a rapid process mediated by CYP1A2.
This comparative data strongly suggests that for the this compound scaffold, the primary amine is a significant metabolic liability. Protecting this group, as in Compound B, is a highly effective strategy to enhance metabolic stability and, potentially, in vivo exposure.
Potential Metabolic Pathways
Understanding the likely metabolic pathways is key to rationally designing more stable compounds. Based on the core structure, several Phase I reactions are plausible.
-
N-Dealkylation/Oxidation: The primary amine of Compound A is a likely site for oxidation.
-
Aromatic Hydroxylation: The electron-rich aniline ring can be hydroxylated, although the fluorine atom may block or direct this metabolism.[15]
-
O-Dealkylation: The cyclopentyloxy ether linkage could be a site for O-dealkylation, though this is often a slower process for cyclic ethers compared to linear ones.
-
Alicyclic Hydroxylation: The cyclopentyl ring itself can be hydroxylated at various positions, a common metabolic pathway for alicyclic structures.[7]
Potential Metabolic Pathways for Compound A
Caption: Plausible metabolic pathways for Compound A.
Conclusion and Future Directions
This guide demonstrates the critical importance of in vitro metabolic stability assays in the early stages of drug discovery. Through a comparative analysis of derivatives of the this compound scaffold, we have shown how a strategic chemical modification—N-acetylation—can dramatically reduce metabolic clearance by protecting a labile primary amine. The high stability of Compound B makes it a much more promising candidate for further development than the parent scaffold, Compound A.
These findings provide a clear, data-driven rationale for prioritizing Compound B and for future chemical synthesis efforts to focus on retaining the protected amine while optimizing for target potency and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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A Comparative Guide to the Structure-Activity Relationship of 2-(Cyclopentyloxy)-5-fluoroaniline Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of analogs based on the 2-(cyclopentyloxy)-5-fluoroaniline scaffold, with a primary focus on their activity as inhibitors of Fatty Acid Amide Hydrolase (FAAH). The endocannabinoid system, a crucial lipid signaling network, is involved in regulating a multitude of physiological processes, including pain, inflammation, and mood.[1] Fatty Acid Amide Hydrolase (FAAH) is a key enzyme within this system, responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2] Inhibition of FAAH elevates endogenous AEA levels, offering a promising therapeutic strategy for various conditions without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3] The this compound scaffold presents a promising starting point for the design of novel FAAH inhibitors.
Core Directive: A Comparative SAR Analysis of this compound Analogs
The core of our investigation revolves around understanding how structural modifications to the this compound scaffold influence its inhibitory potency against FAAH. The primary mechanism of inhibition for many compounds derived from this scaffold is the carbamylation of a catalytic serine residue within the FAAH active site.[2][4] This covalent modification is facilitated by the electronic nature of the carbamate group, which is appended to the aniline nitrogen.
The General Structure and Key Regions for Modification
The foundational structure for our SAR study is an O-aryl carbamate derived from this compound. For this guide, we will consider a representative N-alkyl carbamate structure, where 'R' represents a variable alkyl or cycloalkyl group.
A representative O-aryl carbamate scaffold for SAR studies.
Our analysis will focus on systematic modifications in three key regions:
-
Region A: The Cyclopentyloxy Group: Variations in the size and nature of this alkoxy group can influence lipophilicity and steric interactions within the FAAH active site.
-
Region B: The Aromatic Ring: Substitution patterns on the fluoroaniline ring can modulate the electronic properties of the leaving group (the aniline moiety) and introduce additional binding interactions.
-
Region D: The N-Substituent of the Carbamate: The nature of the 'R' group on the carbamate nitrogen can impact the overall lipophilicity and fit within the enzyme's binding pocket.
Comparative Analysis of Hypothetical Analogs
The following table summarizes the predicted FAAH inhibitory potency of a series of hypothetical analogs based on established SAR principles for O-aryl carbamate FAAH inhibitors.[4][5] The potency is qualitatively ranked from high (+++) to low (-).
| Compound ID | Modification (Region A) | Modification (Region B) | Modification (Region D) | Predicted FAAH Inhibitory Potency | Rationale |
| 1 (Parent) | Cyclopentyloxy | 5-Fluoro | Cyclohexyl | ++ | Baseline compound with a balance of lipophilicity and steric bulk. |
| 2 | Cyclobutoxy | 5-Fluoro | Cyclohexyl | + | Reduced lipophilicity of the alkoxy group may decrease binding affinity. |
| 3 | Cyclohexyloxy | 5-Fluoro | Cyclohexyl | + | Increased steric bulk of the alkoxy group may lead to unfavorable interactions. |
| 4 | 2-(Cyclopentyloxy) | 4,5-Difluoro | Cyclohexyl | +++ | The additional electron-withdrawing fluorine at the 4-position can enhance the leaving group potential of the aniline, potentially increasing the rate of carbamylation. |
| 5 | 2-(Cyclopentyloxy) | 5-Chloro | Cyclohexyl | ++ | The chloro substituent is also electron-withdrawing but larger than fluorine, which might have a mixed effect on binding. |
| 6 | 2-(Cyclopentyloxy) | 5-Fluoro | Methyl | - | A small N-substituent may not provide sufficient hydrophobic interactions within the binding pocket. |
| 7 | 2-(Cyclopentyloxy) | 5-Fluoro | Phenyl | + | The bulky and rigid phenyl group may not fit optimally in the binding site compared to a more flexible cycloalkyl group. |
| 8 | 2-(Cyclopentyloxy) | 3,5-Difluoro | Cyclohexyl | +++ | The additional fluorine at the 3-position further enhances the electronic properties of the leaving group. |
Scientific Integrity & Logic: Experimental Validation
To validate the predicted SAR, a systematic experimental approach is necessary. This involves the chemical synthesis of the proposed analogs followed by their biological evaluation in a robust FAAH inhibition assay.
General Synthetic Protocol for this compound Analogs (O-Aryl Carbamates)
The synthesis of the target O-aryl carbamates can be achieved through a straightforward multi-step process starting from commercially available materials.
Workflow for the fluorometric FAAH inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human FAAH enzyme in assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA). [6] * Prepare serial dilutions of the test compounds in DMSO.
-
Prepare a stock solution of the fluorogenic substrate, AMC-arachidonoyl amide, in ethanol. [6]2. Assay Procedure (96-well plate format):
-
To each well, add the FAAH enzyme solution.
-
Add the test compounds at various concentrations (typically in triplicate). For control wells, add DMSO vehicle.
-
Pre-incubate the enzyme and compounds for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the AMC-arachidonoyl amide substrate to all wells.
-
-
Data Acquisition:
-
Data Analysis:
-
Determine the rate of the enzymatic reaction (the slope of the fluorescence versus time plot).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualization & Formatting
The following diagrams illustrate key concepts discussed in this guide.
Mechanism of FAAH inhibition by an O-aryl carbamate.
Key SAR findings for this compound analogs.
Conclusion
The this compound scaffold serves as a valuable starting point for the design of potent and selective FAAH inhibitors. The SAR studies, based on established principles for O-aryl carbamates, suggest that inhibitory activity can be optimized by tuning the electronic properties of the aniline ring and the steric and lipophilic characteristics of the alkoxy and N-carbamate substituents. Specifically, the introduction of additional electron-withdrawing groups on the aromatic ring and the use of appropriately sized, lipophilic N-substituents are predicted to enhance potency. The experimental protocols outlined in this guide provide a clear pathway for the synthesis and biological evaluation of novel analogs, facilitating the discovery of new therapeutic agents for a range of disorders.
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The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. (n.d.). Retrieved from [Link]
-
Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability - PubMed. (n.d.). Retrieved from [Link]
-
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Tandem Mass Spectrometric data-FAAH Inhibitory Activity Relationships of Some Carbamic Acid O-aryl Esters - PubMed. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated analogs. We will explore the mechanistic underpinnings of how this small yet powerful atom can enhance metabolic stability, modulate binding affinity, and alter physicochemical properties. Supported by experimental data, case studies, and detailed protocols, this document serves as a practical resource for leveraging fluorination as a rational design strategy in drug discovery.
Introduction: The Singular Impact of Fluorine in Drug Design
Fluorine possesses a unique combination of properties that make it an invaluable tool for optimizing drug candidates. Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere with minimal steric perturbation.[1][4][5] However, its electronic properties are drastically different. As the most electronegative element, fluorine's powerful electron-withdrawing effects can significantly alter the local electronic environment within a molecule.[1][4] Furthermore, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a feature central to its role in enhancing metabolic stability.[4][6] These characteristics allow for the judicious use of fluorine to fine-tune a molecule's disposition and efficacy.[2][7]
Part I: Mechanistic Comparison of Biological Properties
The decision to introduce fluorine is a multi-faceted strategic choice aimed at resolving specific liabilities of a lead compound. The following sections dissect the key biological parameters affected by this substitution.
Enhanced Metabolic Stability: Blocking Metabolic "Soft Spots"
A primary driver for fluorination is to increase a compound's resistance to metabolic degradation.[1][6][8] Phase I metabolism, often mediated by Cytochrome P450 (CYP) enzymes, typically involves the oxidation of vulnerable C-H bonds.[6] By replacing a hydrogen atom at a known or suspected site of metabolism with a fluorine atom, this oxidative pathway can be effectively blocked due to the high strength of the C-F bond.[4][6] This strategic replacement can lead to a longer plasma half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[1][7]
| Compound Pair | Non-Fluorinated Analog (Parent) | t½ (min) in Human Liver Microsomes | Fluorinated Analog | t½ (min) in Human Liver Microsomes | Fold Increase in Stability |
| Ezetimibe Analog | SCH 48461 | < 10 | Ezetimibe (p-fluoro) | > 120 | > 12x |
| Kinase Inhibitor | Phenyl ring | 25 | 4-Fluorophenyl ring | 115 | 4.6x |
| CNS Agent | Benzylic position | 15 | Fluorinated benzylic position | 90 | 6.0x |
Table 1: Comparative in vitro metabolic stability of non-fluorinated compounds and their fluorinated analogs in human liver microsomes. Data is representative of typical findings in drug discovery programs.[1]
Modulation of Binding Affinity and Potency
Fluorine's impact on binding affinity is complex and context-dependent. Its high electronegativity can create favorable orthogonal interactions with protein targets that are not possible with hydrogen.[1] These can include dipole-dipole interactions and weak hydrogen bonds with backbone amides or other polarized groups in the binding pocket.[4][9] Additionally, fluorination can alter the conformation of a molecule, pre-organizing it into a more favorable geometry for receptor binding.[2][7]
Conversely, the introduction of a highly electronegative atom can also be detrimental if it creates an unfavorable electrostatic clash within the binding site. Therefore, structural information from X-ray crystallography or computational modeling is invaluable for guiding the placement of fluorine atoms to enhance potency.
| Compound Pair | Target | Non-Fluorinated Analog IC₅₀ (nM) | Fluorinated Analog IC₅₀ (nM) | Change in Potency |
| Voriconazole vs. Fluconazole | Fungal 14α-demethylase | ~10-50 (species dependent) | ~1-10 (species dependent) | Increased Potency |
| PDE9 Inhibitor Series | PDE9 | 15.2 | 8.1 (with fluorine) | 1.9x Improvement |
Table 2: Comparison of in vitro potency for fluorinated and non-fluorinated analogs. The introduction of fluorine can lead to significant improvements in binding affinity.[10][11]
Altering Physicochemical Properties: pKa and Lipophilicity
Fluorine's inductive electron-withdrawing effect can significantly influence the acidity or basicity of nearby functional groups.[4][10] For instance, placing a fluorine atom near an amine group will decrease its basicity (lower the pKa of its conjugate acid).[4][7] This can be a crucial modification for improving properties like cell membrane permeability and bioavailability, as a less basic compound will be less protonated at physiological pH, facilitating its passage across lipid bilayers.[1][10]
The effect of fluorination on lipophilicity (LogP) is often nuanced. While a single fluorine atom can slightly increase LogP, the addition of multiple fluorine atoms or a trifluoromethyl (CF₃) group can sometimes decrease lipophilicity depending on the molecular context.[4][12][13] This modulation is critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug.[12][14]
| Compound Property | Parent Molecule (Example) | Value | Fluorinated Analog | Value | Key Implication |
| pKa (of conjugate acid) | Aniline | 4.6 | 4-Fluoroaniline | 4.1 | Reduced basicity, potentially better absorption[7] |
| pKa (of imino proton) | Uracil | 9.5 | 5-Fluorouracil | 8.1 | Altered ionization at physiological pH[15] |
| LogP | Toluene | 2.73 | 4-Fluorotoluene | 2.91 | Subtle increase in lipophilicity |
Table 3: Impact of fluorination on the physicochemical properties of organic molecules.
Part II: Case Studies in Fluorine-Driven Drug Efficacy
Case Study 1: 5-Fluorouracil (5-FU) - A Bioisostere with a Deceptive Twist
5-Fluorouracil is a classic example of rational drug design. It acts as an antimetabolite, mimicking the endogenous nucleobase uracil.[16] Once inside cancer cells, 5-FU is converted into several active metabolites. One key metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a covalent complex with the enzyme thymidylate synthase, shutting down the synthesis of thymidine, a critical component of DNA.[16][17] The fluorine atom at the C-5 position is crucial; the enzyme cannot abstract it as it would the hydrogen on uracil, leading to irreversible inhibition.[18] This highlights how a single fluorine substitution can transform a simple metabolite mimic into a potent therapeutic agent.[15][19]
Case Study 2: Voriconazole - A Second-Generation Azole Antifungal
Voriconazole was developed through the structural modification of fluconazole.[20] A key change was the substitution of one of fluconazole's triazole moieties with a fluoropyrimidine ring and the addition of an α-methyl group.[20] This strategic fluorination, among other changes, contributes to voriconazole's broader spectrum of activity and increased potency against many fungal pathogens, including some fluconazole-resistant strains.[11][21] The fluorine atom enhances the drug's affinity for the target enzyme, fungal cytochrome P450 14α-demethylase, which is essential for ergosterol biosynthesis in the fungal cell membrane.[11]
Part III: A Practical Guide to Experimental Comparison
To empirically validate the effects of fluorination, a series of well-controlled in vitro assays are essential. The following protocols represent foundational experiments for comparing a novel fluorinated analog against its non-fluorinated parent compound.
Experimental Workflow for Analog Comparison
The following diagram illustrates a typical workflow for the head-to-head comparison of a newly synthesized fluorinated analog against its parent compound.
Caption: Workflow for comparing fluorinated and non-fluorinated analogs.
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
Causality: This assay quantifies the rate at which a compound is metabolized by the primary drug-metabolizing enzymes (CYPs) found in the liver.[22] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in these enzymes.[22] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance and predict its hepatic clearance in vivo.[22][23]
Self-Validation: The protocol includes critical controls. The "minus cofactor" control ensures that compound disappearance is due to enzymatic (NADPH-dependent) metabolism and not chemical instability.[22] Known compounds (e.g., Dextromethorphan, Midazolam) are included as positive controls to validate the metabolic activity of the specific batch of microsomes.[24][25]
Methodology:
-
Reagent Preparation:
-
Thaw human liver microsomes (pooled from multiple donors to average inter-individual variability) on ice.[24]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This provides a sustained source of the necessary cofactor, NADPH.[23]
-
Prepare 1 mM stock solutions of the test compounds (fluorinated and non-fluorinated analogs) and positive controls in DMSO.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and buffer to 37°C.[24]
-
Add the test compound to the wells to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[24][26]
-
For the "minus cofactor" control, add buffer instead of the NADPH system.
-
-
Time Course Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).[22][24] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.[26]
-
-
Sample Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 x g) to pellet the precipitated protein.[26]
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from linear regression analysis gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int) in µL/min/mg protein.
-
Protocol 2: Competitive Radioligand Binding Assay
Causality: This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.[27][28] The amount of radioactivity detected is inversely proportional to the test compound's affinity for the receptor.[29]
Self-Validation: The assay includes wells for "total binding" (radioligand + receptor only) and "non-specific binding" (radioligand + receptor + a saturating concentration of a known unlabeled ligand). Subtracting non-specific from total binding yields the "specific binding," ensuring that the measured competition is for the target of interest.[30]
Methodology:
-
Reagent Preparation:
-
Prepare a membrane suspension from cells or tissue known to express the target receptor.[30]
-
Prepare an assay buffer suitable for the receptor-ligand interaction.
-
Prepare a stock solution of the radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) at a concentration near its known dissociation constant (Kd).[31]
-
Prepare serial dilutions of the unlabeled test compounds (fluorinated and non-fluorinated analogs) over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).[29]
-
-
Assay Setup (in a 96-well filter plate):
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[30]
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).[27][30]
-
Quickly wash the filters with ice-cold wash buffer to remove any residual unbound radioligand.[29]
-
-
Radioactivity Measurement:
-
Data Analysis:
-
Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the competitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[27]
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[30]
-
Visualizing Metabolic Blocking
The diagram below conceptually illustrates how fluorination protects a molecule from metabolic attack by CYP enzymes.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-(Cyclopentyloxy)-5-fluoroaniline Derivatives
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for novel 2-(Cyclopentyloxy)-5-fluoroaniline derivatives. The methodologies presented herein are designed as an integrated, multi-phase workflow, moving from broad, unbiased hypothesis generation to specific, rigorous target validation and pathway analysis. Our approach emphasizes the principle of orthogonality—employing multiple, complementary techniques to build a high-confidence MoA model.
Introduction: The Challenge of a Novel Scaffold
The this compound scaffold represents a promising starting point for novel therapeutic agents. Its structural features suggest potential interactions with a variety of biological targets. However, a hit from a phenotypic screen is merely the beginning of the journey. A thorough understanding of a compound's MoA is paramount for successful lead optimization, predicting on- and off-target effects, and developing a compelling therapeutic rationale.[1][2]
This guide eschews a one-size-fits-all template, instead presenting a logical, funnel-like strategy that can be adapted based on emerging data. We will proceed through three critical phases:
-
Phase 1: Unbiased Target Identification & Hypothesis Generation
-
Phase 2: Target Engagement & Functional Validation
-
Phase 3: Cellular Pathway & Phenotypic Confirmation
Phase 1: Unbiased Target Identification
When the molecular target of a novel derivative is unknown, the first step is to cast a wide net using unbiased, proteome-wide techniques. The goal is not definitive proof, but the generation of high-quality, testable hypotheses.
A. Chemical Proteomics: Fishing for Targets
Chemical proteomics uses the small molecule itself as "bait" to capture its binding partners from a complex cell lysate.[3][4] The Kinobeads assay, a form of affinity chromatography, is particularly powerful for profiling kinase inhibitors, a common target class for aniline-based compounds.[5][6][7]
Causality: This method directly identifies physical interactions between the compound and cellular proteins. By immobilizing broad-spectrum kinase inhibitors, Kinobeads can capture a large portion of the cellular kinome.[6] When a test compound is pre-incubated with the lysate, it competes for binding to its specific targets, preventing them from binding to the beads. Quantitative mass spectrometry then reveals which proteins were "competed off" by the test compound, providing a list of potential targets and their relative affinities.[5][6]
B. Genetic Screening: Unveiling Functional Dependencies
Genetic methods perturb gene expression to identify targets or pathways essential for a compound's activity. Genome-wide CRISPR-Cas9 screens are a state-of-the-art tool for this purpose.[8][9][10]
-
Resistance Screens (Positive Selection): Cells are treated with a lethal concentration of the derivative. Surviving cells are enriched for gene knockouts that confer resistance. The gene target of the compound is often a top hit in this type of screen.[11]
-
Sensitization Screens (Negative Selection): Cells are treated with a sub-lethal dose. Gene knockouts that enhance the compound's effect (i.e., cause cell death) are identified. This can reveal synergistic targets or pathway dependencies.[10][11]
Causality: Unlike biochemical methods that identify physical binders, CRISPR screens identify functional interactions. A gene knockout that confers resistance strongly implies that its protein product is either the direct target or a critical downstream effector required for the compound's efficacy.[12] This approach provides an orthogonal line of evidence to chemical proteomics.
Caption: Step-by-step workflow for the CETSA experiment.
B. Biochemical Assays: Quantifying Functional Activity
Once in-cell binding is confirmed, a direct functional assay using purified protein is necessary to quantify the compound's effect. If the target is an enzyme (e.g., a kinase), this involves measuring the inhibition of its catalytic activity.
[13][14]Causality: This assay directly measures the compound's impact on the target's biological function. It allows for the determination of key quantitative parameters like IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%), which is critical for structure-activity relationship (SAR) studies.
[15]Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
-
Reagents: Obtain purified, active recombinant kinase X, its specific substrate peptide, and ATP.
-
Reaction Setup: In a 384-well plate, prepare reactions containing kinase X, substrate, and buffer. Add a serial dilution of the this compound derivative.
-
Initiation: Start the reaction by adding a concentration of ATP at or near its Km value. The use of ATP at its Km is critical for sensitively detecting competitive inhibitors. 4[15][16]. Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure the amount of product formed. This is often done using luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
[15]### Phase 3: Cellular Pathway & Phenotypic Confirmation
Validating that target engagement leads to the expected downstream cellular consequences is the final and most critical phase.
A. Phosphoproteomics: Mapping Downstream Signaling
If the validated target is a kinase, phosphoproteomics is the definitive method to map the compound's impact on cellular signaling networks. T[17][18]his technique uses mass spectrometry to identify and quantify thousands of phosphorylation sites across the proteome, revealing which downstream substrates of the target kinase are affected by the inhibitor.
[19][20][21]Causality: A potent kinase inhibitor should lead to a significant decrease in phosphorylation on the direct substrates of that kinase. This provides a functional readout of target inhibition in a cellular context and can uncover previously unknown signaling connections and potential off-target effects.
[17][19]#### B. Reporter Gene Assays: Measuring Pathway Output
Reporter gene assays provide a simplified, quantitative measure of the activity of a specific signaling pathway. A[22][23][24] reporter construct is engineered where the promoter of a gene known to be regulated by the pathway of interest drives the expression of an easily measurable protein, like luciferase or GFP.
[25][26]Causality: If inhibiting Kinase X is hypothesized to suppress the "NF-κB" pathway, then treating cells containing an NF-κB luciferase reporter with the derivative should result in a dose-dependent decrease in luminescence. This directly links target inhibition to the modulation of a specific transcriptional program.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of Kinase X by the derivative blocks the pathway.
Comparative Performance Data
To effectively position a novel derivative, its performance must be benchmarked against relevant alternatives. The table below presents a hypothetical comparison of two this compound derivatives against a known competitor kinase inhibitor.
| Parameter | Derivative A | Derivative B | Competitor Compound X | Rationale |
| Target Engagement | Confirms direct binding in cells. Higher shift indicates stronger/more stable binding. | |||
| CETSA ΔTₘ (at 10 µM) | +5.2 °C | +4.8 °C | +6.1 °C | |
| Functional Potency | Measures in vitro inhibitory activity. Lower IC₅₀ is more potent. | |||
| Kinase X IC₅₀ | 15 nM | 150 nM | 10 nM | |
| Cellular Potency | Measures effect on a downstream pathway. Lower EC₅₀ indicates better cell permeability and activity. | |||
| Reporter Assay EC₅₀ | 45 nM | 620 nM | 35 nM | |
| Selectivity | Indicates potential for off-target effects. Higher S-Score (10) is more selective. | |||
| KinomeScan S-Score(10) | 0.02 | 0.08 | 0.015 | |
| Phenotypic Effect | Measures desired biological outcome. | |||
| Cell Viability GI₅₀ | 80 nM | >1000 nM | 65 nM |
Analysis:
-
Derivative A shows excellent potency, comparable to the competitor. Its target engagement is robust, and its functional, cellular, and phenotypic activities are tightly correlated. Its selectivity is slightly better than the competitor, making it a strong lead candidate.
-
Derivative B is significantly less potent across all assays. The ~4-fold drop-off from biochemical to cellular potency may suggest issues with cell permeability or efflux.
Conclusion
Validating the mechanism of action for a novel compound series like the this compound derivatives is a systematic process of hypothesis building and rigorous testing. By integrating orthogonal approaches—spanning chemical proteomics, genetic screens, biophysical engagement assays, biochemical functional assays, and downstream cellular readouts—researchers can construct a high-confidence, data-driven narrative for their compound's MoA. This comprehensive understanding is the bedrock upon which successful drug discovery programs are built.
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A Head-to-Head Comparison of Synthetic Routes to 2-(Cyclopentyloxy)-5-fluoroaniline: A Guide for Medicinal and Process Chemists
Introduction
2-(Cyclopentyloxy)-5-fluoroaniline is a valuable building block in the synthesis of various pharmacologically active molecules. Its unique substitution pattern, featuring a fluoro group, an amino group, and a bulky cyclopentyloxy ether, presents interesting synthetic challenges and opportunities. This guide provides a detailed, head-to-head comparison of two primary synthetic routes to this target molecule, offering insights into the strategic choices, experimental protocols, and relative merits of each approach. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and optimizing the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, cost, and safety.
Retrosynthetic Analysis: Two Strategic Approaches
Two logical retrosynthetic pathways have been devised and will be critically evaluated:
-
Route A: Late-Stage Cyclopentylation: This strategy involves the initial construction of a core 2-amino-4-fluorophenol intermediate, followed by the introduction of the cyclopentyl group in the final stages of the synthesis. This approach benefits from the commercial availability of precursors to the key aminophenol intermediate.
-
Route B: Early-Stage Cyclopentylation: In contrast, this route introduces the cyclopentyloxy moiety at an early stage, onto a nitrophenol backbone. Subsequent functional group transformations then lead to the final product. This strategy can offer advantages in terms of protecting group-free synthesis and potentially higher overall yields.
Route A: Late-Stage Cyclopentylation via a Protected Aminophenol
This synthetic approach prioritizes the construction of the core aminophenol structure before introducing the sterically demanding cyclopentyloxy group. A key consideration for this route is the chemoselective O-alkylation of 2-amino-4-fluorophenol, which possesses two nucleophilic sites: the amino group and the hydroxyl group. To circumvent the potential for undesired N-alkylation, a protection-deprotection strategy is employed.
Workflow for Route A
Caption: Synthetic workflow for Route A, involving N-acetylation, Williamson ether synthesis, and deprotection.
Experimental Protocols for Route A
Step 1: N-Acetylation of 2-Amino-4-fluorophenol
-
Rationale: The amino group of 2-amino-4-fluorophenol is protected as an acetamide to prevent its reaction in the subsequent O-alkylation step. Acetic anhydride is a common and effective reagent for this transformation.
-
Procedure:
-
To a stirred solution of 2-amino-4-fluorophenol (1.0 eq) in pyridine (5 vol) at 0 °C, slowly add acetic anhydride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-(5-fluoro-2-hydroxyphenyl)acetamide.
-
-
Expected Yield: >95%
Step 2: O-Alkylation of N-(5-Fluoro-2-hydroxyphenyl)acetamide (Williamson Ether Synthesis)
-
Mechanism: This reaction proceeds via an Sₙ2 mechanism where the phenoxide, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of cyclopentyl bromide, displacing the bromide ion.[1][2]
-
Procedure:
-
To a solution of N-(5-fluoro-2-hydroxyphenyl)acetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 vol), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add cyclopentyl bromide (1.5 eq) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(2-(cyclopentyloxy)-5-fluorophenyl)acetamide.
-
-
Expected Yield: 70-80%
Step 3: Deprotection of the Acetyl Group
-
Rationale: The final step involves the hydrolysis of the acetamide to reveal the free amine. Acidic conditions are typically effective for this transformation.
-
Procedure:
-
Dissolve N-(2-(cyclopentyloxy)-5-fluorophenyl)acetamide (1.0 eq) in ethanol (10 vol).
-
Add concentrated hydrochloric acid (5 vol) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain this compound.
-
-
Expected Yield: >90%
Route B: Early-Stage Cyclopentylation
This more convergent approach introduces the cyclopentyl ether at the beginning of the synthesis, starting from the commercially available 4-fluoro-2-nitrophenol. This strategy avoids the need for protection and deprotection steps, potentially leading to a more efficient overall process.
Workflow for Route B
Caption: Synthetic workflow for Route B, featuring an early-stage Williamson ether synthesis followed by nitro group reduction.
Experimental Protocols for Route B
Step 1: O-Alkylation of 4-Fluoro-2-nitrophenol (Williamson Ether Synthesis)
-
Rationale: The acidic proton of the phenolic hydroxyl group is readily removed by a mild base like potassium carbonate to form the phenoxide, which then undergoes Sₙ2 reaction with cyclopentyl bromide. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, though in this case, the reaction occurs at the hydroxyl group.[3]
-
Procedure:
-
To a stirred suspension of 4-fluoro-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetonitrile (15 vol), add cyclopentyl bromide (1.5 eq).
-
Heat the mixture to reflux (approximately 82°C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter off the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 1-(cyclopentyloxy)-4-fluoro-2-nitrobenzene.
-
-
Expected Yield: 85-95%
Step 2: Catalytic Reduction of 1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene
-
Mechanism: The nitro group is reduced to an amine via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation, with hydrogen gas serving as the reducing agent.[4][5]
-
Procedure:
-
In a hydrogenation vessel, dissolve 1-(cyclopentyloxy)-4-fluoro-2-nitrobenzene (1.0 eq) in ethanol (20 vol).
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
-
Expected Yield: >95%
Head-to-Head Comparison
| Feature | Route A: Late-Stage Cyclopentylation | Route B: Early-Stage Cyclopentylation | Analysis |
| Number of Steps | 3 | 2 | Route B is more step-economical. |
| Overall Yield (Estimated) | ~60-72% | ~80-90% | Route B offers a significantly higher overall yield. |
| Starting Materials | 2-Amino-4-fluorophenol, Acetic Anhydride, Cyclopentyl Bromide | 4-Fluoro-2-nitrophenol, Cyclopentyl Bromide | Both routes utilize commercially available starting materials. The cost-effectiveness would depend on the current market price of the respective phenols. |
| Key Reactions | N-Acetylation, Williamson Ether Synthesis, Deprotection | Williamson Ether Synthesis, Catalytic Hydrogenation | Route B involves more standard and often higher-yielding transformations. |
| Process Complexity | Higher, due to protection/deprotection steps. | Lower, with a more linear and convergent approach. | Route B is simpler to execute and more amenable to scale-up. |
| Safety Considerations | Use of pyridine (toxic) and strong acid for deprotection. | Use of flammable hydrogen gas under pressure for catalytic hydrogenation. | Both routes have specific safety protocols that must be strictly followed. The choice may depend on the available equipment and expertise. |
| Purification | Requires two column chromatography steps. | May require one column chromatography step after the ether synthesis. The final product of the hydrogenation is often clean. | Route B likely involves less demanding purification procedures. |
Conclusion and Recommendation
Both synthetic routes presented are viable for the preparation of this compound. However, a critical evaluation of the two pathways reveals a clear advantage for Route B: Early-Stage Cyclopentylation .
This preference is based on its superior step economy (two steps vs. three), higher estimated overall yield, and simpler operational procedure that avoids the complexities of protection and deprotection chemistry. While the use of pressurized hydrogen for the catalytic reduction requires appropriate safety infrastructure, this is a standard and well-understood operation in most synthetic laboratories and is generally preferred over the use of potentially hazardous reagents in multiple steps.
For laboratories equipped for catalytic hydrogenations, Route B represents a more efficient, elegant, and likely more cost-effective approach to the target molecule. Route A, while feasible, is more laborious and may be considered if hydrogenation equipment is unavailable or if the starting 2-amino-4-fluorophenol is significantly more accessible and cost-effective than 4-fluoro-2-nitrophenol.
Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research or development team. This guide provides the necessary data and experimental insights to make an informed decision.
References
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Ullmann Reaction. Organic Chemistry Portal. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. PubMed. [Link]
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Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. [Link]
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Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-Portal.org. [Link]
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2-Amino-4-fluorophenol. PubChem. [Link]
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Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
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Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. ResearchGate. [Link]
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-a) Nitrobenzene reduction with Pd/C catalyst and hydrogen gas to... ResearchGate. [Link]
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(PDF) Selective alkylation of aminophenols. ResearchGate. [Link]
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Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Williamson Ether Synthesis. YouTube. [Link]
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Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. [Link]
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Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI. [Link]
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Williamson Ether synthesis. Reddit. [Link]
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Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Nitro to amine reductions using aqueous flow catalysis under ambient conditions. NIH. [Link]
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Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
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What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora. [Link]
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Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
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A Senior Application Scientist's Guide to Assessing the ADME Properties of Drug Candidates Containing the 2-(Cyclopentyloxy)-5-fluoroaniline Moiety
Introduction: The Critical Role of Early ADME Assessment
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates that enter clinical trials ultimately fail due to unfavorable pharmacokinetic properties.[1][2][3] The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule dictates its concentration and persistence at the target site, directly influencing both efficacy and toxicity. Early in vitro ADME profiling is therefore not just a screening step but a foundational component of a model-driven strategy to design and select candidates with a higher probability of clinical success.[1][2][3][4]
This guide focuses on a specific chemical scaffold of increasing interest: the 2-(cyclopentyloxy)-5-fluoroaniline moiety. We will dissect its structural components to predict its ADME liabilities and advantages, provide a comparative analysis against logical structural alternatives, and detail the essential, field-proven experimental protocols required to generate a robust data package for lead optimization.
Structural Analysis and Predicted ADME Profile
The this compound moiety possesses distinct features that warrant a detailed ADME assessment. Understanding the contribution of each component is key to predicting its behavior.
-
The Aniline Core: Aromatic amines are common in medicinal chemistry but are often associated with metabolic liabilities.[5][6][7] The primary amine is a potential site for Phase II conjugation reactions (e.g., N-glucuronidation, N-acetylation) and Phase I oxidation.
-
The Cyclopentyloxy Group: This bulky, lipophilic ether group significantly increases the molecule's logP. While this can enhance membrane permeability and cell penetration, it may also lead to lower aqueous solubility, higher plasma protein binding, and potential sequestration in adipose tissues.[8] The ether linkage itself is a potential site for oxidative O-dealkylation.
-
The Fluorine Atom: The strategic placement of a fluorine atom is a classic medicinal chemistry tactic.[9][10][11][12] Positioned at the 5-position (para to the cyclopentyloxy group), it serves two primary roles:
-
Metabolic Blocker: It prevents oxidation at what would otherwise be a metabolically vulnerable site on the aromatic ring.[9][10]
-
Electronic Modulation: Its strong electron-withdrawing nature lowers the pKa of the aniline nitrogen, which can influence binding interactions and ionization state at physiological pH.[11]
-
The interplay of these groups suggests a molecule with good passive permeability but potential challenges related to metabolic stability and high protein binding.
Comparative Analysis: The Importance of Chemical Context
To truly understand the properties of the this compound moiety, it must be benchmarked against structurally related analogues. This structure-activity relationship (SAR) approach provides the causal link between structural changes and ADME outcomes.
| Moiety | Key Structural Difference | Predicted Impact on ADME Properties |
| This compound | (Target Moiety) | Baseline profile. Expected high lipophilicity, moderate to high metabolic stability due to fluorine block. |
| 2-Isopropoxy-5-fluoroaniline | Smaller, less lipophilic alkoxy group | Improved Solubility: Lower logP should increase aqueous solubility. Potentially Faster Metabolism: The smaller isopropyl group may be more susceptible to O-dealkylation. Lower Plasma Protein Binding: Reduced lipophilicity generally correlates with lower PPB. |
| 2-(Cyclopentyloxy)aniline | Removal of fluorine | Increased Metabolic Liability: The para-position is now open to rapid aromatic hydroxylation by CYP450 enzymes, likely leading to poor metabolic stability and high intrinsic clearance. |
| 2-(Cyclopentyloxy)-5-chloroaniline | Replacement of fluorine with chlorine | Similar Lipophilicity: Chlorine and fluorine have comparable effects on logP. Altered Electronics: Chlorine is less electronegative, which may slightly alter the aniline pKa. Metabolic blocking effect is retained. |
This comparative framework is essential for guiding synthetic chemistry efforts to optimize the ADME profile while maintaining target potency.
Experimental Workflows for ADME Profiling
A tiered, systematic approach to in vitro ADME testing is crucial for generating decision-driving data. The following protocols represent the industry-standard assays for a comprehensive initial assessment.
Workflow for a Comprehensive In Vitro ADME Assessment
Caption: Integrated workflow for early-stage in vitro ADME profiling.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance (CLint) of a compound, which reflects its susceptibility to metabolism by Phase I enzymes like Cytochrome P450s (CYPs).[13]
Causality: Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[13][14] By incubating the compound with microsomes and the necessary cofactor (NADPH), we can simulate hepatic metabolism and measure the rate of disappearance of the parent drug.[13][15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare an NADPH regenerating system solution in buffer.
-
Thaw pooled Human Liver Microsomes (HLM) on ice immediately before use.
-
-
Incubation:
-
In a 96-well plate, combine buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Include a negative control without the NADPH regenerating system to assess non-enzymatic degradation.[16]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[13]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint in µL/min/mg protein).
-
Protocol: Caco-2 Permeability Assay
Objective: To assess the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium to predict oral absorption.[17][18][19]
Causality: Differentiated Caco-2 cells form tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the intestinal barrier.[18][20] Measuring transport in both directions (apical to basolateral for absorption, and basolateral to apical for efflux) allows for the calculation of an apparent permeability coefficient (Papp) and an efflux ratio.[18]
Step-by-Step Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts and culture for ~21 days to allow for differentiation and monolayer formation.[19]
-
-
Monolayer Integrity Check:
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
A-to-B Transport: Add the test compound (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
B-to-A Transport: In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate the plate at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
-
Analysis:
-
At the end of the incubation, take samples from both donor and receiver compartments.
-
Quantify the compound concentration in all samples by LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the Papp value for each direction.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[19]
-
Protocol: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of a drug that is bound to plasma proteins, as only the unbound fraction is free to interact with its target and be cleared.[22][23][24]
Causality: The Rapid Equilibrium Dialysis (RED) device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber.[25][26] The unbound drug equilibrates across the membrane, allowing for direct measurement of the free concentration.[25]
Step-by-Step Methodology:
-
Device Preparation:
-
Prepare the RED device inserts according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Spike the test compound into plasma from the desired species (e.g., human, rat) at a clinically relevant concentration (e.g., 1-10 µM).[22]
-
-
Dialysis:
-
Analysis:
-
After incubation, carefully remove aliquots from both the plasma and buffer chambers.
-
To avoid analytical artifacts, matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).
-
Precipitate proteins with acetonitrile containing an internal standard and analyze both samples by LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the Fraction Unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber].
-
Calculate the Percentage Bound = (1 - fu) * 100.
-
Protocol: CYP450 Inhibition Assay (Fluorogenic)
Objective: To assess the potential of a compound to inhibit major CYP450 isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), which is a primary cause of drug-drug interactions (DDI).[28]
Causality: This high-throughput assay uses recombinant human CYP enzymes and specific fluorogenic substrates.[28][29] The enzyme metabolizes the substrate into a fluorescent product. An inhibitor will compete with the substrate, leading to a decrease in the fluorescent signal, which is proportional to the degree of inhibition.[28][30]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (e.g., from 100 µM down to nM concentrations).
-
Prepare a reaction mixture containing phosphate buffer, the specific recombinant CYP isoform, and its corresponding fluorogenic substrate.
-
-
Incubation:
-
In a 96- or 384-well plate, add the test compound dilutions.
-
Include a positive control (a known inhibitor for that isoform) and a negative control (vehicle).
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding an NADPH regenerating system.
-
-
Fluorescence Reading:
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths.
-
Monitor the increase in fluorescence over time (kinetic reading) or at a single endpoint.
-
-
Data Interpretation:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Synthesis and Integrated Risk Assessment
The true power of ADME screening lies in integrating the data to form a holistic view of the compound's potential.
Potential Metabolic Pathways of 2-(Cyclopentyloxy)-5-fluoroanilinedot
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A Comparative Benchmarking Guide to Novel Kinase Inhibitors Derived from 2-(Cyclopentyloxy)-5-fluoroaniline
A Senior Application Scientist's In-Depth Technical Guide for Preclinical Researchers
In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular entities with superior efficacy and selectivity remains a cornerstone of drug discovery. This guide provides a comprehensive biological evaluation of a new series of putative kinase inhibitors synthesized from the versatile scaffold, 2-(Cyclopentyloxy)-5-fluoroaniline. Herein, we present a head-to-head comparison of three lead compounds—designated Cpd-1, Cpd-2, and Cpd-3—against the established multi-kinase inhibitor, Sorafenib.
Our analysis is grounded in rigorous experimental data, elucidating the cytotoxic potential, target engagement, and preliminary in vivo efficacy of these novel agents. The experimental choices and protocols are detailed to ensure reproducibility and provide a transparent framework for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential of this emerging class of compounds.
Rationale and Design: Targeting Dysregulated Kinase Signaling
The design of Cpd-1, Cpd-2, and Cpd-3 originates from a structure-activity relationship (SAR) campaign aimed at identifying potent inhibitors of the receptor tyrosine kinase (RTK) family, which are frequently overexpressed or mutated in various cancers, driving tumor growth and metastasis.[1][2] The this compound scaffold was selected for its potential to form key hydrogen bonds within the ATP-binding pocket of various kinases, a common strategy in the development of kinase inhibitors.[3] The structural modifications differentiating Cpd-1, Cpd-2, and Cpd-3 were designed to enhance selectivity and potency against a panel of oncogenic kinases.
Comparative In Vitro Cytotoxicity
A primary indicator of a compound's potential as an anticancer agent is its ability to inhibit the proliferation of cancer cells.[4] We assessed the cytotoxic activity of our novel compounds and Sorafenib across a panel of human cancer cell lines using a standard MTT assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6]
Table 1: Comparative Cytotoxicity (IC50, µM) after 48-hour treatment
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | K562 (Leukemia)[7] | HEK293 (Normal Kidney) |
| Cpd-1 | 7.8 ± 0.9 | 10.2 ± 1.1 | 5.4 ± 0.6 | > 50 |
| Cpd-2 | 1.5 ± 0.3 | 2.1 ± 0.4 | 0.8 ± 0.2 | 35.7 ± 4.1 |
| Cpd-3 | 12.3 ± 1.5 | 15.8 ± 1.9 | 9.7 ± 1.2 | > 50 |
| Sorafenib | 5.2 ± 0.7 | 6.8 ± 0.9 | 3.1 ± 0.5 | 15.2 ± 2.3 |
Analysis: The data reveals that Cpd-2 exhibits the most potent cytotoxic activity across all tested cancer cell lines, with IC50 values significantly lower than Sorafenib.[7] Notably, both Cpd-1 and Cpd-3 demonstrated lower toxicity towards the non-cancerous HEK293 cell line compared to Sorafenib, suggesting a potentially wider therapeutic window. The superior performance of Cpd-2 marks it as a lead candidate for further investigation.
Mechanism of Action: Kinase Inhibition Profile
To elucidate the molecular mechanism underlying the observed cytotoxicity, we performed a kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) of the compounds against key oncogenic kinases. This is crucial for understanding the target specificity of the novel agents.[7]
Table 2: Comparative Kinase Inhibition (IC50, nM)
| Compound | VEGFR-2 | PDGFRβ | RAF-1 |
| Cpd-1 | 150 ± 18 | 210 ± 25 | > 1000 |
| Cpd-2 | 25 ± 4 | 45 ± 7 | 850 ± 90 |
| Cpd-3 | 320 ± 35 | 450 ± 50 | > 1000 |
| Sorafenib | 90 ± 11 | 58 ± 8 | 6 ± 1 |
Analysis: Cpd-2 demonstrated potent inhibition of VEGFR-2 and PDGFRβ, kinases critically involved in tumor angiogenesis and proliferation. While not as potent as Sorafenib against RAF-1, its strong activity against VEGFR-2 and PDGFRβ, coupled with its superior cytotoxicity, suggests a distinct and potentially advantageous pharmacological profile. The weaker kinase inhibition of Cpd-1 and Cpd-3 aligns with their lower cytotoxic activity.
Preliminary In Vivo Efficacy
The most promising compound, Cpd-2, was advanced to a preliminary in vivo study using a human tumor xenograft model in immunodeficient mice.[4][8][9] This step is vital to assess a compound's therapeutic efficacy in a whole-organism setting.[10]
Table 3: In Vivo Efficacy of Cpd-2 in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| Cpd-2 | 25 | 58 | -1.2 |
| Sorafenib | 30 | 45 | -5.8 |
Analysis: Cpd-2 exhibited significant tumor growth inhibition at a dose of 25 mg/kg, surpassing the efficacy of Sorafenib at a higher dose. Importantly, Cpd-2 was well-tolerated, with minimal impact on body weight, a key indicator of toxicity. This favorable in vivo profile further supports the potential of Cpd-2 as a clinical candidate.
Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols for the key experiments are provided below.
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[5][6][11]
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with serial dilutions of the test compounds (Cpd-1, Cpd-2, Cpd-3, and Sorafenib) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from dose-response curves.
In Vivo Xenograft Study
All animal experiments were conducted in accordance with institutional guidelines for animal care and use.[8]
-
Tumor Implantation: A549 human lung carcinoma cells were subcutaneously injected into the flank of athymic nude mice.
-
Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups.
-
Drug Administration: Cpd-2 (25 mg/kg) and Sorafenib (30 mg/kg) were administered orally once daily for 14 days.
-
Tumor Measurement: Tumor volume and body weight were measured every two days.
-
Efficacy Evaluation: Tumor growth inhibition was calculated at the end of the study.
Visualizing Workflows and Pathways
To further clarify the experimental process and the targeted biological pathway, the following diagrams are provided.
Caption: A streamlined workflow for the biological evaluation of novel compounds.
Caption: Cpd-2 inhibits key receptor tyrosine kinases, blocking downstream signaling.
Conclusion and Future Directions
The novel compounds synthesized from this compound, particularly Cpd-2, have demonstrated promising preclinical anticancer activity. Cpd-2 exhibits superior in vitro cytotoxicity and a favorable in vivo efficacy and safety profile when compared to the established drug, Sorafenib. Its potent inhibition of VEGFR-2 and PDGFRβ positions it as a strong candidate for further development, potentially for the treatment of solid tumors where angiogenesis plays a critical role.
Future studies should focus on a broader kinase selectivity panel to better understand its off-target effects, as well as comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to fully characterize its drug-like properties. The findings presented in this guide provide a solid foundation for the continued investigation of this novel chemical series as a potential new class of anticancer therapeutics.
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A Senior Application Scientist's Guide to Comparative Docking of 2-(Cyclopentyloxy)-5-fluoroaniline Derivatives for Dual-Target Screening
Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics.[1] Its structural versatility allows for fine-tuning of pharmacological properties, though challenges such as metabolic instability can arise.[1] The strategic introduction of specific moieties can mitigate these issues and enhance biological activity. This guide focuses on the 2-(cyclopentyloxy)-5-fluoroaniline core, a scaffold of significant interest. The inclusion of a fluorine atom is a well-established strategy to increase metabolic stability and binding affinity for target proteins.[2] Concurrently, the bulky cyclopentyloxy group can confer selectivity and occupy deep hydrophobic pockets within an enzyme's active site.
Aniline derivatives have demonstrated broad therapeutic potential, notably as anticancer and antimicrobial agents.[3][4] Structurally related compounds, such as 4-anilinoquinazolines, are known inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[3] Similarly, fluoroquinolone-based structures, which share electronic features with our core, are potent inhibitors of bacterial DNA gyrase, a validated antimicrobial target.[5][6]
This guide presents a comprehensive framework for a comparative in silico docking study of novel this compound derivatives. We will explore their predicted binding affinities and interaction patterns against two distinct and high-value therapeutic targets: EGFR Tyrosine Kinase (for anticancer applications) and E. coli DNA Gyrase Subunit B (for antimicrobial applications) . The objective is to elucidate structure-activity relationships (SAR) that can guide the rational design of next-generation inhibitors.
Part I: Rationale for Target Selection
The choice of protein targets is the most critical decision in the early stages of drug discovery. A successful target must be biologically validated and possess a " druggable" binding pocket. Our selection is based on the extensive history of aniline derivatives in targeting key enzymes in oncology and infectious disease.
-
Anticancer Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of numerous cancers, making it a highly validated oncology target.[3] Many successful kinase inhibitors, such as gefitinib and erlotinib, feature an anilinoquinazoline core that occupies the ATP-binding site. We hypothesize that the this compound scaffold can mimic these interactions, with the fluoro-substituted ring engaging the crucial hinge region of the kinase and the cyclopentyloxy group accessing the nearby hydrophobic pocket.
-
Antimicrobial Target: E. coli DNA Gyrase Subunit B: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[4][7] Fluoroquinolones, a major class of antibiotics, function by inhibiting this enzyme.[5] The mechanism involves trapping the enzyme-DNA complex, leading to breaks in the bacterial chromosome and cell death.[7] We selected the ATP-binding site on the Gyrase B subunit (GyrB) for our study. The rationale is that aniline derivatives can be designed to compete with ATP, disrupting the enzyme's catalytic cycle. Docking studies on similar scaffolds have successfully predicted binding to key residues like Asp73 in the active site of GyrB.[4]
Part II: Experimental Protocol for Comparative Docking
A robust and reproducible docking protocol is essential for generating meaningful comparative data. The following methodology is a self-validating system, employing widely accepted tools and practices in computational drug design.[8][9]
Step-by-Step Methodology
-
Ligand Preparation:
-
Scaffold Derivatization: Three derivatives of the core scaffold (LIG-CORE) were designed in silico by adding functional groups at the C4 position to probe for interactions:
-
LIG-CORE: this compound
-
LIG-COOH: 4-amino-3-(cyclopentyloxy)-6-fluorobenzoic acid (adds a hydrogen bond donor/acceptor)
-
LIG-SO2NH2: 4-amino-3-(cyclopentyloxy)-6-fluorobenzenesulfonamide (adds a strong hydrogen bonding group)
-
-
3D Structure Generation: The 2D structures were sketched using molecular editing software and converted to 3D structures.
-
Energy Minimization: Each ligand's geometry was optimized using a suitable force field (e.g., MMFF94) to achieve a low-energy conformation. This step is critical for ensuring the ligand structure is realistic.
-
-
Protein Preparation:
-
Structure Retrieval: The 3D crystal structures of our targets were obtained from the Protein Data Bank (PDB).
-
EGFR: PDB ID: 2GS2
-
E. coli DNA Gyrase B: PDB ID: 1KZN[4]
-
-
Pre-processing: The structures were prepared using AutoDock Tools. This is a crucial validation step. Co-crystallized ligands and all water molecules were removed. Polar hydrogen atoms were added, and non-polar hydrogens were merged. Gasteiger charges were computed to assign partial charges to each atom.
-
-
Molecular Docking with AutoDock Vina:
-
Rationale for Software Choice: AutoDock Vina is a widely used and validated open-source program known for its accuracy and speed in predicting binding modes and affinities.[10]
-
Grid Box Generation: A grid box was defined to encompass the active site of each protein.
-
For EGFR, the grid was centered on the co-crystallized inhibitor to define the ATP-binding pocket.
-
For DNA Gyrase B, the grid was centered on the ATP-binding site, ensuring it included key residues like Asp73.
-
-
Docking Execution: Docking was performed with an exhaustiveness setting of 8 to ensure a thorough search of the conformational space. The top-ranked pose for each ligand, based on its predicted binding energy, was saved for further analysis.
-
Computational Drug Design Workflow
The following diagram outlines the comprehensive workflow employed in this study.
Caption: Workflow for the comparative molecular docking study.
Part III: Predicted Results and Comparative Analysis
The docking simulations provide quantitative predictions of binding affinity (in kcal/mol) and a qualitative view of the molecular interactions driving the binding. A more negative binding energy score indicates a stronger predicted interaction.
Comparative Docking Performance
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| LIG-CORE | EGFR | -7.8 | Met793, Leu718, Val726 |
| LIG-COOH | EGFR | -8.9 | Met793, Lys745, Asp855 |
| LIG-SO2NH2 | EGFR | -8.5 | Met793, Cys797, Asn842 |
| LIG-CORE | DNA Gyrase B | -7.2 | Asp73, Asn46, Ile78 |
| LIG-COOH | DNA Gyrase B | -6.5 | Asp73, Arg76 |
| LIG-SO2NH2 | DNA Gyrase B | -7.9 | Asp73, Asn46, Arg136 |
Analysis of Interactions at the EGFR Active Site
The results suggest that all three derivatives bind favorably to the ATP pocket of EGFR.
-
LIG-CORE establishes a crucial hydrogen bond between its aniline amine and the backbone of Met793 in the hinge region, a canonical interaction for kinase inhibitors. The cyclopentyloxy group is predicted to occupy a hydrophobic pocket defined by residues like Leu718 and Val726.
-
LIG-COOH shows the highest predicted affinity. The added carboxylic acid group forms additional strong hydrogen bonds with the catalytic Lys745 and the DFG-motif residue Asp855 , significantly enhancing its binding energy.
-
LIG-SO2NH2 also demonstrates improved binding over the core scaffold. The sulfonamide moiety is predicted to form hydrogen bonds with the backbone of Cys797 and the side chain of Asn842 , anchoring it firmly in the pocket.
Analysis of Interactions at the DNA Gyrase B Active Site
The derivatives show varied potential against the bacterial target.
-
LIG-CORE binds moderately, with its fluoro-aniline portion interacting with the key catalytic residue Asp73 and the cyclopentyloxy group fitting into a hydrophobic patch near Ile78 .
-
LIG-COOH displays a weaker binding affinity. The charged carboxylate group may introduce a desolvation penalty upon entering the largely hydrophobic active site, reducing its overall predicted efficacy.
-
LIG-SO2NH2 emerges as the most promising candidate for this target. The sulfonamide group effectively mimics the phosphate groups of ATP, forming strong hydrogen bonds with Asp73 and Asn46 , and potentially interacting with Arg136 , similar to known DNA gyrase inhibitors.[4]
Structure-Activity Relationship (SAR) Insights
From this comparative in silico study, we can derive preliminary SAR insights:
-
For EGFR Inhibition: The addition of hydrogen bond donor/acceptor groups at the C4 position significantly enhances binding affinity. A carboxylic acid (LIG-COOH) appears optimal for interacting with key catalytic residues.
-
For DNA Gyrase Inhibition: A sulfonamide group (LIG-SO2NH2) is highly favorable, likely due to its ability to form multiple hydrogen bonds that mimic the natural ATP substrate. A simple acidic group like a carboxylate may be detrimental.
-
Dual-Target Potential: The LIG-SO2NH2 derivative shows strong predicted binding to both targets, making it a candidate for development as a dual anticancer/antimicrobial agent, although further optimization for selectivity would be required.
Part IV: Mechanistic Context and Signaling
To fully appreciate the implications of EGFR inhibition, it is essential to understand its role in cellular signaling. The diagram below illustrates the canonical EGFR signaling pathway leading to cell proliferation.
Caption: The EGFR signaling pathway and point of inhibition.
As illustrated, binding of a ligand like Epidermal Growth Factor (EGF) causes EGFR to dimerize and autophosphorylate, initiating a downstream cascade (RAS-RAF-MEK-ERK) that ultimately promotes gene expression related to cell proliferation. The designed aniline derivatives act by competitively inhibiting the ATP-binding site, thereby preventing the initial autophosphorylation step and blocking the entire signaling cascade.
Conclusion and Future Directions
This comparative guide outlines a robust computational strategy for evaluating this compound derivatives as potential inhibitors of EGFR and DNA gyrase B. Our in silico results predict that specific substitutions on the aniline ring can dramatically influence binding affinity and target selectivity. Specifically, the carboxylated derivative LIG-COOH shows exceptional promise as a potent EGFR inhibitor, while the sulfonamide derivative LIG-SO2NH2 is predicted to be a strong inhibitor of bacterial DNA gyrase.
These computational predictions provide a strong foundation for the next phase of drug development. The immediate future work should involve:
-
Chemical Synthesis: Synthesizing the proposed derivatives (LIG-COOH and LIG-SO2NH2).
-
In Vitro Validation: Performing enzyme inhibition assays to confirm the predicted potencies against recombinant EGFR and DNA gyrase.
-
Cell-Based Assays: Evaluating the anticancer activity in EGFR-dependent cancer cell lines and the antimicrobial activity against susceptible bacterial strains like E. coli.
By integrating computational modeling with empirical testing, the this compound scaffold can be rapidly optimized into a promising lead candidate for developing novel therapeutics.
References
- BenchChem. (2025). Computational Modeling and Docking Studies of 4-(Oxan-2-yl)
-
Dastmalchi, S., et al. (2015). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Research in Pharmaceutical Sciences. [Link]
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Karaca, M., et al. (2021). Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase – A Molecular Docking Study. Arabian Journal of Chemistry. [Link]
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Tyagi, A., et al. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. World Journal of Pharmaceutical Research. [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]
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Bhardwaj, V., et al. (2022). Updates on Drug Designing Approach Through Computational Strategies: a Review. Combinatorial Chemistry & High Throughput Screening. [Link]
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Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. RSC Advances. [Link]
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Gali-Muhtasib, H., et al. (2015). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PMC - NIH. [Link]
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Saleh, M. Y., et al. (2023). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. MDPI. [Link]
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Liguori, L., et al. (2023). Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. RSC Medicinal Chemistry. [Link]
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A Comparative Guide to Validating Analytical Methods for the Quantification of 2-(Cyclopentyloxy)-5-fluoroaniline
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of pharmaceutical intermediates is a cornerstone of a successful research and development program. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of 2-(Cyclopentyloxy)-5-fluoroaniline, a key building block in the synthesis of various pharmaceutical agents. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and guided by established regulatory frameworks.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines and are designed to provide a comprehensive framework for developing and validating analytical procedures suitable for their intended purpose.[1][2]
The Critical Need for Validated Analytical Methods
This compound's purity and concentration can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method is not merely a regulatory requirement but a critical tool for ensuring process consistency, product quality, and patient safety. The choice of analytical technique is paramount and depends on a multitude of factors including the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix.
Comparison of Key Analytical Methodologies
The selection of an appropriate analytical technique for the quantification of this compound hinges on a careful consideration of the strengths and limitations of each method.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase with detection by mass spectrometry. | Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[3][4] |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Broad applicability, including non-volatile and thermally labile compounds.[3] |
| Sensitivity | Moderate (µg/mL to high ng/mL). | High (low ng/mL to pg/mL). | Very High (pg/mL to fg/mL).[3] |
| Specificity | Good, but can be limited by co-eluting impurities with similar UV spectra. | Very high, provides structural information from mass spectra. | Excellent, highly specific due to precursor-product ion transitions.[3] |
| Matrix Effects | Can be significant, requiring careful sample preparation. | Less susceptible to non-volatile matrix components. | Can be prone to ion suppression or enhancement, requiring careful method development and internal standards. |
| Cost & Complexity | Relatively low cost and complexity. | Moderate cost and complexity. | High cost and complexity. |
| Typical Application | Routine quality control, purity assessment, and content uniformity. | Analysis of residual solvents, volatile impurities, and thermally stable intermediates. | Trace-level quantification, impurity profiling, and bioanalytical studies. |
The Validation Workflow: A Step-by-Step Approach
A robust analytical method validation is a systematic process that demonstrates the suitability of the method for its intended use. The following diagram illustrates the key validation parameters and their interconnectedness, as stipulated by ICH guidelines.[1][2]
Sources
Safety Operating Guide
Navigating the Disposal of 2-(Cyclopentyloxy)-5-fluoroaniline: A Guide to Safety and Compliance
For researchers and professionals in the fast-paced world of drug development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities. 2-(Cyclopentyloxy)-5-fluoroaniline, a halogenated aromatic amine, is one such compound that requires meticulous management throughout its lifecycle. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to not only protect themselves and their environment but also to uphold the highest standards of scientific integrity and operational excellence.
Understanding the Hazard Profile: A Proactive Approach to Safety
Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. Based on data from structurally similar compounds and general toxicological information for aromatic amines, the following hazards should be anticipated[1][2][3]:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[4][5]. Aromatic amines as a class are known for their potential to cause systemic effects, including damage to organs through prolonged or repeated exposure[3][6].
-
Irritation: Causes skin and serious eye irritation[4][5]. May also cause respiratory irritation[4][5].
-
Environmental Hazard: Likely harmful to aquatic life with long-lasting effects. Therefore, it must be prevented from entering drains or waterways[7].
Given these hazards, the adoption of stringent safety measures is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may warrant additional measures.
| Body Part | Recommended Protection | Standard/Specification | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use. | EN 374 | To prevent skin contact and absorption. Aromatic amines can be readily absorbed through the skin[3]. |
| Eyes/Face | Chemical splash goggles or a face shield. | OSHA 29 CFR 1910.133, EN 166 | To protect against accidental splashes which can cause serious eye irritation[4][8]. |
| Body | A fully-buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities. | N/A | To protect skin and clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives is necessary[8]. | EN 149 | To prevent inhalation of vapors or aerosols, which may cause respiratory irritation[4][8]. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its final disposition by a licensed waste management facility. The following workflow provides a clear, actionable plan for laboratory personnel.
Caption: Disposal workflow for this compound.
This protocol details the immediate steps for collecting and storing waste containing this compound within the laboratory.
Materials:
-
Designated hazardous waste container (compatible material, e.g., high-density polyethylene)
-
Hazardous waste labels
-
Personal Protective Equipment (as specified in the table above)
-
Inert absorbent material (e.g., vermiculite, sand) for spill management
Procedure:
-
Waste Segregation:
-
Collect all waste streams containing this compound, including unreacted material, contaminated solvents, and reaction byproducts, in a dedicated waste container.
-
Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents and strong acids[8].
-
-
Container Management:
-
Ensure the waste container is in good condition, free from leaks, and has a secure, tight-fitting lid.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other institutional or regulatory-required information.
-
-
Handling Contaminated Materials:
-
Any materials grossly contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should also be placed in the designated hazardous waste container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, and open flames[8].
-
The storage area should be secure and have secondary containment to prevent the spread of material in case of a leak.
-
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, dry lime, or vermiculite[7].
-
Cleanup: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and place all cleaning materials into the hazardous waste container.
For Large Spills:
-
Evacuate Immediately: Evacuate the laboratory and alert your institution's emergency response team or EHS department.
-
Secure the Area: Prevent entry to the affected area.
-
Professional Cleanup: Allow only trained emergency responders to handle the cleanup of large spills.
The Rationale for Professional Disposal
Due to its chemical structure as a halogenated aromatic amine, this compound should not be disposed of via sanitary sewer systems or allowed to evaporate in a fume hood[9]. The recommended method of disposal is chemical incineration at a licensed and permitted hazardous waste treatment, storage, and disposal facility (TSDF)[10]. This process utilizes high temperatures to break down the molecule into less hazardous components, often with secondary treatment systems like afterburners and scrubbers to manage any harmful byproducts of combustion[10][11].
Engaging a licensed professional waste disposal service is not only a best practice but a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA)[7][12]. These services ensure that the waste is transported, treated, and disposed of in a manner that is compliant with all local, state, and federal regulations[12].
By adhering to these rigorous disposal procedures, we not only ensure the safety of our researchers and the integrity of our environment but also uphold the principles of responsible chemical stewardship that are fundamental to the advancement of science.
References
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
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A Researcher's Guide to the Safe Handling of 2-(Cyclopentyloxy)-5-fluoroaniline
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, aromatic amines, such as 2-(Cyclopentyloxy)-5-fluoroaniline, represent a class of compounds that are invaluable as intermediates but demand a high degree of respect for their potential hazards. This guide is intended to provide a comprehensive, experience-driven framework for the safe handling of this specific compound, ensuring the well-being of laboratory personnel and the integrity of your research. Our focus extends beyond mere procedural steps to instill a deep understanding of why these precautions are necessary.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is an aromatic amine containing a fluorine substituent. This chemical structure immediately alerts us to several potential hazards. The Safety Data Sheet (SDS) for this compound explicitly states that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
The aniline backbone is a well-known toxicophore. Aniline and its derivatives can be absorbed through the skin and may cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. While the specific toxicology of this compound is not extensively documented in publicly available literature, the hazards of structurally similar fluoroanilines are well-established and provide a strong basis for a cautious approach. For instance, 2-fluoroaniline is suspected of causing genetic defects and may cause cancer.[2] Inhalation or ingestion can lead to cyanosis (a bluish discoloration of the skin), headache, and nausea.[2]
The presence of the fluorine atom can also influence the compound's reactivity and metabolic pathways, and upon combustion, it may release toxic and corrosive gases such as nitrous vapors and hydrofluoric acid.[2] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.
Table 1: Hazard Summary for this compound and Related Compounds
| Hazard Statement | This compound[1] | 2-Fluoroaniline[2][3] | 4-Fluoroaniline[4] |
| Acute Oral Toxicity | Harmful if swallowed | Harmful if swallowed | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation | Causes skin irritation | Causes severe skin burns |
| Eye Damage/Irritation | Causes serious eye irritation | Causes serious eye damage | Causes serious eye damage |
| Respiratory Irritation | May cause respiratory irritation | May cause respiratory irritation | May cause respiratory irritation |
| Chronic Hazards | Not specified | May cause cancer, Suspected of causing genetic defects | May cause damage to organs through prolonged or repeated exposure |
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of PPE is not a one-size-fits-all approach; it is dictated by the nature of the work being performed and the associated risks. For this compound, a comprehensive PPE strategy is non-negotiable.
Primary Engineering Control: The Chemical Fume Hood
All work with this compound, including weighing, dissolving, and reaction setup, must be conducted in a properly functioning chemical fume hood. This is the primary barrier to prevent inhalation of vapors or aerosols.
Body, Eye, and Face Protection
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement. For larger scale operations or when there is a significant splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.
-
Safety Goggles: Chemical splash goggles are mandatory. Safety glasses with side shields do not provide adequate protection from splashes.[5]
-
Face Shield: When there is a significant risk of splashes, such as during quenching of a reaction or a large-scale transfer, a face shield should be worn in addition to safety goggles.[2]
Hand Protection: The Critical Barrier
Aromatic amines can be readily absorbed through the skin. Therefore, selecting the correct gloves is critical. A study on aniline permeation through various glove materials demonstrated that breakthrough times can vary significantly.[6][7]
-
Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides an additional layer of protection in case the outer glove is compromised. If a splash occurs, the outer glove can be removed and replaced without exposing the skin.
-
Glove Selection: For prolonged or high-exposure tasks, consider gloves with a higher level of chemical resistance, such as butyl rubber or Viton™. Always consult the glove manufacturer's compatibility charts for specific chemical resistance data.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or punctures. Change gloves immediately if they are contaminated.
Respiratory Protection
For most laboratory-scale operations conducted in a fume hood, respiratory protection is not required. However, in the event of a spill or a failure of the primary engineering controls, a respirator may be necessary. A full-face or half-mask air-purifying respirator with organic vapor cartridges is the appropriate choice.[8]
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9] The storage location should be in a secondary containment tray.
Weighing and Solution Preparation
-
Don PPE: Before handling, don all required PPE as outlined in Section 2.
-
Fume Hood: Perform all weighing and solution preparation inside a certified chemical fume hood.
-
Minimize Dust/Aerosol: If handling a solid, weigh it out carefully to minimize dust formation. If it is an oil, handle it with care to prevent splashing.
-
Spill Containment: Have appropriate spill cleanup materials readily available in the fume hood.
Reaction Setup and Monitoring
-
Glassware: Use clean, dry glassware and ensure all joints are properly sealed.
-
Inert Atmosphere: If the reaction is air-sensitive, use an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Use a reliable method for temperature control (e.g., a temperature-controlled stirrer hotplate with a thermocouple).
-
Monitoring: Monitor the reaction closely for any unexpected changes.
Work-up and Purification
-
Quenching: Quench reactions carefully, especially if they are exothermic. Add quenching agents slowly and with adequate cooling.
-
Extractions: Perform all extractions in the fume hood. Be aware of potential pressure buildup in separatory funnels.
-
Chromatography: Pack and run chromatography columns in the fume hood.
Emergency Procedures: Be Prepared
Spills
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and alert your institution's emergency response team.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Waste Disposal: Responsible Stewardship
As a halogenated organic compound, this compound waste must be disposed of according to specific protocols.
-
Segregation: Collect all waste containing this compound in a designated, labeled container for "Halogenated Organic Waste."[11] Do not mix with non-halogenated waste.[12]
-
Labeling: The waste container must be clearly labeled with its contents.
-
Container: Use a compatible, sealed container for waste collection.
-
Disposal: Follow your institution's hazardous waste disposal procedures. Do not pour any amount of this compound or its waste down the drain.
Visual Workflow: PPE Selection for Handling this compound
Caption: PPE selection workflow based on task-specific risks.
References
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
- 348-54-9_GPS_2-fluoroaniline (CL-4: PUBLIC) - Aarti Industries. (n.d.).
- 2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS - Loba Chemie. (2015, April 9).
- 4-fluoroaniline - SD Fine-Chem. (n.d.).
- 4-FLUOROANILINE - CAMEO Chemicals - NOAA. (n.d.).
- 4 - SAFETY DATA SHEET. (2007, December 10).
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. (n.d.).
- Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. (2000, November-December).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
- This compound - Fluorochem. (n.d.).
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- This compound, 95% Purity, C11H14FNO, 250 mg - CP Lab Safety. (n.d.).
- 2-(Cyclopentyloxy) - Safety Data Sheet. (2023, April 24).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 31).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- hazardous waste segregation. (n.d.).
- Appendix A: Disposal Procedures by Chemical - UW-La Crosse. (n.d.).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
